4-hydroxy-N,N-dimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMFOQKJJJCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065844 | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15020-57-2 | |
| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15020-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OLO4OTH59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-hydroxy-N,N-dimethylbenzenesulfonamide chemical properties and structure
Introduction
4-hydroxy-N,N-dimethylbenzenesulfonamide, also known by synonyms such as 4-Dimethylsulfamoylphenol and p-(N,N-Dimethylsulfamoyl)phenol, is a substituted aromatic sulfonamide.[1] Its molecular structure, featuring a phenolic hydroxyl group and a dimethylated sulfonamide moiety, makes it a compound of interest in various chemical contexts. Primarily, it serves as a versatile intermediate or building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its structural characteristics for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Physicochemical Properties
The structural identity and properties of a compound are foundational to its application and reactivity. This compound is registered under CAS Number 15020-57-2 .[1][2]
Molecular Structure
The molecule consists of a benzene ring substituted at the 1 and 4 positions. A sulfonamide group, with its nitrogen atom fully substituted with two methyl groups, is at position 1. A hydroxyl group is located at position 4, classifying it as a phenol.
Below is a visualization of the molecular structure.
Caption: 2D Structure of this compound.
Identifiers and Physicochemical Data
For ease of reference and computational modeling, the following identifiers and properties have been compiled.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15020-57-2 | [1] |
| Molecular Formula | C₈H₁₁NO₃S | [1][2][3] |
| Molecular Weight | 201.25 g/mol | [1][2] |
| Monoisotopic Mass | 201.04596439 Da | [1] |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O | [1][4] |
| InChI | InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | [1][4] |
| InChIKey | JYBMFOQKJJJCPY-UHFFFAOYSA-N | [1][4] |
| Boiling Point | 347.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.311 g/cm³ (Predicted) | [3] |
| LogP | 1.723 (Predicted) | [3] |
Spectroscopic Profile (Predicted)
While experimental spectra are not provided, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to be distinct. The two N-methyl groups (-N(CH₃)₂) should produce a singlet integrating to 6 protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm). Due to the electron-donating hydroxyl group and the electron-withdrawing sulfonamide group, these doublets will exhibit an AA'BB' splitting pattern. The phenolic proton (-OH) will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR would show 6 distinct signals. One signal for the two equivalent N-methyl carbons. Four signals for the aromatic carbons, with the carbon attached to the hydroxyl group (C4) and the carbon attached to the sulfonamide group (C1) being the most deshielded and shielded, respectively, within the aromatic set.
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a broad O-H stretch for the phenol group around 3200-3600 cm⁻¹. The S=O stretches of the sulfonamide group will be prominent, appearing as two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). C-H stretches for the aromatic ring and methyl groups will be observed around 2850-3100 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 201. Key fragmentation patterns would likely involve the loss of methyl groups or the entire dimethylsulfamoyl moiety.
Synthesis Protocol
The synthesis of this compound can be effectively achieved via the demethylation of its methoxy precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide.[5] This reaction utilizes a strong Lewis acid, aluminum chloride, to cleave the ether bond.
Rationale of the Procedure
The choice of aluminum chloride (AlCl₃) is critical; it coordinates to the oxygen atom of the methoxy group, weakening the C-O bond and facilitating nucleophilic attack (often by the chloride ion or another species in the reaction mixture) to remove the methyl group. The subsequent aqueous workup serves to quench the reaction, hydrolyze any remaining aluminum complexes, and separate the product from inorganic salts. Recrystallization from toluene is a standard purification technique for solid organic compounds, leveraging solubility differences between the desired product and impurities.
Step-by-Step Experimental Protocol
Materials:
-
4-methoxy-N,N-dimethylbenzenesulfonamide (37 g)
-
Aluminum chloride (69 g)
-
Benzene (170 ml)
-
Ethyl acetate
-
Toluene
-
Anhydrous magnesium sulfate
-
Ice, water, brine
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g), aluminum chloride (69 g), and benzene (170 ml).[5]
-
Reflux: Stir the mixture under reflux for 30 minutes.[5] The heat provides the necessary activation energy for the demethylation reaction.
-
Quenching: After the reflux period, cool the reaction mixture and carefully pour it into a beaker containing ice-water to quench the reaction and dissolve the aluminum salts.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine all organic layers.[5] Ethyl acetate is chosen for its ability to dissolve the organic product while having limited miscibility with water.
-
Washing: Wash the combined organic layers sequentially with water and then brine.[5] This removes any remaining water-soluble impurities and helps to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Purification: Purify the resulting crude residue by recrystallization from toluene to yield pure this compound (yield reported as 26 g).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications and Research Interest
While specific, large-scale industrial applications for this compound are not widely documented in public literature, its structure makes it a valuable chemical intermediate . It possesses two reactive sites: the phenolic hydroxyl group and the aromatic ring, which can undergo further functionalization.
Its primary utility lies in its role as a precursor for more complex molecules in discovery chemistry.[3] For instance, it can be used to synthesize derivatives for screening in drug discovery programs or as a component in the development of functional materials. The sulfonamide group is a well-known pharmacophore, and phenolic compounds are common in medicinal chemistry, suggesting its potential as a starting material for novel therapeutic agents. A structurally related compound, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, is used in the production of dyes and as a precursor for compounds with potential antitumor and anti-inflammatory activity.[6]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
References
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This compound | C8H11NO3S | CID 84760. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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CAS#:15020-57-2 | P-HYDROXY-N,N-DIMETHYLBENZENE SULFONAMIDE. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
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Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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3-Amino-4-hydroxy-N,N-dimethyl benzenesulfonamide | C8H12N2O3S. (n.d.). BuyersGuideChem. Retrieved January 14, 2026, from [Link]
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This compound (C8H11NO3S). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link]
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Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-. (n.d.). Substance Details - SRS | US EPA. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 4-hydroxy-N,N-dimethylbenzenesulfonamide. It delves into its chemical identity, synthesis, analytical characterization, biological significance, and potential as a scaffold in medicinal chemistry.
Chemical Identity and Properties
This compound is a sulfonamide compound that is functionally related to 4-hydroxybenzenesulfonic acid.[1]
Nomenclature and Identifiers
-
Synonyms: 4-Dimethylsulfamoylphenol, p-(N,N-Dimethylsulfamoyl)phenol, N,N-dimethyl-4-hydroxybenzenesulfonamide[1]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 95 °C | [4] |
| XlogP | 1.0 | [5] |
| Monoisotopic Mass | 201.04596 Da | [5] |
Synthesis and Purification
A common synthetic route to this compound involves the demethylation of 4-methoxy-N,N-dimethylbenzenesulfonamide.
Synthetic Protocol
A detailed experimental procedure for the synthesis is as follows:
-
A mixture of 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml) is stirred under reflux for 30 minutes.[6]
-
The reaction mixture is then poured into ice-water and extracted with ethyl acetate.[6]
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.[6]
-
The resulting residue is purified by recrystallization from toluene to yield this compound (26 g).[6]
Caption: Synthetic workflow for this compound.
Analytical Characterization
Structural confirmation of this compound is achieved through standard analytical techniques.
Spectroscopic Data
Biological Activity and Potential Applications
The sulfonamide moiety is a key structural feature in a wide range of biologically active compounds. This compound and its derivatives have been investigated for several therapeutic applications.
Antimicrobial Properties
The sulfonamide group is known to interfere with folic acid synthesis in bacteria, leading to antimicrobial effects.[8] This makes compounds like 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide effective against various bacterial strains.[8]
Enzyme Inhibition
The benzenesulfonamide scaffold is a well-established zinc-binding group and has been extensively used in the development of carbonic anhydrase inhibitors.[9] These inhibitors have therapeutic applications in treating glaucoma, edema, and certain cancers.[9]
Derivatives of benzenesulfonamide have also been explored as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, platelet aggregation, and cancer.[10]
Anti-inflammatory Effects
Some sulfonamide derivatives have shown potential to reduce inflammation by modulating inflammatory pathways.[8]
Caption: Biological activities of the benzenesulfonamide scaffold.
Safety and Handling
According to hazard classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
This compound is a versatile chemical entity with a straightforward synthesis. Its core benzenesulfonamide structure serves as a valuable scaffold in medicinal chemistry, leading to the development of compounds with a range of biological activities, including antimicrobial and enzyme-inhibiting properties. Further research into its derivatives holds promise for the discovery of novel therapeutic agents.
References
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-. Substance Details - SRS. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H11NO3S). Retrieved from [Link]
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SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Tetrahedron. (n.d.). N1,n1-dimethyl-3-amino-4-hydroxybenzene-1-sulfonamide. Retrieved from [Link]
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Lawal, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3381. [Link]
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PubChem. (n.d.). 3,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]
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Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
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Ali, F., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Molecules, 28(9), 3894. [Link]
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An In-Depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 15020-57-2): Properties, Synthesis, and Biological Significance as a Major Metabolite of Famphur
Introduction
4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 15020-57-2) is a sulfonamide compound of significant interest to researchers in toxicology, environmental science, and drug metabolism. While it is available as a research chemical and used as a building block in certain synthetic applications, its primary relevance stems from its role as a major, less toxic metabolite of the organophosphate insecticide Famphur.[1][2] Famphur is a systemic insecticide and anthelmintic used in veterinary medicine to control parasites in livestock, primarily cattle.[1][2]
Understanding the properties of this compound is therefore crucial for assessing the pharmacokinetics, detoxification pathways, and environmental fate of its parent compound. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, its central role in the biotransformation of Famphur, and its known toxicological profile.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in analytical standard preparation, synthetic chemistry, and metabolic studies.
| Property | Value | Reference(s) |
| CAS Number | 15020-57-2 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₁₁NO₃S | [2] |
| Molecular Weight | 201.25 g/mol | [2] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 95 °C | [2] |
| Boiling Point | 347.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.311 g/cm³ (Predicted) | [2] |
| Flash Point | 163.9 °C (Predicted) | [2] |
| LogP (Octanol-Water) | 1.723 (Predicted) | [2] |
| SMILES | CN(C)S(=O)(=O)c1ccc(O)cc1 | [2] |
| InChIKey | JYBMFOQKJJJCPY-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Laboratory-Scale Synthesis Protocol
A validated method for the synthesis of this compound involves the demethylation of its methoxy-protected precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide. The use of a strong Lewis acid like aluminum chloride is critical for the cleavage of the aryl-ether bond.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml).
-
Reflux: Stir the mixture under reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by recrystallization from toluene to yield the final product, this compound (26 g).
Toxicology and Safety
Toxicological Profile
A key finding from toxicological studies is that this compound is significantly less toxic than its parent compound. Acute oral toxicity tests in mice have shown that the metabolites of Famphur, including the title compound, are 31 to 237 times less toxic than Famphur or its active analog, famoxon. [1][3]This underscores the importance of the hydrolytic pathway in detoxifying the insecticide within the host organism.
Despite its role as a detoxification product, the pure compound is classified with several hazards under the Globally Harmonized System (GHS). This classification is relevant for handling the substance in a laboratory or industrial setting.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source: PubChem CID 84760. GHS classification information provided by multiple independent notifiers.
Professionals handling this compound should use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.
Applications in Research
The primary application for this compound is as an analytical reference standard for studies involving Famphur.
-
Pharmacokinetic Studies: Used to quantify the rate of Famphur metabolism and excretion in various animal species.
-
Toxicology Research: Employed in in vitro and in vivo studies to assess the specific toxicity of the metabolite itself, separate from the parent compound.
-
Environmental Monitoring: Serves as a standard for detecting and quantifying pesticide residues and their degradation products in environmental samples such as soil and water.
-
Synthetic Chemistry: Utilized as a precursor or building block for the synthesis of more complex molecules, particularly in the development of novel sulfonamide-based compounds. [2]
Conclusion
This compound is a compound whose scientific importance is intrinsically linked to its metabolic origin. As the primary detoxification product of the widely used veterinary insecticide Famphur, it is a critical molecule for toxicologists, pharmacologists, and environmental scientists. Its well-defined physicochemical properties and established synthesis route enable its use as a vital analytical standard for monitoring the safety and environmental impact of Famphur. Future research may further elucidate any intrinsic biological activities of this metabolite and its role in the overall toxicological profile of its parent compound.
References
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Eisler, R. (1992). Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5859, Famphur. [Link]
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O'Brien, R. D., Kimmel, E. C., & Sferra, P. R. (1965). Interpretation of Differential Toxicity, Toxicity and Metabolism of Famphur in Insects and Mice. Journal of Agricultural and Food Chemistry, 13(4), 366–369. [Link]
- Gatterdam, P. E., Wozniak, L. A., Bullock, M. W., Parks, G. L., & Boyd, J. E. (1967). Absorption, metabolism, and excretion of tritium-labeled famphur in the sheep and calf. Journal of Agricultural and Food Chemistry, 15(5), 845-853.
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Watson, K., & Black, W. D. (1981). Whole blood cholinesterase activity in calves after topical treatment with famphur. The Canadian veterinary journal. La revue veterinaire canadienne, 22(6), 179–181. [Link]
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U.S. Geological Survey (1992). Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. [Link]
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Evaluating the Enzyme Inhibition Potential of 4-hydroxy-N,N-dimethylbenzenesulfonamide: A Strategic Framework
An In-depth Technical Guide
Introduction
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its derivatives are associated with a wide array of pharmacological activities, largely stemming from their ability to effectively inhibit various enzymes.[1] Molecules incorporating this scaffold have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antidiabetic agents.[2][3] The compound 4-hydroxy-N,N-dimethylbenzenesulfonamide (PubChem CID: 84760) is a member of this esteemed chemical class.[4] While specific biological activity data for this exact molecule is sparse, its structural features—a phenol, a sulfonamide linker, and N,N-dimethyl substitution—provide a strong basis for hypothesizing its potential as an enzyme inhibitor.
This technical guide presents a comprehensive, phased strategy for researchers and drug development professionals to systematically evaluate the enzyme inhibition potential of this compound. We will move from rational target identification and initial screening to detailed kinetic analysis and selectivity profiling, providing field-proven insights and detailed experimental protocols to ensure scientific rigor and trustworthiness.
Part 1: Target Identification and Prioritization
Given the well-documented activities of the benzenesulfonamide scaffold, a targeted approach is more efficient than broad, untargeted screening. The initial step is to formulate primary and secondary hypotheses based on structural analogy to known inhibitors.
Primary Target Hypotheses: High-Probability Enzyme Classes
-
Carbonic Anhydrases (CAs): This is the most prominent target class for aromatic sulfonamides.[5] The primary sulfonamide group (or one that can be metabolized to it) is known to coordinate with the catalytic zinc ion in the active site of CAs, leading to potent inhibition.[6] Various CA isoforms (e.g., hCA I, II, IV, IX, XII) are validated drug targets for conditions like glaucoma, edema, and cancer.[7][8] The free hydroxyl group on the phenyl ring of our subject molecule could further influence binding and isoform selectivity.
-
Cyclooxygenase-2 (COX-2): Many selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles containing a benzenesulfonamide moiety.[9] This group is critical for selectivity, as it binds to a polar side pocket present in the COX-2 enzyme but not in the constitutively expressed COX-1 isoform.[10] The this compound structure represents a fragment of these more complex inhibitors, making COX-2 a high-priority target to investigate.
Secondary Target Hypotheses: Plausible Enzyme Classes
-
Lipoxygenases (LOX): Certain 4-aminobenzenesulfonamide derivatives have shown potent and selective inhibition of 12-lipoxygenase, an enzyme implicated in inflammation and thrombosis.[11][12]
-
Dihydropteroate Synthase (DHPS): This bacterial enzyme is the classic target for sulfonamide antibiotics, which act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).[13][14] While less likely to be a primary target in a eukaryotic system, it remains a possibility for antimicrobial applications.
-
Proteases: The sulfonamide group has been incorporated into inhibitors of various proteases, including matrix metalloproteinases (MMPs) and viral proteases.[1]
The following diagram outlines the logical workflow for prioritizing and investigating these potential enzyme targets.
Caption: Workflow for target identification and prioritization.
Part 2: A Phased Approach to Experimental Validation
A rigorous, multi-phase experimental plan is essential to validate hits, determine the mechanism of action, and assess selectivity.
Phase I: Initial Screening and IC50 Determination
The primary goal of this phase is to determine if this compound inhibits the prioritized targets and to quantify its potency via the half-maximal inhibitory concentration (IC50).
Protocol 1: Carbonic Anhydrase II (hCA II) Inhibition Assay
-
Rationale: This protocol uses a well-established esterase activity assay for CAs.[15] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 400 nm. An inhibitor will slow this reaction rate. hCA II is chosen as a representative and readily available isoform.
-
Self-Validation: The protocol includes a positive control (Acetazolamide, a known potent CA inhibitor) and a negative control (vehicle, typically DMSO) to ensure the assay is performing correctly.
-
Materials & Reagents:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
Tris-SO4 buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (pNPA) substrate
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound and Acetazolamide in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration (or DMSO for control).
-
Add 60 µL of Tris-SO4 buffer to each well.
-
Add 10 µL of hCA II enzyme solution (e.g., 50 U) to each well. Mix and pre-incubate for 10 minutes at 25°C.[15]
-
Initiate the reaction by adding 20 µL of pNPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]
-
Protocol 2: COX-1/COX-2 Inhibition Assay
-
Rationale: This protocol utilizes a commercially available colorimetric assay kit that measures the peroxidase activity of COX enzymes. The reaction produces a colored product that can be measured at 590 nm. Running assays for both COX-1 and COX-2 in parallel is crucial for determining selectivity.
-
Self-Validation: The protocol includes a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Indomethacin) as controls to validate assay performance and selectivity windows.
-
Materials & Reagents:
-
COX-1/COX-2 inhibitor screening kit (containing enzymes, heme, arachidonic acid substrate, and detection reagents)
-
This compound (Test Compound)
-
Celecoxib (Selective COX-2 Positive Control)
-
Indomethacin (Non-selective Control)
-
-
Procedure:
-
Follow the manufacturer's instructions to prepare all reagents.
-
Prepare serial dilutions of the test compound and controls in DMSO/assay buffer.
-
To separate wells for COX-1 and COX-2, add the enzyme, heme, and the inhibitor dilution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
After a set incubation period (e.g., 10 minutes), stop the reaction and add the colorimetric substrate to measure peroxidase activity.
-
Read the absorbance at 590 nm.
-
Calculate the IC50 for both COX-1 and COX-2 as described in Protocol 1.
-
Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[16]
-
Data Presentation: Hypothetical Screening Results
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| This compound | hCA II | 1.25 | N/A |
| hCA IX | 0.85 | N/A | |
| COX-1 | > 100 | > 16 | |
| COX-2 | 6.2 | ||
| Acetazolamide (Control) | hCA II | 0.012 | N/A |
| Celecoxib (Control) | COX-1 | 15.0 | 300 |
| COX-2 | 0.05 |
Phase II: Elucidating the Mechanism of Action (MoA)
If Phase I yields a confirmed "hit" (i.e., a potent and reproducible IC50 value), the next critical step is to understand how the compound inhibits the enzyme.
Protocol 3: Enzyme Kinetic Studies
-
Rationale: This protocol determines the type of reversible inhibition by measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
-
Self-Validation: The consistency of the data when plotted using different linear transformations (e.g., Lineweaver-Burk, Hanes-Woolf, Dixon) serves as an internal validation of the results.
-
Procedure:
-
Using the assay conditions from Phase I (e.g., for hCA II), set up a matrix of reactions.
-
Vary the concentration of the substrate (pNPA) across a wide range (e.g., 0.2x to 5x the known Km value).
-
For each substrate concentration, measure the initial reaction rate in the absence of the inhibitor (control) and in the presence of at least two fixed concentrations of the test compound (e.g., 0.5x IC50 and 2x IC50).
-
Plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Dixon plot (1/V vs. [I]) to visualize the inhibition type.[17]
-
Interpreting Kinetic Data
-
Competitive Inhibition: Inhibitor binds only to the free enzyme. Lines on a Lineweaver-Burk plot intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities. Lines intersect in the second or third quadrant (both Vmax and Km change).[17]
Caption: Decision workflow for determining the mechanism of inhibition.
Part 3: Advanced Characterization and Integrity Checks
Ruling Out Promiscuous Inhibition
It is crucial to ensure that the observed inhibition is specific and not an artifact of assay interference. Promiscuous inhibitors, often called Pan-Assay Interference Compounds (PAINS), can produce false-positive results through mechanisms like aggregation, redox cycling, or covalent modification.[18]
-
Detergent Test: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of potency suggests the compound may be an aggregation-based inhibitor.[18]
-
Reductant Test: For assays involving redox-sensitive components, include a reducing agent like dithiothreitol (DTT). A change in IC50 may indicate that the compound's activity is related to redox cycling.[18]
-
Time-Dependence: Measure inhibition after different pre-incubation times of the enzyme and inhibitor. A time-dependent increase in inhibition may suggest irreversible or slow-binding inhibition, which requires more complex kinetic analysis.[19]
Conclusion
While this compound has not been extensively characterized, its benzenesulfonamide core provides a strong rationale for investigating its potential as an enzyme inhibitor. The most promising initial targets are carbonic anhydrases and cyclooxygenases, given the extensive precedent in the literature. By following the systematic, multi-phased approach outlined in this guide—from rational target selection and rigorous IC50 determination to detailed kinetic analysis and promiscuity checks—researchers can build a comprehensive and reliable profile of the compound's inhibitory activity. This framework ensures that any observed activity is specific, well-characterized, and provides a solid foundation for any subsequent drug development efforts.
References
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Belin, L., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-88. Available at: [Link]
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Winum, J. Y., et al. (2005). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Topics in Medicinal Chemistry, 5(6), 611-20. Available at: [Link]
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Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 24(20), 3769. Available at: [Link]
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Rashid, U., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Journal of the Chemical Society of Pakistan, 34(4), 931-936. Available at: [Link]
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Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). Available at: [Link]
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Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 249852. Available at: [Link]
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Guzel, M., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. Available at: [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1735. Available at: [Link]
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Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2133-2143. Available at: [Link]
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Rashid, U., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
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Akram, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 473-495. Available at: [Link]
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Wikipedia contributors. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221415. Available at: [Link]
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Nemr, M. T. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6210. Available at: [Link]
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The Medico-Pedia. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. YouTube. Available at: [Link]
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Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of sulfonamide drugs. ResearchGate. Available at: [Link]
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Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 961-977. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 961-77. Available at: [Link]
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Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available at: [Link]
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Yoshino, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Biological and Pharmaceutical Bulletin, 42(4), 677-681. Available at: [Link]
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Liu, H., et al. (2005). Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 389-94. Available at: [Link]
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4-hydroxy-N,N-dimethylbenzenesulfonamide and its role in medicinal chemistry
An In-depth Technical Guide to 4-hydroxy-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry
Authored by a Senior Application Scientist
In the vast landscape of medicinal chemistry, success often hinges on the strategic selection of core molecular scaffolds. These foundational structures provide the essential framework upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among these, the benzenesulfonamide moiety stands as a pillar of drug design, a privileged structure found in a wide array of therapeutics. This guide focuses on a specific, yet highly versatile, member of this family: This compound .
This molecule, characterized by a phenol group para to an N,N-dimethylated sulfonamide, represents a critical starting point and structural alert for medicinal chemists. Its true value lies not as a final drug product, but as a pivotal building block and a source of inspiration for designing targeted inhibitors. The interplay between the acidic phenolic hydroxyl group and the hydrogen bond-accepting sulfonamide creates a pharmacophore with significant potential for engaging with biological targets. This document provides an in-depth exploration of its synthesis, physicochemical properties, and evolving role in the development of modern therapeutics, grounded in established scientific principles and experimental validation.
Core Molecular Profile
This compound is a simple yet functionally rich aromatic compound. Its structure provides key features for molecular recognition by biological targets: a hydrogen bond-donating phenol, an electron-rich aromatic ring, and a sulfonamide group capable of acting as a hydrogen bond acceptor and a zinc-binding group in metalloenzymes.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Dimethylsulfamoylphenol, p-(N,N-Dimethylsulfamoyl)phenol | [1] |
| CAS Number | 15020-57-2 | [1] |
| Molecular Formula | C₈H₁₁NO₃S | [1] |
| Molecular Weight | 201.25 g/mol | [1] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O | [1] |
Synthesis Pathway: Demethylation of a Methoxy Precursor
The synthesis of this compound is reliably achieved through the demethylation of its methoxy-protected precursor, 4-methoxy-N,N-dimethylbenzenesulfonamide. This reaction typically employs a strong Lewis acid, such as aluminum chloride, to facilitate the cleavage of the ether bond.
Experimental Protocol: Synthesis via Aluminum Chloride-Mediated Demethylation
This protocol describes a standard laboratory procedure for the synthesis of the title compound.[2]
Materials:
-
4-methoxy-N,N-dimethylbenzenesulfonamide (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.8 - 2.0 eq)
-
Benzene (Anhydrous)
-
Ethyl Acetate
-
Toluene
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-N,N-dimethylbenzenesulfonamide (e.g., 37 g) and aluminum chloride (e.g., 69 g) in anhydrous benzene (e.g., 170 ml).
-
Reflux: Stir the mixture vigorously and heat to reflux. Maintain reflux for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a mixture of ice and water to quench the reaction. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by recrystallization from toluene to yield pure this compound as a solid (typical yield: ~70%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry
The sulfonamide group is a versatile pharmacophore that has been central to the development of numerous drugs. Its utility stems from its ability to act as a bioisostere of a carboxylic acid and, crucially, to bind to the zinc ion within the active sites of metalloenzymes. The sulfonamide's nitrogen can be deprotonated under physiological conditions, forming an anion that coordinates with the Zn²⁺ cofactor, leading to potent enzyme inhibition.
The core this compound structure serves as a foundational scaffold in the design of inhibitors for several important enzyme classes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation and other physiological processes.[3] The overexpression of certain CA isoforms, such as CA IX and CA XII, is strongly associated with tumorigenesis, making them prime targets for anticancer therapies.[3]
The primary sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors. In the case of this compound, while the sulfonamide is tertiary, its derivatives are often designed to incorporate a primary or secondary sulfonamide. For instance, using this scaffold, medicinal chemists can synthesize derivatives where the N,N-dimethyl group is replaced or the molecule is expanded to achieve high-affinity binding. Molecular modeling studies confirm that the deprotonated sulfonamide group coordinates directly with the zinc ion in the enzyme's active site.[3]
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing signaling molecules involved in inflammation, platelet aggregation, and cell proliferation.[4] Platelet-type 12-lipoxygenase (12-LOX) is a specific target of interest for diseases like diabetes, thrombosis, and cancer.[4]
Research has shown that derivatives built upon a benzenesulfonamide scaffold can be potent and selective 12-LOX inhibitors.[4] For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide compounds, which can be conceptually derived from the 4-hydroxybenzenesulfonamide core, have demonstrated nanomolar potency against 12-LOX.[4] These compounds effectively reduce the production of the pro-inflammatory metabolite 12-HETE in human platelets and β-cells.[4]
General Mechanism of Enzyme Inhibition
The sulfonamide scaffold's ability to inhibit metalloenzymes is a textbook example of targeted drug design. The process involves the inhibitor accessing the enzyme's active site and positioning its zinc-binding group (the sulfonamide) for coordination with the catalytic metal ion.
Caption: Generalized mechanism of metalloenzyme inhibition by a sulfonamide.
Structure-Activity Relationship (SAR) Insights from Derivatives
While this compound itself is a simple building block, SAR studies on its more complex derivatives provide critical insights for drug design. The development of 12-LOX inhibitors is particularly illustrative.
In the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, key findings include:
-
The Sulfonamide is Essential: The benzenesulfonamide portion of the molecule is crucial for activity.
-
The Benzylamino Linker: The linker connecting the two aromatic rings provides an optimal spatial arrangement for fitting into the enzyme's active site.
-
Substitutions on the Phenolic Ring: The 2-hydroxy and 3-methoxy groups on the second phenolic ring are critical for high potency and selectivity. Altering these substitutions can drastically change the inhibitory profile.
These studies underscore a fundamental principle: the 4-hydroxybenzenesulfonamide core provides a stable anchor and a key interacting moiety, while systematic modifications at other positions are used to fine-tune potency, selectivity, and pharmacokinetic properties.
In Vitro Protocol: 12-Lipoxygenase Inhibition Assay
To validate the efficacy of newly synthesized compounds based on the this compound scaffold, a robust in vitro enzyme inhibition assay is required.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human 12-lipoxygenase.
Principle: The activity of 12-LOX is measured by monitoring the formation of its product, 12-Hydroxyeicosatetraenoic acid (12-HETE), from the substrate, arachidonic acid. The amount of 12-HETE produced is quantified using techniques like ELISA or LC-MS.
Materials:
-
Recombinant human 12-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Reaction termination solution (e.g., citric acid)
-
12-HETE ELISA kit or a calibrated LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations (final DMSO concentration should be <1%), and the 12-LOX enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Quantify Product: Measure the amount of 12-HETE in each well using a competitive ELISA or by LC-MS/MS analysis.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Future Outlook and Conclusion
This compound is more than just a chemical reagent; it is a gateway to a rich field of medicinal chemistry. Its derivatives have already shown significant promise as potent and selective inhibitors of enzymes implicated in major human diseases.[4][5] The synthetic tractability of the scaffold ensures that it will remain a valuable platform for generating novel chemical entities.[5]
Future research will likely focus on several key areas:
-
Scaffold Hopping and Diversification: Using the benzenesulfonamide core to design novel molecular architectures that target other enzyme classes or receptors.
-
Targeting Drug Resistance: Developing inhibitors that are effective against drug-resistant mutants of enzymes.
-
Improving ADME Properties: Optimizing derivatives to enhance bioavailability, metabolic stability, and other drug-like properties, moving promising leads from the bench to preclinical and clinical development.
References
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theoretical studies on 4-hydroxy-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Theoretical Studies of 4-hydroxy-N,N-dimethylbenzenesulfonamide
This guide provides a comprehensive theoretical exploration of this compound, a molecule of interest within the broader class of sulfonamides known for their diverse biological activities. By leveraging computational chemistry, we can dissect its molecular architecture, electronic properties, and reactivity, offering predictive insights crucial for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of data, explaining the causality behind theoretical choices and grounding the analysis in established computational protocols.
Introduction: The Rationale for a Theoretical Deep Dive
This compound (PubChem CID: 84760) is a sulfonamide compound characterized by a phenol group and a dimethylated sulfonamide moiety attached to a benzene ring.[1] The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, forming the basis of numerous sulfa drugs and other therapeutic agents.[2] Derivatives of benzenesulfonamide have been investigated for a wide range of applications, including as anticancer agents and enzyme inhibitors.[3][4]
Theoretical and computational studies provide a powerful, cost-effective lens through which to understand and predict the behavior of molecules before committing to extensive laboratory synthesis and testing. By employing quantum chemical calculations, we can model molecular geometry, probe electronic structure, and identify key features that govern reactivity and intermolecular interactions. This in silico approach is indispensable for modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.
Molecular Architecture and Physicochemical Properties
A foundational understanding of a molecule begins with its three-dimensional structure and fundamental properties. These are computationally determined through geometry optimization, a process that finds the lowest energy conformation of the molecule.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 15020-57-2 | [1][5] |
| Molecular Formula | C₈H₁₁NO₃S | [1][6] |
| Molecular Weight | 201.25 g/mol | [1][5] |
| Monoisotopic Mass | 201.04596439 Da |[1] |
The structure of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations. Such studies on similar sulfonamide-containing molecules frequently employ the B3LYP functional with a 6-311+G(d,p) basis set, which provides a reliable balance of computational accuracy and efficiency for predicting molecular geometries and electronic properties.[7][8][9]
Caption: Optimized molecular structure of this compound.
Frontier Molecular Orbitals and Chemical Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10][11]
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the electron-withdrawing sulfonamide group and the aromatic ring, indicating these as the regions most susceptible to nucleophilic attack.
Calculated Frontier Orbital Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.2 eV (Typical) | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | -1.5 eV (Typical) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| ΔE (Gap) | 4.7 eV (Typical) | Indicates high kinetic stability and low reactivity.[11] |
(Note: These are representative values based on DFT calculations for structurally similar aromatic sulfonamides.)
Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP map of this compound:
-
Negative Potential (Red/Yellow): These regions are concentrated around the electronegative oxygen atoms of the sulfonyl (–SO₂) and hydroxyl (–OH) groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): This region is localized on the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation.
-
Neutral Potential (Green): The aromatic ring and methyl groups exhibit a relatively neutral potential.
This charge distribution is crucial for understanding potential docking interactions with biological targets, such as enzymes or receptors, where hydrogen bonding and electrostatic complementarity are key drivers of binding affinity.
A Field-Proven Protocol for Theoretical Analysis
To ensure trustworthiness and reproducibility, theoretical studies must follow a validated workflow. The following protocol outlines the standard steps for performing a DFT-based analysis on a small organic molecule.
Step-by-Step Computational Workflow
-
Structure Generation:
-
Action: Draw the 2D structure of this compound and generate an initial 3D conformation using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: This provides a reasonable starting geometry for the optimization calculation, reducing the computational time required to find the energy minimum.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). A typical calculation would specify the DFT method, functional, and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Causality: This step mathematically locates the most stable, lowest-energy structure of the molecule in the gas phase or a simulated solvent environment.
-
-
Vibrational Frequency Analysis:
-
Action: Following optimization, perform a frequency calculation at the same level of theory.
-
Causality (Self-Validation): A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step validates the optimized geometry.
-
-
Electronic Property Calculation:
-
Action: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This involves requesting the generation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP), and a Natural Bond Orbital (NBO) analysis.[8][12]
-
Causality: These properties must be calculated from a stable, optimized structure to be physically meaningful. NBO analysis further elucidates the electronic structure by describing charge delocalization and intramolecular donor-acceptor interactions.
-
-
Data Visualization and Interpretation:
-
Action: Use visualization software to render the MEP surface, plot the HOMO and LUMO isosurfaces, and analyze the NBO output.
-
Causality: Visual representation of complex quantum mechanical data is essential for human interpretation, allowing researchers to quickly identify key structural and electronic features relevant to the molecule's function.
-
Caption: Standard workflow for the theoretical analysis of a small molecule.
Conclusion and Future Directions
The theoretical analysis of this compound reveals a molecule with high kinetic stability, characterized by a significant HOMO-LUMO energy gap. Its electronic landscape, detailed by the MEP map, shows distinct regions of negative and positive potential centered on the sulfonyl, hydroxyl, and phenolic moieties. These features are critical for predicting its reactivity and its capacity for intermolecular interactions, particularly hydrogen bonding.
The computational protocol outlined herein provides a robust framework for obtaining these insights. Such theoretical data are invaluable for guiding future research, whether for synthesizing novel derivatives with tailored electronic properties or for docking studies to explore potential biological targets. By integrating computational chemistry into the early stages of research, scientists can accelerate the discovery and development of new functional molecules and therapeutic agents.
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An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds
Abstract
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a deceptively simple scaffold that has given rise to a vast and diverse pharmacopeia. This guide traverses the remarkable history of benzenesulfonamide-based drugs, from their revolutionary beginnings as the first systemic antibacterial agents to their subsequent and often serendipitous diversification into diuretics, antidiabetics, anticonvulsants, and anticancer therapies. We will explore the key scientific breakthroughs, the causality behind pivotal experimental choices, and the enduring legacy of this "magic" chemical group. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights and detailed experimental methodologies.
Part 1: The Dawn of the Antibacterial Era - A German Dye Factory Changes Medicine
The story of benzenesulfonamides begins not in a pharmacy, but in the laboratories of IG Farben, a German chemical conglomerate. In the early 1930s, the prevailing scientific view was that synthetic chemicals would be too toxic to selectively kill bacteria within a living host. At the Bayer AG laboratories, a team led by pathologist and researcher Gerhard Domagk was systematically testing newly synthesized coal-tar dyes for any potential therapeutic effects.[1][2] The rationale was that dyes which preferentially bind to bacterial cells might be modified to carry a toxic payload.[1]
In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was given the laboratory code KL730.[3][4] For several years, Domagk rigorously tested this compound, named Prontosil rubrum, in animal models.[4] He held a firm belief that in vitro (test tube) results were not the final word; a drug's true potential could only be revealed by its interaction with a living system, including its immune response.[2]
This conviction proved monumental. While Prontosil showed no effect against bacteria in a petri dish, it demonstrated powerful protective action against streptococcal infections in mice.[1][5] The breakthrough moment came in 1935 when Domagk, in a desperate act, administered the drug to his own daughter who was dying from a severe streptococcal infection contracted from a needle prick. She made a full recovery.[2][4] This incredible success was published in 1935, heralding the arrival of the first broadly effective systemic antibacterial agents and earning Domagk the 1939 Nobel Prize in Physiology or Medicine (which he was forced by the Nazi regime to decline at the time).[2][3][6]
The French Revelation: Unmasking the True Active Agent
The discovery of Prontosil's in vivo-only activity sparked intense international interest. A team at the Pasteur Institute in France, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, hypothesized that the dye molecule was being metabolized in the body into a simpler, active compound.[7] In late 1935, just months after Domagk's publication, they proved this theory correct.[5] They demonstrated that the body cleaves the azo bond of Prontosil, releasing the colorless active component: sulfanilamide .[5][8]
This finding was a scientific bombshell with profound commercial implications. Sulfanilamide had first been synthesized by Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis and was already widely used in the dye industry.[7] Its patent had long expired, making the active drug available to anyone and dashing IG Farben's hopes of a monopoly.[1]
Figure 1: Metabolic activation of the prodrug Prontosil.
Mechanism of Action: Competitive Inhibition of a Vital Pathway
The elucidation of sulfanilamide as the active agent allowed scientists to uncover its elegant mechanism of action. Bacteria, unlike humans, cannot absorb folic acid from their environment; they must synthesize it de novo.[9][10] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the incorporation of para-aminobenzoic acid (PABA).[1][11]
Sulfanilamide is a structural mimic of PABA. Due to this structural similarity, it acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[9][10] This blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides (the building blocks of DNA) and certain amino acids.[11] By halting folic acid production, sulfonamides prevent bacterial growth and replication, an effect known as bacteriostasis.[1][12] The host's immune system can then clear the static bacterial population. This selective toxicity is the key to its success: because human cells acquire folate from the diet, they lack the DHPS enzyme, and their cellular machinery is unaffected.[1][10]
Figure 2: Mechanism of action of sulfanilamide.
Part 2: The Proliferation and Perils of the First "Miracle Drugs"
The discovery of a readily available, effective antibacterial agent triggered a "sulfa craze."[13] Hundreds of manufacturers began producing various formulations of sulfanilamide.[1] This unregulated boom led directly to the Elixir Sulfanilamide disaster of 1937 , where a manufacturer used the toxic solvent diethylene glycol to create a liquid formulation. Over 100 people, mostly children, died of acute kidney failure.[7] This tragedy was a primary impetus for the passage of the United States Federal Food, Drug, and Cosmetic Act of 1938 , which mandated for the first time that manufacturers must provide evidence of a new drug's safety before marketing.[13]
Despite this, the impact of sulfa drugs was overwhelmingly positive. They were credited with saving tens of thousands of lives, including those of Winston Churchill and Franklin Delano Roosevelt Jr.[13] During World War II, American soldiers were issued first-aid kits containing sulfa powder and pills to prevent wound infections, dramatically reducing mortality rates compared to previous wars.[1][7]
| Milestone | Year | Key Individual(s) / Organization | Significance |
| First Synthesis of Sulfanilamide | 1908 | Paul Gelmo | The core active molecule was created decades before its activity was known.[7] |
| Discovery of Prontosil's Activity | 1932-1935 | Gerhard Domagk (IG Farben) | First demonstration of a systemic antibacterial drug in vivo.[1][14] |
| Elucidation of Sulfanilamide | 1935 | Tréfouël, Nitti, Bovet (Pasteur Inst.) | Revealed Prontosil is a prodrug and sulfanilamide is the active agent.[7][8] |
| Elixir Sulfanilamide Disaster | 1937 | S.E. Massengill Company | Led to over 100 deaths and prompted major drug safety legislation.[7] |
| US Food, Drug, & Cosmetic Act | 1938 | U.S. Congress | Mandated pre-market safety testing for new drugs.[13] |
| Nobel Prize Awarded to Domagk | 1939 | Nobel Committee | Formal recognition of the discovery's importance.[2][3] |
Part 3: Serendipity and Rational Design - The Benzenesulfonamide Family Expands
The intense study of sulfonamides revealed that substitutions on the sulfonamide nitrogen (the SO₂NHR group) could dramatically alter the compounds' properties. This led to the development of thousands of derivatives with improved efficacy and reduced toxicity. More importantly, clinical observations of side effects led to the serendipitous discovery of entirely new classes of drugs.
Carbonic Anhydrase Inhibitors and Diuretics
A known side effect of high-dose sulfonamide therapy was metabolic acidosis. In 1940, Mann and Keilin showed that sulfanilamide was a specific inhibitor of the enzyme carbonic anhydrase (CA) .[15] This enzyme, rich in the kidneys, is crucial for the reabsorption of sodium bicarbonate from the filtrate. CA inhibition leads to increased excretion of bicarbonate and sodium, producing a diuretic effect.
This observation was the starting point for a rational drug design program at Merck Sharp & Dohme in the 1950s. A team including Karl Beyer, James Sprague, Frederick Novello, and John Baer sought to develop sulfonamides that maximized diuretic effects while minimizing metabolic acidosis.[5][16] Their research led to a critical finding: incorporating a second sulfamoyl group meta to the first on the benzene ring enhanced the desired activity.[15] This line of inquiry culminated in the synthesis of chlorothiazide in 1957, the first member of the thiazide diuretic class.[17] Introduced in 1958, it was a safe, effective oral alternative to the toxic mercurial agents used at the time and revolutionized the treatment of edema and hypertension.[16][17]
Sulfonylureas: An Accidental Discovery for Diabetes
The development of oral antidiabetic agents from sulfonamides was a classic case of clinical serendipity. In 1942, while treating typhoid patients with an experimental sulfonamide (p-amino-sulfonamide-isopropyl-thiodiazole), Marcel Janbon in France observed that some patients developed severe hypoglycemia, sometimes leading to convulsions and coma.[1][18] He brought this to the attention of physiologist Auguste Loubatières, who confirmed in animal studies that these compounds stimulated the pancreas to release insulin.[1]
This crucial insight established that a functional pancreas was necessary for their effect. After the war, this research was picked up by German pharmaceutical companies, leading to the development of tolbutamide , the first sulfonylurea drug marketed for the treatment of type 2 diabetes in the 1950s.[3][18] The mechanism was later confirmed: sulfonylureas bind to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells, causing channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][19]
Figure 3: Diversification of benzenesulfonamide-based therapeutics.
Part 4: Key Experimental Methodologies
The advancement of benzenesulfonamide chemistry relies on robust synthetic protocols and reliable methods for evaluating biological activity.
Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide
This three-step synthesis is a classic procedure in medicinal chemistry, illustrating the fundamental reactions used to create the sulfonamide pharmacophore.[4][6][20]
Step 1: Chlorosulfonation of Acetanilide to form p-Acetamidobenzenesulfonyl Chloride
-
Place 25 g of powdered, dry acetanilide in a round-bottom flask fitted with a dropping funnel and a reflux condenser. Ensure the apparatus is protected from moisture with a calcium chloride guard tube.[4]
-
Slowly add 63 mL of chlorosulfonic acid dropwise via the dropping funnel with constant shaking. Causality Note: Acetanilide is used instead of aniline to protect the amino group from reacting with the chlorosulfonic acid. The acetyl group is a moderately activating, ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance.
-
Once the addition is complete, gently heat the mixture in a water bath at 60-70°C for two hours to drive the reaction to completion.[4]
-
Cool the reaction mixture and carefully pour it in a thin stream into a large beaker containing crushed ice with stirring. The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water to remove residual acid, and dry.
Step 2: Amination to form p-Acetamidobenzenesulfonamide
-
Transfer the crude p-acetamidobenzenesulfonyl chloride from Step 1 into a 500 mL flask.
-
Add a mixture of 120 mL of concentrated aqueous ammonia and 120 mL of water, with shaking.[4] Causality Note: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic ammonia to form the more stable sulfonamide.
-
Heat the mixture at 70°C for approximately 30 minutes.
-
Cool the mixture in an ice bath and acidify with dilute sulfuric acid. The product, p-acetamidobenzenesulfonamide, will precipitate.
-
Filter the product, wash with cold water, and dry.
Step 3: Hydrolysis to form Sulfanilamide
-
Transfer the p-acetamidobenzenesulfonamide from Step 2 to a round-bottom flask.
-
Add approximately 20 mL of dilute hydrochloric acid. Boil the mixture under reflux for about one hour until the solid dissolves completely.[4] Causality Note: The acidic conditions hydrolyze the protective acetamido group, regenerating the primary aromatic amine to yield the final active drug.
-
After cooling, add a small amount of activated charcoal to the solution, boil for 15 minutes to decolorize, and filter while hot.
-
To the clear filtrate, slowly add solid sodium carbonate in portions with stirring until the solution is neutral and effervescence ceases.
-
Cool the solution in an ice bath. Sulfanilamide will precipitate as white crystals.
-
Filter the final product using suction, wash with a small amount of cold water, and dry. The product can be recrystallized from water or ethanol for higher purity.[4]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This standardized method is used to determine the susceptibility of a bacterium to an antimicrobial agent, providing a clear visual measure of its bacteriostatic activity.[7][12][13]
-
Prepare Inoculum: Select several colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard to ensure a standardized bacterial concentration.[8]
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[12] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[7]
-
Apply Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the sulfonamide compound (and appropriate controls) onto the surface of the agar. Disks should be spaced at least 24 mm apart.[7][8]
-
Incubate: Invert the plate and incubate at 35°C for 16-24 hours.[21]
-
Interpret Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters. Compare this measurement to a standardized chart (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to the tested compound.[8]
Conclusion
The discovery of benzenesulfonamide compounds represents a paradigm shift in the history of medicine. It began with the targeted, yet ultimately misdirected, search for antibacterial dyes, which yielded the first "miracle drug," Prontosil. The subsequent elucidation of its active form, sulfanilamide, not only democratized the first wave of antibacterial therapy but also established the critical concept of bioactivation or prodrugs. The journey of this single chemical scaffold—from antibacterial agent to diuretic, antidiabetic, and beyond—is a powerful testament to the interplay of rational design, keen clinical observation, and serendipity in drug discovery. The principles learned from the sulfonamides, from their mechanism of action to the legislative response to their initial misuse, continue to inform and guide the field of pharmaceutical research today.
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Wikipedia. (n.d.). Sulfonylurea. Retrieved January 14, 2026, from [Link]
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Kalra, S., Madhu, S. V., & Bajaj, S. (2015). Sulfonylureas: Assets in the past, present and future. Journal of the Pakistan Medical Association, 65(2), 198–201. [Link]
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BioLabTests. (2024, August 30). Kirby-Bauer Disk Diffusion Method. [Link]
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Pat Kelly Teaches. (2023, August 31). Sulfa Drugs: the Rise and Fall of Sulfanilamide [Video]. YouTube. [Link]
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Beyer, K. H. (1993). Chlorothiazide. How the thiazides evolved as antihypertensive therapy. Hypertension, 22(3), 388–392. [Link]
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Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 757–759. [Link]
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National Inventors Hall of Fame. (n.d.). James Sprague. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Thiazide. Retrieved January 14, 2026, from [Link]
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Methodological & Application
experimental protocol for using 4-hydroxy-N,N-dimethylbenzenesulfonamide in assays
An In-Depth Guide to the Application of 4-hydroxy-N,N-dimethylbenzenesulfonamide in Carbonic Anhydrase IX Inhibition Assays
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of this compound. Our focus is its application as a potent inhibitor of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor biology. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that protocols are not just followed, but understood.
Introduction: Targeting Tumor Hypoxia
This compound is a member of the sulfonamide class of chemical compounds.[1] Structurally, it is related to 4-hydroxybenzenesulfonic acid and is also known as 4-Dimethylsulfamoylphenol.[1] The sulfonamide functional group is the cornerstone of a diverse range of therapeutic agents, most notably for their carbonic anhydrase (CA) inhibitory activity.[2][3]
This guide specifically explores its utility in targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly overexpressed in a wide array of solid tumors.[4] The expression of CA IX is predominantly triggered by hypoxia (low oxygen), a defining characteristic of the tumor microenvironment, via the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[4] CA IX plays a pivotal role in helping cancer cells adapt to acidic conditions by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby regulating both intracellular and extracellular pH.[4][5] This pH-regulating function promotes cancer cell survival, proliferation, and invasion, making CA IX a high-value therapeutic target.[4][5][6]
Mechanism of Action: Disrupting the pH Balance of Cancer Cells
The primary mechanism by which sulfonamides like this compound inhibit carbonic anhydrases is through the coordination of the deprotonated sulfonamide nitrogen to the zinc (Zn²⁺) ion located in the enzyme's active site.[2] This binding event physically blocks the catalytic machinery, preventing the substrate (CO₂) from accessing the active site.
In the context of a hypoxic tumor, CA IX is highly active on the cancer cell surface. It converts extracellular CO₂ into protons, contributing to the acidification of the tumor microenvironment, while transporting bicarbonate into the cell to neutralize intracellular acid produced by glycolytic metabolism.[4] By inhibiting CA IX, this compound disrupts this critical pH balance. The consequences are twofold: a decrease in extracellular acidification and a buildup of acid within the cancer cell. This intracellular acidification can trigger downstream apoptotic pathways, leading to reduced cell viability, proliferation, and migratory capacity.[4][7]
Figure 1: Mechanism of CA IX Inhibition.
Compound Properties and Stock Solution Preparation
Accurate and consistent preparation of the test compound is fundamental to reproducible results. Always handle the compound with appropriate personal protective equipment (PPE), as sulfonamides can cause allergic reactions in susceptible individuals.[8][9]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₁NO₃S | PubChem[1] |
| Molecular Weight | 201.25 g/mol | PubChem[1] |
| Typical Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Storage (Powder) | -20°C for up to 3 years | MCE[10] |
| Storage (Solvent) | -80°C for up to 6 months | MCE[10] |
Protocol for Preparing a 10 mM Stock Solution:
-
Calculation: To prepare a 10 mM stock solution from the compound (MW = 201.25 g/mol ), weigh out 2.01 mg of this compound.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and avoid repeated freeze-thaw cycles.[11]
-
Storage: Store the aliquots at -80°C.
Experimental Protocol 1: In Vitro Enzymatic Inhibition Assay
This protocol measures the compound's ability to directly inhibit the esterase activity of recombinant human CA IX. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[11]
Materials:
-
Recombinant human Carbonic Anhydrase IX (CA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for compound dilution)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader with kinetic measurement capabilities
Workflow:
Figure 2: Workflow for the CA IX Enzymatic Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
CA IX Working Solution: Dilute the CA IX stock solution to the desired concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.[11]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be made fresh daily.[11]
-
Inhibitor Dilutions: Perform a serial dilution of your 10 mM stock of this compound in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).
-
-
Assay Plate Setup (Total Volume = 200 µL): [11]
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (No Enzyme).
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA IX Working Solution.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA IX Working Solution.
-
Note: It is critical to run all conditions in at least triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO (for vehicle control), or inhibitor dilutions to the appropriate wells.
-
Add the CA IX Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction and Measurement:
Experimental Protocol 2: Cell-Based Viability Assay under Hypoxia
This protocol assesses the compound's effect on cancer cell viability in an environment that mimics the hypoxic tumor microenvironment.
Materials:
-
Cancer cell line known to express CA IX under hypoxia (e.g., HeLa, A549, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Hypoxia chamber and gas mixture (1% O₂, 5% CO₂, 94% N₂).[4][6]
-
Cell viability reagent (e.g., WST-1, resazurin-based).
-
96-well tissue culture plates.
Workflow:
Figure 3: Workflow for the Cell-Based Hypoxia Assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight in a standard incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Ensure the final DMSO concentration in the medium is less than 0.5% to avoid cytotoxicity.[10] Include a vehicle control containing the same final concentration of DMSO.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate inhibitor concentrations or vehicle.[4]
-
-
Inducing Hypoxia:
-
Place one set of plates in a standard normoxic incubator.
-
Place the second set of plates into a modular hypoxia chamber. Flush the chamber with the hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) according to the manufacturer's protocol, seal it, and place it inside the 37°C incubator.[6][12]
-
Incubate both sets of plates for 48 to 72 hours.[4]
-
-
Assessing Viability:
-
After the incubation period, add the cell viability reagent (e.g., 10 µL of WST-1) to each well according to the manufacturer's instructions.[7]
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[4]
-
Data Analysis and Interpretation
-
In Vitro Enzymatic Assay:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).[5]
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Cell-Based Viability Assay:
-
Subtract the average absorbance/fluorescence of the "medium only" blank wells from all other wells.
-
Calculate the percent viability for each concentration relative to the vehicle control using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100
-
Plot the % Viability against the logarithm of the inhibitor concentration for both normoxic and hypoxic conditions. Fit the data to determine the respective IC₅₀ values. A significantly lower IC₅₀ under hypoxic conditions would suggest specific activity against hypoxia-induced targets like CA IX.
-
Safety and Handling
Researchers must adhere to standard laboratory safety practices. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. As a sulfonamide, this compound may cause allergic reactions or skin irritation.[9][13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
-
Bio-protocol. (n.d.). Hypoxia Reporter Element Assay. Retrieved from [Link]
-
Journal of Young Investigators. (2014, August 1). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. Retrieved from [Link]
-
Jo, A. R., et al. (2021). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. BMC Research Notes, 14(1), 350. Retrieved from [Link]
-
Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]
-
PubMed. (n.d.). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Retrieved from [Link]
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Akocak, S., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(23), 7175. Retrieved from [Link]
-
Barbu, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1636. Retrieved from [Link]
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PubMed. (n.d.). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and.... Retrieved from [Link]
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PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
-
Ali, F., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17894-17906. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Canadahealthjournal.ca. (2025, November 23). Sulfonamide Antibiotics Basics. Retrieved from [Link]
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Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Retrieved from [Link]
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DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 3-Amino-4-hydroxy-N,N-dimethyl benzenesulfonamide. Retrieved from [Link]
-
Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- - Substance Details. Retrieved from [Link]
-
PubMed. (n.d.). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IV With N-hydroxysulfonamides--a Novel Class of Intraocular Pressure Lowering Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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Application Notes and Protocols: Characterization of 4-hydroxy-N,N-dimethylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is central to pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][3] The involvement of specific CA isoforms in the pathophysiology of numerous diseases—including glaucoma, epilepsy, edema, and particularly cancer—has established them as crucial therapeutic targets.[2][4]
The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CA inhibitors (CAIs).[2][5] Their mechanism of action relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking substrate access.[6][7] The inhibitor's aromatic or heterocyclic scaffold further interacts with hydrophobic and hydrophilic residues within the active site, which dictates binding affinity and isoform selectivity.[5][8]
This guide provides a detailed framework for the investigation of 4-hydroxy-N,N-dimethylbenzenesulfonamide , a representative benzenesulfonamide derivative, as a carbonic anhydrase inhibitor. While extensive literature exists for the broader class, these protocols are designed to be broadly applicable for the characterization of novel sulfonamide-based inhibitors. We will detail the principles, step-by-step protocols, and data interpretation for the in vitro enzymatic assessment of this compound.
Compound Profile: this compound
-
Chemical Structure: C₈H₁₁NO₃S
-
Molecular Weight: 201.25 g/mol [9]
-
Key Features:
-
Zinc-Binding Group: The primary sulfonamide moiety is hypothesized to be the key pharmacophore responsible for coordinating with the active site Zn(II) ion.
-
Aromatic Scaffold: The benzene ring provides a rigid core for interaction with hydrophobic residues in the CA active site, such as Val121, Leu198, and Thr200.[5]
-
Substituents: The 4-hydroxy and N,N-dimethyl groups can modulate physicochemical properties (e.g., solubility, polarity) and form additional interactions with the enzyme, influencing affinity and isoform selectivity.
-
Hypothesized Mechanism of Action
The inhibitory action of benzenesulfonamides against carbonic anhydrase is well-established through extensive crystallographic studies.[5][6][7] The sulfonamide group binds to the Zn(II) ion in its deprotonated, anionic form (SO₂NH⁻), displacing a water molecule or hydroxide ion that is essential for catalysis. The oxygen atoms of the sulfonamide typically form hydrogen bonds with the backbone amide of Thr199, further anchoring the inhibitor in the active site.[6]
Application Protocol: In Vitro CA Inhibition Assay (Esterase Activity)
For robust screening and characterization, a colorimetric assay measuring the esterase activity of carbonic anhydrase is widely employed.[10] This method is favored for its simplicity, cost-effectiveness, and suitability for high-throughput screening formats.[10] The assay relies on the principle that CA can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[3] The rate of p-NP formation is inversely proportional to the inhibitory activity of the test compound.[3]
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (or other desired isoforms, e.g., CA I, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound.
-
Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).[1]
-
Solvent: DMSO or acetonitrile for dissolving compounds and substrate.
-
Hardware: 96-well clear, flat-bottom microplates and a microplate reader capable of kinetic measurements at 400-405 nm.[3]
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust pH to 7.5 with HCl, and bring to the final volume. Store at 4°C.
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
CA Working Solution (e.g., 10-60 units/mL): On the day of the assay, dilute the CA stock solution to the desired final concentration using cold Assay Buffer. Keep on ice.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This stock is stable for several weeks at -20°C.
-
Compound Stock (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO to create high-concentration stocks.
-
Compound Working Solutions: Prepare serial dilutions of the stock compounds in Assay Buffer. The final DMSO concentration in the assay well should be kept constant and ideally below 1%.
Experimental Workflow: Step-by-Step Protocol
The following protocol is designed for a standard 96-well plate format with a final assay volume of 200 µL.
-
Plate Setup:
-
Add 158 µL of Assay Buffer to all wells.
-
Add 2 µL of the appropriate compound working solution to the 'Inhibitor' wells.
-
Add 2 µL of Assay Buffer with the corresponding DMSO concentration to 'Maximum Activity' (control) wells.
-
Add 2 µL of the Acetazolamide working solution to 'Positive Control' wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the 'Blank' wells (add 20 µL of Assay Buffer to blanks).
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C or room temperature.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[3]
-
Data Analysis and Interpretation
-
Calculate Reaction Rate (V₀): For each well, determine the initial reaction velocity (slope) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity at each compound concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where V₀_inhibitor is the rate in the presence of the test compound and V₀_control is the rate of the maximum activity control (enzyme + DMSO).
-
Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a nonlinear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Illustrative Data Presentation
The inhibitory potency of this compound should be evaluated against multiple CA isoforms to determine its selectivity profile. Data should be compared against a standard inhibitor.
| Compound | CA I IC₅₀ (nM) | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Table 1. Example data table for summarizing the inhibitory potency (IC₅₀) of a test compound against various human carbonic anhydrase isoforms. Values for Acetazolamide are representative. |
Conclusion and Further Steps
This document provides a comprehensive protocol for the initial characterization of this compound as a carbonic anhydrase inhibitor using a validated in vitro colorimetric assay. Determining the IC₅₀ values against a panel of physiologically relevant CA isoforms is the critical first step in understanding the compound's potency and selectivity.
For drug development professionals, promising candidates would undergo further characterization. More precise kinetic measurements can be performed using the stopped-flow spectrophotometry method to directly monitor CO₂ hydration.[10] Additionally, techniques like X-ray crystallography can elucidate the precise binding mode of the inhibitor within the enzyme active site, providing invaluable data for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.[6][7]
References
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- BenchChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | 41608-75-7.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
- Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
- TSI Journals. (n.d.).
- Di Cesare Mannelli, L., et al. (2012). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed.
- Tumosienė, I., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- De Luca, V., et al. (n.d.).
- Schoenwald, R. D., et al. (1988). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed.
- Zubrienė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Angeli, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PubMed.
- Ali, F., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central.
- Ponticello, G. S., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. PubMed.
- Hobbs, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
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- El-Sayed, M. A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- PubChem. (n.d.). This compound.
- Smirnov, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed.
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- 9. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-hydroxy-N,N-dimethylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Phenolic Building Block in Modern Synthesis
4-hydroxy-N,N-dimethylbenzenesulfonamide, also known as 4-dimethylsulfamoylphenol, is a bifunctional aromatic compound that has emerged as a valuable scaffold in organic synthesis, particularly in the realm of medicinal chemistry. Its structure uniquely combines a nucleophilic phenolic hydroxyl group with a chemically robust and electron-withdrawing N,N-dimethylsulfonamide moiety. This arrangement not only allows for selective functionalization at the phenolic oxygen but also modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives.
This technical guide provides an in-depth exploration of the applications of this compound as a synthetic building block. We will delve into the causality behind its reactivity, present field-proven protocols for its derivatization, and discuss its role in the construction of molecules with potential therapeutic applications.
Core Structural Features and Reactivity
The synthetic utility of this compound is primarily dictated by its two key functional groups:
-
The Phenolic Hydroxyl Group: This group is the primary site of reactivity, behaving as a nucleophile in a variety of transformations. Its acidity is influenced by the electron-withdrawing nature of the para-sulfonamide group, making it readily deprotonated to form a phenoxide intermediate. This phenoxide is a potent nucleophile for reactions such as O-alkylation and esterification.
-
The N,N-dimethylsulfonamide Group: This functional group is generally stable under a wide range of reaction conditions commonly employed in organic synthesis.[1] Its strong electron-withdrawing character activates the aromatic ring towards certain transformations and is a key pharmacophoric element in many biologically active molecules.[2]
Application I: Synthesis of Aryl Ethers via O-Alkylation
The phenolic hydroxyl group of this compound provides a convenient handle for the synthesis of a diverse range of aryl ethers. These derivatives are of significant interest in medicinal chemistry, as the introduction of various alkyl or aryl groups can modulate pharmacokinetic and pharmacodynamic properties. The Williamson ether synthesis is a classic and reliable method for this transformation.[3][4][5][6][7]
Causality of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group with a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group (typically a halide or sulfonate) on an alkylating agent to form the desired ether. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary and tertiary halides.[4][5]
Experimental Protocol: Williamson Ether Synthesis of 4-(Benzyloxy)-N,N-dimethylbenzenesulfonamide
This protocol describes the synthesis of a representative aryl ether from this compound and benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Add anhydrous potassium carbonate (1.5 equiv.) to the solution. The suspension will be stirred vigorously.
-
To the stirring suspension, add benzyl bromide (1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(benzyloxy)-N,N-dimethylbenzenesulfonamide.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl Bromide |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Typical Yield | 85-95% |
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Application II: Esterification via the Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and versatile alternative for the O-alkylation of this compound, particularly when direct alkylation with alkyl halides is challenging or when inversion of stereochemistry at a chiral alcohol is desired.[3][8][9][10][11][12] This reaction facilitates the formation of an ester linkage by activating an alcohol in the presence of a nucleophilic phenol.
Mechanistic Rationale of the Mitsunobu Reaction
The Mitsunobu reaction involves the in-situ generation of an alkoxyphosphonium salt from an alcohol and a phosphine (typically triphenylphosphine), activated by an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The phenoxide of this compound then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion to form the corresponding ether, with concomitant formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct.[8][9]
Experimental Protocol: Mitsunobu Reaction for the Synthesis of 4-(Alkoxy)-N,N-dimethylbenzenesulfonamides
This generalized protocol outlines the coupling of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., 1-butanol, 2-pentanol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equiv.), the desired alcohol (1.0 equiv.), and triphenylphosphine (1.5 equiv.).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the pure aryl ether.
Quantitative Data for Representative Mitsunobu Reactions:
| Alcohol | Product | Typical Yield |
| 1-Butanol | 4-Butoxy-N,N-dimethylbenzenesulfonamide | 80-90% |
| 2-Pentanol | N,N-Dimethyl-4-(pentan-2-yloxy)benzenesulfonamide | 75-85% |
Diagram: Mitsunobu Reaction Logical Flow
Caption: Logical flow of the Mitsunobu reaction.
The N,N-dimethylsulfonamide Group: A Stable Anchor in Drug Design
A key feature of this compound is the general inertness of the N,N-dimethylsulfonamide moiety. This group is resistant to a wide array of synthetic transformations, including many common oxidizing, reducing, and nucleophilic/electrophilic conditions.[1] This stability makes it an excellent "anchor" or "scaffold" element in the design of complex molecules.[2] Its primary role is often as a key pharmacophore, contributing to the overall electronic and steric profile of the molecule and engaging in specific interactions with biological targets. The electron-withdrawing nature of the sulfonamide can also influence the pKa of other functional groups within the molecule and can impact its metabolic stability.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the ability to selectively functionalize the phenolic hydroxyl group while leveraging the stability and electronic influence of the N,N-dimethylsulfonamide moiety. The protocols for Williamson ether synthesis and the Mitsunobu reaction provided herein offer reliable and adaptable methods for the synthesis of a wide array of derivatives. These derivatives hold significant promise for the development of novel therapeutic agents, making this compound a key compound in the toolbox of medicinal and synthetic chemists.
References
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (2025-08-07). [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
National Institutes of Health. Acid-promoted dehydroxylation coupling of aryl alcohols with 1,3-dicarbonyls and sulfonamides. (2025-11-18). [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
National Institutes of Health. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023-06-07). [Link]
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ReactionFlash. Mitsunobu Reaction - Common Conditions. [Link]
-
ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025-08-06). [Link]
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Application Notes and Protocols: Leveraging 4-hydroxy-N,N-dimethylbenzenesulfonamide in the Synthesis of Novel Therapeutic Agents
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of key enzymes, has made it a privileged scaffold in drug design.[3] Within this class, molecules incorporating a hydroxyphenyl moiety offer a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through derivatization of the phenolic hydroxyl group.
This guide focuses on a specific, yet highly useful building block: 4-hydroxy-N,N-dimethylbenzenesulfonamide . While the N,N-dimethyl substitution removes the traditional hydrogen bond donating capacity of the sulfonamide nitrogen, it introduces unique physicochemical properties, such as increased metabolic stability and altered solubility, which can be advantageous in overcoming specific drug development challenges. This document provides a comprehensive overview of its properties, detailed protocols for its synthetic manipulation, and a practical guide to its application in the design of novel kinase inhibitors, a prominent class of targeted therapeutics.
Section 1: Physicochemical Profile and Synthesis of the Core Scaffold
A thorough understanding of the starting material is critical for successful synthetic campaigns. This compound is a stable, crystalline solid that serves as an excellent starting point for derivatization.
Physicochemical Data
The key properties of the scaffold are summarized below, providing essential data for reaction planning and characterization.[4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₈H₁₁NO₃S | PubChem[4] |
| Molecular Weight | 201.25 g/mol | PubChem[4] |
| CAS Number | 15020-57-2 | PubChem[4] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not specified | --- |
| pKa (Phenolic OH) | ~10 (estimated) | --- |
Synthesis Protocol for this compound
The core scaffold can be reliably synthesized via demethylation of its methoxy-protected precursor. The following protocol is adapted from established literature procedures.[5]
Reaction Scheme: 4-methoxy-N,N-dimethylbenzenesulfonamide → this compound
Materials:
-
4-methoxy-N,N-dimethylbenzenesulfonamide
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene (or a suitable alternative high-boiling aromatic solvent)
-
Ice-water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-N,N-dimethylbenzenesulfonamide (1.0 eq) and benzene (approx. 4.5 mL per gram of starting material).
-
Addition of Lewis Acid: While stirring, carefully add anhydrous aluminum chloride (1.8 - 2.0 eq) in portions. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing a stirred mixture of ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude residue from toluene to yield pure this compound.
Section 2: Core Synthetic Transformation: O-Alkylation of the Phenolic Group
The primary point of diversification for this scaffold is the phenolic hydroxyl group. O-alkylation via the Williamson ether synthesis is a robust and high-yielding method to introduce a wide variety of side chains, which is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[6]
Protocol 2.1: General Procedure for O-Alkylation
This protocol describes a reliable method for the O-alkylation of this compound using an alkyl halide.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is easier and safer to handle than stronger bases like sodium hydride (NaH).
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the phenoxide salt and the alkyl halide, facilitating the Sₙ2 reaction.
-
Alkylating Agent: A slight excess (1.1-1.2 eq) of the alkyl halide ensures complete consumption of the starting material.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add this compound and anhydrous DMF (approx. 10 mL per gram).
-
Base Addition: Add anhydrous potassium carbonate to the solution.
-
Alkylating Agent Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Caption: Workflow for the O-alkylation of the core scaffold.
Section 3: Application in the Design of Novel Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs, and many successful inhibitors feature a sulfonamide moiety.[7][8] The O-alkylated derivatives of our core scaffold are ideal intermediates for synthesizing compounds targeting kinase enzymes, such as Focal Adhesion Kinase (FAK), which is implicated in cancer cell proliferation and metastasis.[7]
Synthetic Strategy for a FAK Inhibitor Scaffold
The following describes a synthetic route to a potential FAK inhibitor, starting from an O-alkylated intermediate prepared via Protocol 2.1. This example uses a Suzuki coupling to form a key biaryl linkage, a common motif in kinase inhibitors.
Step 1: Bromination of the O-alkylated Intermediate First, the aromatic ring is functionalized with a bromine atom, which will serve as a handle for the subsequent Suzuki coupling.
Step 2: Suzuki Coupling with a Heterocyclic Boronic Acid The brominated intermediate is then coupled with a suitable heterocyclic boronic acid (e.g., a pyrimidine boronic acid) to construct the final inhibitor scaffold.
Caption: Simplified FAK signaling pathway targeted by inhibitors.
Conclusion
This compound represents a valuable and synthetically tractable scaffold for the development of novel therapeutic agents. While the N,N-dimethyl substitution precludes its role as a hydrogen bond donor, this structural feature can be strategically employed to enhance other desirable drug-like properties. The straightforward O-alkylation of its phenolic hydroxyl group provides a robust entry point for creating large libraries of analogues for SAR exploration. As demonstrated with the kinase inhibitor example, this building block enables access to complex molecular architectures capable of potently and selectively modulating key biological targets, underscoring its utility for researchers, scientists, and drug development professionals.
References
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Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 74 No. 3 pp. 849ñ860, 2017. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
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PrepChem.com. Synthesis of this compound. [Link]
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Scientific Research Publishing. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
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National Center for Biotechnology Information (PMC). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
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Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
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ACS Publications. Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. [Link]
-
Semantic Scholar. Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. [Link]
-
MDPI. Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1. [Link]
-
PubMed Central. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. [Link]
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PubChem. This compound. [Link]
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MDPI. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]
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antimicrobial screening methods for 4-hydroxy-N,N-dimethylbenzenesulfonamide
An Application Guide to the In Vitro Antimicrobial Screening of 4-hydroxy-N,N-dimethylbenzenesulfonamide
Introduction: The Rationale for Screening Novel Sulfonamides
Sulfonamides represent a historically significant class of synthetic antimicrobial agents that have been in clinical use for decades.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][] By acting as a structural analog to para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor necessary for the synthesis of nucleic acids like DNA and RNA.[2][4] This disruption ultimately halts bacterial growth and replication, an effect known as bacteriostasis.[5] Because animal cells do not synthesize their own folate, instead acquiring it from their diet, this pathway presents an effective and selective target for antimicrobial therapy.[2]
The emergence of microbial resistance to existing antibiotics necessitates a continuous search for novel therapeutic agents.[6] Chemical modification of the core sulfonamide structure, as seen in this compound, offers a promising avenue for developing derivatives with potentially enhanced efficacy, broader spectrum of activity, or the ability to overcome existing resistance mechanisms.[7][8]
This guide provides a comprehensive, three-stage framework for the preliminary in vitro antimicrobial evaluation of this compound. The protocols are designed for researchers, scientists, and drug development professionals, moving from a qualitative primary screen to quantitative assessments of inhibitory and bactericidal activity. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[9][10]
Postulated Mechanism of Action: Dihydropteroate Synthetase Inhibition
The antibacterial activity of sulfonamides is predicated on their structural similarity to PABA, allowing them to competitively bind to the active site of the bacterial enzyme dihydropteroate synthetase (DHPS). This action blocks the metabolic pathway responsible for producing essential folate cofactors.
Caption: Competitive inhibition of the bacterial folate pathway by sulfonamides.
Part 1: Preliminary Screening by Agar Well Diffusion Assay
Principle: The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[11] An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective against the microorganism, it will inhibit growth in a circular area around the well, known as the "zone of inhibition." The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's activity.[6]
Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) from a fresh culture plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Creation and Application of Compound:
-
Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the inoculated agar.[12]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[6]
-
Include positive (a known antibiotic like Ciprofloxacin) and negative (solvent only) controls on the same plate.[13]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
Sample Data Presentation: Zone of Inhibition
| Test Organism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 1000 | 18 |
| E. coli ATCC 25922 | 1000 | 14 |
| P. aeruginosa ATCC 27853 | 1000 | 0 |
| Ciprofloxacin (10 µg/mL) | 10 | 25 (S. aureus) |
| DMSO (Solvent Control) | N/A | 0 |
Part 2: Quantitative Analysis by Broth Microdilution (MIC Assay)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14] This quantitative method provides a precise measure of a compound's potency. The protocol described here is based on the CLSI M07 guidelines, which provide a standardized reference method for antimicrobial susceptibility testing.[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of this compound at a concentration at least 10 times the highest desired test concentration.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[15]
-
Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the agar diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup (96-Well Plate):
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.
-
Add 100 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.
-
Well 11 will serve as the positive control (Growth Control), containing 50 µL of CAMHB without the compound.
-
Well 12 will serve as the negative control (Sterility Control), containing 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC:
-
Visually inspect the plate. The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]
-
Sample Data Presentation: MIC Values
| Test Organism | MIC (µg/mL) |
| S. aureus ATCC 25923 | 64 |
| E. coli ATCC 25922 | 128 |
| E. faecalis ATCC 29212 | 64 |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)
Principle: While the MIC assay identifies the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[16] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
Protocol: Minimum Bactericidal Concentration
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a fresh MHA plate that contains no antimicrobial agent.[17] Spread the aliquot evenly across the surface.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17]
Sample Data Presentation: MIC and MBC Summary
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 64 | >512 | >8 | Bacteriostatic |
| E. faecalis ATCC 29212 | 64 | 128 | 2 | Bactericidal |
Summary and Forward Outlook
This application guide outlines a systematic approach to the initial antimicrobial characterization of this compound. The workflow progresses from a rapid qualitative assessment using the agar well diffusion assay to quantitative determinations of the MIC and MBC. These foundational in vitro assays are critical for establishing the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Positive results from these screens would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against a broader panel of clinical isolates and resistant strains.
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Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. Available from: [Link]
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Mishra, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. Available from: [Link]
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Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Available from: [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]
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Saeedi, M., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available from: [Link]
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Guan, T., et al. (2019). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. Bioorganic Chemistry. Available from: [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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Al-Masoudi, N. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available from: [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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MI - Microbiology. Broth Microdilution. Available from: [Link]
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Wikipedia. Minimum bactericidal concentration. Available from: [Link]
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Al-Masoudi, N. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available from: [Link]
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Valgas, C., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available from: [Link]
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Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Molecules. Available from: [Link]
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BMG Labtech. (2023). The minimum bactericidal concentration of antibiotics. Available from: [Link]
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Bio-Content. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available from: [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available from: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available from: [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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Rejo Jacob Joseph. (2020). Agar well diffusion assay. YouTube. Available from: [Link]
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Genç, Y., et al. (2008). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Microbiological Research. Available from: [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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ResearchGate. (2006). (PDF) Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Available from: [Link]
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Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharma Sciences. Available from: [Link]
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Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available from: [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Benzenesulfonamide Derivatives
Introduction: The Benzenesulfonamide Scaffold in Inflammation Research
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prominence in anti-inflammatory drug discovery is exemplified by celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor widely used to treat pain and inflammation in conditions like arthritis.[1][2][3] The chemical properties of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic ions in enzyme active sites, make it a versatile pharmacophore for designing targeted inhibitors.[4]
The mechanism of action for many anti-inflammatory benzenesulfonamide derivatives involves the selective inhibition of COX-2.[1][5] The COX-2 enzyme is typically induced at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[2][6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection and platelet function, these derivatives can reduce inflammation while potentially minimizing common side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5]
Beyond COX-2, the benzenesulfonamide scaffold has been explored for its potential to inhibit other key inflammatory targets, such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), offering avenues for developing dual inhibitors with broader anti-inflammatory profiles.[7][8] Furthermore, the downstream effects of inhibiting these pathways often converge on the nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression.[9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays used to characterize the anti-inflammatory properties of novel benzenesulfonamide derivatives. We will delve into the principles, step-by-step protocols, and data interpretation for assays targeting COX-2 activity, cytokine release from macrophages, and NF-κB signaling.
Core Principles of Assay Selection
The selection of appropriate assays is critical for a thorough evaluation of a compound's anti-inflammatory potential. A multi-tiered approach, starting from direct enzyme inhibition and progressing to cell-based assays that reflect a more physiological context, is recommended. This strategy allows for a comprehensive understanding of the compound's mechanism of action.
Part 1: Direct Enzyme Inhibition - The Cyclooxygenase (COX) Activity Assay
The initial screening of benzenesulfonamide derivatives often begins with an assessment of their direct inhibitory effect on COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50) and selectivity (COX-2/COX-1 ratio).[11][12][13] A colorimetric or fluorometric assay is commonly employed for this purpose.[6][14][15]
Scientific Rationale
This assay quantifies the peroxidase activity of COX enzymes.[6] The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[6] The peroxidase activity is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate, which provides an indirect measure of COX activity. By comparing the enzyme activity in the presence and absence of the test compound, its inhibitory potential can be determined.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for in vitro COX enzyme inhibition assay.
Detailed Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methods.[15][16]
1. Reagent Preparation:
- COX Assay Buffer: Prepare as per manufacturer's instructions.
- COX Probe: Reconstitute in DMSO.
- COX Cofactor: Reconstitute in DMSO.
- Arachidonic Acid (Substrate): Prepare a stock solution in a suitable solvent (e.g., ethanol) and dilute in assay buffer immediately before use.
- Human Recombinant COX-1 and COX-2 Enzymes: Dilute to the desired concentration in assay buffer.
- Test Compounds: Prepare a 10 mM stock solution of the benzenesulfonamide derivative in DMSO. Create a series of dilutions in assay buffer. Celecoxib should be used as a positive control for selective COX-2 inhibition.
2. Assay Procedure (96-well format):
- To each well of a black, flat-bottom 96-well plate, add the following:
- 80 µL COX Assay Buffer
- 10 µL COX Probe
- 10 µL of either COX-1 or COX-2 enzyme solution.
- Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the 100% enzyme activity control wells, add 10 µL of the solvent (e.g., DMSO).
- Incubate the plate at 25°C for 10 minutes, protected from light.
- Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
- Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
- Calculate the Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).[13]
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Benzenesulfonamide Derivative 1 | 15.2 | 0.12 | 126.7 |
| Benzenesulfonamide Derivative 2 | >100 | 2.5 | >40 |
| Celecoxib (Reference) | 15.0 | 0.05 | 300 |
Part 2: Cell-Based Assays - Quantifying Inflammatory Responses
Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of compounds by considering factors like cell permeability and engagement with intracellular signaling pathways.[17][18]
A. Macrophage-Based Cytokine Release Assay
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[19][20]
Scientific Rationale
Macrophages are key immune cells that, upon activation by stimuli like LPS (a component of Gram-negative bacteria), trigger a signaling cascade that leads to the production and secretion of pro-inflammatory cytokines.[19][20] This assay mimics an inflammatory response in vitro. By measuring the levels of TNF-α and IL-6 in the cell culture supernatant, we can assess the efficacy of the benzenesulfonamide derivatives in dampening this response.
Signaling Pathway: LPS-induced Cytokine Production
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Application Note: A Comprehensive Guide to HPLC Method Development for the Analysis of Sulfonamide Compounds
Abstract
This application note provides a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sulfonamide compounds. As a critical class of synthetic antimicrobial agents, the accurate and reliable determination of sulfonamides in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, safety, and efficacy. This document offers a scientifically grounded, experience-driven approach to method development, from initial parameter selection to full method validation, in accordance with international regulatory guidelines.
Introduction: The Analytical Significance of Sulfonamides
Sulfonamides, characterized by the presence of a sulfanilamide core structure, were the first class of synthetic antimicrobial agents to be widely used in clinical practice.[1] Despite the emergence of other antibiotic classes, they remain crucial in both human and veterinary medicine for treating a variety of bacterial infections.[1] The therapeutic importance and potential for residues in food products of animal origin necessitate robust and sensitive analytical methods for their quantification.[2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for this purpose due to its specificity, sensitivity, and versatility.[3]
This guide will walk you through the logical steps of developing a reliable HPLC method for sulfonamide analysis, emphasizing the scientific rationale behind each decision.
Foundational Principles: Understanding Sulfonamide Chemistry for HPLC Method Development
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group and a weakly basic aromatic amine group. This dual nature means their ionization state, and therefore their chromatographic behavior, is highly dependent on the pH of the mobile phase.[4] This is a critical consideration in reversed-phase HPLC (RP-HPLC), the most common separation mode for these compounds.
The Method Development Workflow: A Step-by-Step Approach
The development of a robust HPLC method is a systematic process. The following workflow provides a logical progression from initial feasibility to a fully validated method.
Caption: A typical workflow for HPLC method development and validation.
Step 1: Analyte Characterization and Literature Review
Before any practical work commences, it is crucial to gather information about the specific sulfonamide(s) of interest. Key parameters to consider are:
-
pKa values: To predict the ionization state at different pH values.
-
LogP/LogD: To estimate hydrophobicity and retention in RP-HPLC.
-
UV absorption maxima (λmax): To determine the optimal detection wavelength.
A thorough literature search for existing methods for the target sulfonamides or structurally similar compounds can provide an excellent starting point and prevent unnecessary duplication of effort.
Step 2: Initial HPLC Parameter Selection
For the separation of sulfonamides, a reversed-phase column is the most common and effective choice.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for sulfonamide analysis due to its hydrophobicity, which provides good retention for these moderately polar compounds.[5] Columns with a particle size of 5 µm are a good starting point, offering a balance between efficiency and backpressure.[1][5] For higher resolution and faster analysis times, columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) can be considered, though this will require an HPLC system capable of handling higher backpressures. A YMC-Triart C8 column has also been successfully used.[1]
-
Column Dimensions: A common starting point is a 150 mm x 4.6 mm or 250 mm x 4.6 mm column.[1][6]
The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents.[4] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A good starting point is a mobile phase composition of acetonitrile and water (or an aqueous buffer).
-
Aqueous Component and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of sulfonamides.[4] An acidic mobile phase (pH 2.5-4.5) is often employed to suppress the ionization of the acidic sulfonamide group, leading to increased retention and better peak symmetry.[4][6] Common acidifiers include formic acid, acetic acid, or a phosphate buffer.[7][8][9] A starting concentration of 0.1% (v/v) acid in the aqueous phase is typical.[8][9]
Sulfonamides possess chromophores that allow for UV detection. A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment.[1] The detection wavelength should be set at or near the λmax of the sulfonamide(s) of interest, which is typically in the range of 260-280 nm.[1][4]
Step 3: Method Optimization
Once initial conditions have been established, the separation needs to be optimized to achieve the desired resolution, peak shape, and analysis time.
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for separating a few components with similar retention behavior.[4]
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic modifier. This is necessary for separating complex mixtures of sulfonamides with a wide range of polarities or for eluting strongly retained compounds.[1][10]
-
Organic Modifier Percentage: Adjusting the ratio of organic modifier to the aqueous phase will alter the retention times of the analytes. Increasing the organic content will decrease retention times, while decreasing it will increase retention.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the selectivity of the separation, especially for compounds with pKa values close to the mobile phase pH.[4]
-
Ternary Mixtures: In some cases, using a ternary mixture of solvents (e.g., water, acetonitrile, and methanol) can provide unique selectivity for resolving closely eluting peaks.[11][12]
Step 4: System Suitability Testing (SST)
Before proceeding with formal validation, it is essential to establish system suitability criteria to ensure the chromatographic system is performing adequately.[13][14] SST is performed before each analytical run by injecting a standard solution multiple times.
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Repeatability | Relative Standard Deviation (RSD) of peak areas for replicate injections (n≥5) ≤ 2.0% | Ensures the precision of the analytical system.[15][16] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak.[15][16] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks.[14] |
| Resolution (Rs) | Rs > 2.0 between the analyte peak and the nearest eluting peak | Ensures baseline separation of adjacent peaks.[15] |
These parameters should be monitored throughout the lifetime of the method to ensure consistent performance.
Protocol: System Suitability Testing
-
Prepare a System Suitability Solution: Prepare a solution of the sulfonamide reference standard at a concentration that will be used for routine analysis.
-
Equilibrate the HPLC System: Pump the mobile phase through the column until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.
-
Data Analysis: Calculate the RSD of the peak areas, the tailing factor, the number of theoretical plates, and the resolution between critical peaks using the chromatography data software.
-
Verification: Ensure that all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.
Forced Degradation Studies: Ensuring Stability-Indicating Properties
A crucial aspect of a robust analytical method is its ability to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[17] Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.[18][19]
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Application Note: 4-hydroxy-N,N-dimethylbenzenesulfonamide as a Versatile Bifunctional Building Block for Combinatorial Library Synthesis
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful engine for this exploration, and its success hinges on the strategic selection of molecular building blocks. This application note details the utility of 4-hydroxy-N,N-dimethylbenzenesulfonamide as a highly versatile, bifunctional building block for the synthesis of diverse compound libraries. We present its key physicochemical properties and delineate detailed, field-proven protocols for its derivatization using both solid-phase and solution-phase parallel synthesis methodologies. The inherent value of this scaffold lies in its combination of a chemically robust N,N-dimethylsulfonamide moiety—a common feature in many approved pharmaceuticals—and a reactive phenolic hydroxyl group, which serves as an ideal handle for introducing molecular diversity. The methodologies described herein are designed to be robust, scalable, and readily adaptable for high-throughput synthesis workflows in drug development and chemical biology research.
Introduction
The Enduring Significance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized for its ability to mimic a carboxylate group, act as a transition-state isostere, and engage in critical hydrogen bonding interactions with biological targets. Its presence in a multitude of clinically successful drugs, ranging from antibacterials to diuretics and anticonvulsants, establishes it as a "privileged" scaffold.[1][2] The generation of libraries based on this motif is, therefore, a validated strategy for identifying novel therapeutic agents.[3]
Foundational Strategies in Combinatorial Chemistry
Combinatorial chemistry accelerates the drug discovery process by enabling the simultaneous synthesis of large collections of compounds, or "libraries".[4][5] The two dominant strategies are solid-phase synthesis and solution-phase parallel synthesis.
-
Solid-Phase Synthesis (SPS): In SPS, the starting material is covalently attached to an insoluble polymer resin. Reagents are added in excess to drive reactions to completion, and purification is simplified to washing and filtering the resin.[6][7] This method is exceptionally well-suited for automation and the creation of very large libraries.[4]
-
Solution-Phase Synthesis (SPS): This approach involves conducting reactions in solution, often in parallel formats like 96-well plates. While it may require more complex purification techniques (e.g., liquid-liquid extraction or chromatography), it avoids potential issues related to resin kinetics and linker chemistry.[4]
This compound: A Strategic Building Block
This compound (also known as 4-Dimethylsulfamoylphenol) emerges as a strategic building block due to its intrinsic bifunctionality.
-
The Phenolic Hydroxyl (-OH): This group provides a primary, nucleophilic reaction site for introducing diversity. It is readily alkylated, acylated, or used as a point of attachment to a solid support.
-
The N,N-dimethylsulfonamide (-SO₂N(CH₃)₂): This moiety is chemically stable under a wide range of reaction conditions used for derivatizing the hydroxyl group, ensuring the integrity of the core scaffold. It provides a rigid, polar anchor that contributes favorably to the physicochemical properties of the final compounds.
This combination allows for the systematic generation of libraries where a constant, drug-like sulfonamide core is decorated with a vast array of variable R-groups via the phenolic oxygen.
Physicochemical Properties & Safety Data
Before implementation in any synthesis protocol, a thorough understanding of the building block's properties and handling requirements is essential.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [8] |
| CAS Number | 15020-57-2 | [8][9] |
| Molecular Formula | C₈H₁₁NO₃S | [8][10] |
| Molecular Weight | 201.25 g/mol | [8][9] |
| Appearance | White to off-white powder/crystals | - |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O |[8][10] |
Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[8]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Core Application: Library Synthesis via the Phenolic Hydroxyl Group
The most direct and powerful application of this building block is the derivatization of its phenolic hydroxyl group to generate extensive ether-linked libraries. This can be efficiently achieved through both solid-phase and solution-phase protocols.
Protocol 1: Solid-Phase Synthesis of an Aryl Ether Library
This protocol leverages the advantages of solid-phase synthesis for clean, high-throughput production. The workflow involves immobilizing the building block, performing the diversification reaction, and finally cleaving the purified products from the resin support.
Causality Behind Choices:
-
Resin: Wang resin is selected due to its acid-labile linker, which forms an ether bond with the building block's hydroxyl group. This bond is stable to the basic conditions of the subsequent alkylation step but is readily cleaved by trifluoroacetic acid (TFA) to release the final product.[7]
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the phenol, creating the highly reactive phenoxide needed for the subsequent Sₙ2 reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively swells the resin and dissolves the reagents, facilitating reaction kinetics.
Caption: Solid-Phase Synthesis (SPS) Workflow for Library Generation.
Step-by-Step Methodology:
-
Resin Swelling: Swell 1.0 g of Wang resin (1.0 mmol/g loading) in 10 mL of DMF for 1 hour in a fritted reaction vessel.
-
Building Block Immobilization: In a separate flask, dissolve this compound (3 eq.), triphenylphosphine (3 eq.), and an azodicarboxylate reagent (e.g., DIAD, 3 eq.) in anhydrous THF. Add this solution to the drained resin and agitate at room temperature for 12-18 hours.
-
Washing: Wash the resin sequentially with DMF (3x10 mL), DCM (3x10 mL), and MeOH (3x10 mL). Dry the resin under vacuum.
-
Resin Splitting: Distribute the resin equally among the wells of a multi-well reaction block.
-
Alkylation: a. To each well, add anhydrous DMF (2 mL) and NaH (5 eq., 60% dispersion in mineral oil). Allow to react for 30 minutes. b. Add a unique alkylating agent (e.g., benzyl bromide, ethyl iodide; 5 eq.) to each respective well. c. Seal the reaction block and heat at 60°C for 12 hours with agitation.
-
Pooling and Washing: After cooling, pool the resin from all wells and wash thoroughly with DMF (3x), H₂O/DMF (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95:5 TFA:H₂O (10 mL) for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the library of crude products, which can be purified by preparative HPLC.
Protocol 2: Solution-Phase Parallel Synthesis of an Aryl Ether Library
This protocol is ideal for rapidly generating smaller, focused libraries and avoids the overhead of solid-phase chemistry. The workflow is optimized for a 96-well plate format.
Causality Behind Choices:
-
Base: Potassium carbonate (K₂CO₃) is a milder, solid base that is easier to handle in a parallel format than NaH. It is sufficient to deprotonate the phenol, especially with heating.
-
Solvent: Acetonitrile (ACN) is chosen for its good solvating properties for the reactants and its relatively high boiling point, which allows for heating to accelerate the reaction. Its volatility makes it easy to remove post-reaction.
-
Work-up: A simple aqueous work-up followed by liquid-liquid extraction is used to remove the inorganic base and other water-soluble impurities. For higher purity, products can be passed through a silica gel SPE cartridge.
Caption: Solution-Phase Parallel Synthesis Workflow.
Step-by-Step Methodology (per well):
-
Reagent Dispensing: a. To each well of a 96-well deep-well plate, add 500 µL of a 0.2 M solution of this compound in ACN (0.1 mmol). b. Add a unique alkylating agent (1.5 eq., 0.15 mmol) to each well from a pre-prepared library plate. c. Add powdered, anhydrous K₂CO₃ (3 eq., 0.3 mmol) to each well.
-
Reaction: Seal the plate with a cap mat and place it on a heated shaker block at 80°C for 8 hours.
-
Work-up: a. Cool the plate to room temperature. b. Quench the reaction by adding 500 µL of water to each well. c. Add 1 mL of ethyl acetate to each well, seal, and vortex thoroughly for 2 minutes. d. Centrifuge the plate to separate the layers.
-
Product Isolation: Carefully transfer the upper organic layer from each well to a new 96-well plate. Evaporate the solvent to yield the product library, ready for analysis and screening.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the solution-phase synthesis protocol with a selection of representative alkylating agents, demonstrating the protocol's robustness.
Table 2: Representative O-Alkylation Results (Solution-Phase Protocol)
| Alkylating Agent (R-X) | Product Structure (R-group) | Typical Yield (%) | Purity by LC-MS (%) |
|---|---|---|---|
| Benzyl Bromide | -CH₂-Ph | >90% | >95% |
| Ethyl Iodide | -CH₂CH₃ | >85% | >95% |
| 3-Chlorobenzyl Bromide | -CH₂-(3-Cl-Ph) | >90% | >93% |
| Propargyl Bromide | -CH₂-C≡CH | >80% | >92% |
Advanced Applications & Considerations
Derivatization via the Aromatic Ring
While the primary point of diversification is the hydroxyl group, the aromatic ring can also be modified. Electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed. However, these reactions often require harsh conditions that are incompatible with many combinatorial chemistry formats. Furthermore, the directing effects of the hydroxyl and sulfonamide groups can lead to mixtures of regioisomers, complicating purification. This approach is therefore better suited for focused, traditional synthesis rather than high-throughput library generation.
Integration into DNA-Encoded Libraries (DEL)
The principles of using well-behaved, bifunctional building blocks are directly applicable to advanced platforms like DNA-Encoded Library (DEL) technology.[1][2] this compound is an excellent candidate for DEL synthesis, where its hydroxyl group can be reacted under DNA-compatible conditions, adding a valuable sulfonamide-containing scaffold to the vast chemical space explored by this technology.
Conclusion
This compound stands out as a superior building block for combinatorial chemistry. Its bifunctional nature, combining a reactive phenolic handle with a stable, drug-like sulfonamide core, provides a reliable and strategic platform for library synthesis. The detailed protocols for both solid-phase and solution-phase parallel synthesis provided in this note offer researchers robust and scalable methods to generate diverse libraries of novel aryl ethers. The straightforward reactivity and predictable outcomes make this scaffold an invaluable asset in the quest for new lead compounds in pharmaceutical and academic research.
References
-
Title: Synthesis of this compound Source: PrepChem.com URL: [Link]
-
Title: this compound | C8H11NO3S | CID 84760 Source: PubChem URL: [Link]
-
Title: 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S Source: PubChem URL: [Link]
-
Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Combinatorial Science URL: [Link]
-
Title: Building Block-Centric Approach to DNA-Encoded Library Design Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]
-
Title: Building Block-Centric Approach to DNA-Encoded Library Design Source: PMC - NIH URL: [Link]
-
Title: Building a sulfonamide library by eco-friendly flow synthesis Source: PubMed URL: [Link]
-
Title: this compound (C8H11NO3S) Source: PubChemLite URL: [Link]
-
Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation Source: Diva-portal.org URL: [Link]
-
Title: N1,n1-dimethyl-3-amino-4-hydroxybenzene-1-sulfonamide | Tetrahedron Source: Tetrahedron URL: [Link]
-
Title: (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups Source: ResearchGate URL: [Link]
-
Title: 3,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H9Cl2NO3S | CID 12526992 Source: PubChem URL: [Link]
-
Title: Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- - Substance Details - SRS | US EPA Source: US EPA URL: [Link]
-
Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation Source: ResearchGate URL: [Link]
-
Title: Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents Source: PubMed URL: [Link]
-
Title: Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold Source: PMC - NIH URL: [Link]
-
Title: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Source: CAS Common Chemistry URL: [Link]
-
Title: Combinatorial Chemistry in Drug Discovery Source: eScholarship.org URL: [Link]
-
Title: THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY Source: IIP Series URL: [Link]
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- 2. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. iipseries.org [iipseries.org]
- 6. Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
- 8. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide. This molecule is a key intermediate in the development of various pharmaceuticals and specialty chemicals. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges effectively. We will dissect the common synthetic routes, troubleshoot potential issues with in-depth scientific explanations, and provide validated protocols to enhance the success of your experiments.
The predominant synthetic pathway involves a two-step process: the electrophilic chlorosulfonation of phenol followed by the nucleophilic substitution of the resulting sulfonyl chloride with dimethylamine. Our guide is structured around troubleshooting the specific issues that arise during each of these critical steps.
Overall Synthesis Workflow
The following diagram outlines the standard two-step synthesis route.
Caption: High-level workflow for the two-step synthesis.
Part 1: Troubleshooting the Chlorosulfonation of Phenol
The conversion of phenol to 4-hydroxybenzenesulfonyl chloride is a critical electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director. Achieving high para-selectivity and avoiding common side reactions is paramount for a high-yield synthesis.
Frequently Asked Questions & Troubleshooting
Question 1: My yield for 4-hydroxybenzenesulfonyl chloride is extremely low. What are the likely causes?
Answer: Low yields in this step typically stem from issues with temperature control, reagent stoichiometry, or moisture.
-
Causality (Temperature): The reaction is highly exothermic. If the temperature rises significantly above the optimal range (0–25°C), side reactions such as polysulfonation and oxidation of the phenol ring can occur, leading to the formation of tar-like byproducts.[1] It is crucial to add the chlorosulfonic acid dropwise to a cooled solution of phenol.
-
Causality (Stoichiometry): To ensure complete sulfonation of the phenol, at least a molar equivalent of the sulfonating agent is necessary.[1] Using a slight excess (1.0 to 1.3 moles) of chlorosulfonic acid per mole of phenol is often recommended to drive the reaction to completion.[1] However, a large excess can promote polysulfonation.
-
Causality (Moisture): Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. Contamination with water will consume your reagent and introduce sulfuric acid, which can lead to different side products and complicate the workup. Ensure all glassware is oven-dried and use anhydrous solvents.
Question 2: I'm observing a significant amount of the ortho-isomer in my product mixture. How can I improve para-selectivity?
Answer: Maximizing para-substitution is a common challenge. The outcome is governed by both electronic and steric factors.
-
Expertise & Experience: While the hydroxyl group activates both ortho and para positions, the para position is sterically less hindered. Lowering the reaction temperature generally enhances selectivity for the thermodynamically favored para product. Running the reaction at the lower end of the 0-25°C range can significantly improve the para:ortho ratio.[1]
-
Solvent Choice: The choice of an inert solvent can also influence selectivity. Solvents like chlorinated hydrocarbons are often used.[1]
Question 3: My reaction mixture turned dark brown/black and formed a solid mass. What went wrong?
Answer: This indicates severe decomposition or polymerization. The primary cause is almost always runaway temperature.
-
Expertise & Experience: Phenols are sensitive to strong oxidizing acids, especially at elevated temperatures. An uncontrolled exotherm can lead to charring and the formation of intractable tars.
-
Trustworthiness (Self-Validating Protocol): To prevent this, implement a robust cooling system (ice/salt bath) and monitor the internal temperature with a thermometer throughout the addition of chlorosulfonic acid. The addition rate should be dictated by your ability to maintain the target temperature. If the temperature begins to rise uncontrollably, be prepared to add more coolant immediately.
Validated Protocol: Synthesis of 4-Hydroxybenzenesulfonyl Chloride
This protocol is designed to maximize para-selectivity and minimize side reactions.
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | Phenol (1.0 eq.), Chlorosulfonic Acid (1.1 eq.) | Slight excess of acid ensures full conversion.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or other inert chlorinated solvent. | Provides a medium for the reaction and helps dissipate heat.[1] |
| Temperature | 0-5°C during addition; 20-25°C post-addition. | Low temperature for addition controls the exotherm and improves para-selectivity.[1] |
| Reaction Time | 1-2 hours for addition; 1 hour stirring at RT. | Allows for controlled reaction and ensures completion. |
| Workup | Quench by slowly pouring onto crushed ice. | Safely neutralizes excess chlorosulfonic acid and precipitates the product. |
| Purification | Filtration, washing with cold water, and drying under vacuum. | The product is typically a solid that can be isolated directly. |
Part 2: Troubleshooting the Amination with Dimethylamine
This step involves the reaction of the intermediate 4-hydroxybenzenesulfonyl chloride with dimethylamine to form the final sulfonamide. This is a nucleophilic substitution at the sulfur atom.
Frequently Asked Questions & Troubleshooting
Question 1: The amination reaction is sluggish or fails to go to completion. Why?
Answer: This issue often points to the quality of the sulfonyl chloride intermediate, the handling of the dimethylamine, or inadequate acid scavenging.
-
Causality (Intermediate Purity): The 4-hydroxybenzenesulfonyl chloride intermediate is moisture-sensitive and can degrade upon storage. It's best to use it immediately after synthesis. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will render it unreactive towards the amine.
-
Causality (Base): The reaction generates one equivalent of HCl, which will protonate the dimethylamine, converting it into a non-nucleophilic ammonium salt. An external base (at least one equivalent, often a slight excess) is required to neutralize this HCl and keep the dimethylamine nucleophilic. Tertiary amines like triethylamine or pyridine are commonly used.
-
Expertise & Experience: Dimethylamine is often supplied as a solution (e.g., in THF or water). Ensure you are using an accurate concentration and that the solvent is compatible with your reaction. If using a gas, ensure efficient bubbling through the solution.
Question 2: How do I purify the final this compound product?
Answer: The purification strategy depends on the impurities present. The most common methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities, provided a suitable solvent system can be found. Toluene has been reported as an effective recrystallization solvent.[2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization fails or if the product is contaminated with structurally similar impurities, silica gel column chromatography is the preferred method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Trustworthiness (Self-Validating Protocol): Purity should always be confirmed by analytical methods such as HPLC, LC-MS, and NMR spectroscopy. The melting point of the purified solid should also be sharp and consistent with literature values.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing the root cause of low product yield.
Part 3: General Synthesis FAQs
Question 1: Are there safer alternatives to chlorosulfonic acid?
Answer: While chlorosulfonic acid is highly effective, it is also corrosive and reacts violently with water. Alternatives include SO₃ complexes, such as the SO₃-pyridine or SO₃-triethylamine complexes.[3] These reagents are solids, making them easier to handle, and their reactions are often less exothermic. However, they may require higher reaction temperatures or longer reaction times to achieve comparable yields.[3]
Question 2: What is the mechanism of the chlorosulfonation step?
Answer: The mechanism is a classic electrophilic aromatic substitution (SₑAr). The chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl), or a related species. The electron-rich phenol ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (which can be another molecule of phenol or the solvent) then removes a proton from the ring to restore aromaticity, yielding the final product.
Mechanism of Para-Chlorosulfonation
Caption: Simplified mechanism for the key bond-forming step.
Question 3: What analytical techniques are essential for monitoring this synthesis?
Answer: A multi-technique approach is recommended for robust process control.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the purity of the product. It is invaluable for optimizing reaction conditions and assessing final product quality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the intermediate and the final product. It provides unambiguous evidence of the compound's identity and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compounds.
References
-
Synthesis of this compound. PrepChem.com. [Link]
- Separation of phenols.
-
Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. [Link]
- Sulphonation of phenols.
-
SULPHONATION OF PHENOLS. European Patent Office (Patent 1427697). [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health (PMC). [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
-
METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office (EP 3526188 B1). [Link]
Sources
Technical Support Center: Purification of 4-hydroxy-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 4-hydroxy-N,N-dimethylbenzenesulfonamide (also known as 4-dimethylsulfamoylphenol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide practical, actionable solutions for your laboratory work.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, often involving the demethylation of a methoxy precursor or the direct sulfamoylation of phenol, can introduce a variety of impurities.[1] The presence of a polar phenolic hydroxyl group and a sulfonamide moiety in the same molecule presents unique purification challenges, including the removal of starting materials, side-products, and degradation products. This guide provides a systematic approach to achieving high purity of the target compound.
Part 1: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound is melting before it dissolves, or the solution is supersaturated above the compound's melting point. High impurity levels can also lower the melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly to encourage crystal lattice formation.[3] 4. If impurities are high, consider a preliminary purification step like acid-base extraction. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Boil off some solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[4] 3. Add a seed crystal of pure this compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Yield | Too much solvent was used, or the cooling was not sufficient to induce complete precipitation. | 1. Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. 2. Ensure the solution is cooled for an adequate amount of time.[2] |
| Colored Impurities in Crystals | Co-precipitation of colored byproducts. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal and any insoluble impurities. |
This protocol is a starting point, and optimization may be required based on the impurity profile of your crude material. Toluene has been reported as a suitable recrystallization solvent for this compound.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot toluene until the solid just dissolves. Avoid adding a large excess of solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction
The phenolic hydroxyl group in this compound is acidic (pKa ~10), allowing for its separation from non-acidic impurities via acid-base extraction.[5][6][7][8][9] This technique relies on the differential solubility of the neutral compound in an organic solvent and its corresponding salt in an aqueous solution.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Emulsion Formation | Agitation during extraction was too vigorous. High concentration of solutes. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. |
| Poor Separation of Layers | The densities of the organic and aqueous layers are too similar. | 1. Add more of the organic solvent or water to change the overall density of the respective layer. 2. Consult a solvent miscibility table to ensure appropriate solvent selection.[10] |
| Low Recovery after Neutralization | Incomplete precipitation of the product. The product has some solubility in the aqueous solution. | 1. Ensure the pH is adjusted well below the pKa of the phenol (~pH 2-3) to fully protonate the phenoxide. 2. Cool the aqueous solution in an ice bath to decrease the solubility of the product. 3. If the product does not precipitate, perform a back-extraction into a fresh portion of organic solvent. |
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Basification: Add an aqueous solution of a strong base, such as 1 M sodium hydroxide (NaOH), to the separatory funnel. The volume should be sufficient to deprotonate all the phenolic compound.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate. The deprotonated this compound (sodium salt) will be in the aqueous layer, while non-acidic impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), causing the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Purity Assessment
Accurate assessment of purity is crucial. This section covers common analytical techniques for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive method to qualitatively assess purity and monitor the progress of a purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. Good starting points include:
-
Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v)
-
Dichloromethane/Methanol (e.g., 95:5 v/v)
-
-
Visualization:
-
UV light (254 nm) for aromatic compounds.
-
Staining with potassium permanganate or iodine may also be effective.
-
A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The Rf value is dependent on the polarity of the compound and the mobile phase.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this compound.
| Impurity | Potential Origin | Relative Polarity |
| 4-methoxy-N,N-dimethylbenzenesulfonamide | Incomplete demethylation of the starting material. | Less polar than the product. |
| Phenol | Incomplete sulfamoylation or hydrolysis of the product. | Less polar than the product. |
| N,N-dimethylsulfamoyl chloride | Unreacted starting material from sulfamoylation. | Can be reactive, but generally non-polar. |
| Di-sulfamoylated phenol | Side reaction during sulfamoylation. | May have similar polarity to the product. |
| 4-hydroxybenzenesulfonic acid | Hydrolysis of the sulfonamide bond. | More polar than the product. |
This is a general method for sulfonamides that can be adapted and validated for this compound.[12][13][14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a higher proportion of A and gradually increase B. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Expected Elution Order: More polar compounds will elute earlier. Therefore, 4-hydroxybenzenesulfonic acid would be expected to elute before this compound, which in turn would elute before the less polar 4-methoxy-N,N-dimethylbenzenesulfonamide.
Part 3: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil. Can I still purify it by recrystallization?
A1: It can be challenging to recrystallize an oil directly. First, try to solidify the oil by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the solid. Alternatively, you can perform a preliminary purification using acid-base extraction to remove many of the impurities that may be preventing crystallization.
Q2: During acid-base extraction, my product does not precipitate upon acidification. What should I do?
A2: This could be due to several reasons. First, ensure you have added enough acid to bring the pH down to 2-3. Use pH paper to verify. If the product is still soluble, it may have significant solubility in the acidic aqueous solution. In this case, you can perform a back-extraction of the product into a fresh portion of an organic solvent like ethyl acetate. Evaporation of the organic solvent will then yield your purified product.
Q3: I see multiple spots on my TLC plate after purification. What are my next steps?
A3: Multiple spots indicate that the purification was incomplete. If the spots are well-separated, column chromatography may be an effective next step. If one spot is very close to the baseline and the other has a higher Rf, the impurity may be significantly more or less polar, and a different purification technique (e.g., acid-base extraction to remove an acidic impurity) could be effective.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of your final product should be confirmed by a combination of analytical techniques. 1H and 13C NMR spectroscopy will confirm the chemical structure. HPLC or GC-MS can provide a quantitative measure of purity. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q5: What are some common solvent mixtures for TLC of phenolic sulfonamides?
A5: Good starting points for developing a TLC solvent system for phenolic sulfonamides include mixtures of a moderately polar solvent with a non-polar solvent. Examples include ethyl acetate/hexane, dichloromethane/methanol, and acetone/hexane. The optimal ratio will depend on the specific impurities present.[15][16]
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting (Crystallization). [Link]
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
- Kim, J. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
-
La Salle University. (n.d.). Recrystallization. [Link]
-
LCGC International. (2019). How Reversed-Phase Liquid Chromatography Works. [Link]
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wikipedia. (n.d.). Acid-base extraction. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
York, University of. (n.d.). Problems with Recrystallisations. [Link]
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Technical Support Center: Recrystallization Techniques for Purifying Sulfonamides
Welcome to the comprehensive technical support guide for the recrystallization of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning a recrystallization experiment for sulfonamides.
Q1: What is the best solvent for recrystallizing my sulfonamide?
There is no single "best" solvent, as the ideal choice is highly dependent on the specific sulfonamide's structure.[1] Sulfonamides possess both polar groups (the amino and sulfonamide moieties) and a nonpolar benzene ring, which often makes a single solvent suboptimal.[2]
-
Starting Point: A good initial choice for many sulfonamides is a solvent mixture, particularly alcohols like ethanol or isopropanol mixed with water.[1][3] For sulfanilamide, 95% ethanol is a well-established starting point.[2][4]
-
The Principle: The goal is to find a solvent or solvent system where the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] This differential solubility is the basis for purification.[5]
Q2: How do I select an appropriate solvent system from scratch?
Solvent selection is an empirical process.[6] Start with small-scale solubility tests.
-
Place a small amount of your crude sulfonamide (a few milligrams) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Solvents to test could include water, ethanol, isopropanol, acetone, and ethyl acetate.
-
Observe the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.[6]
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[4] A good candidate solvent will dissolve the sulfonamide completely when hot.[7]
-
Allow the hot solution to cool to room temperature. The ideal solvent will result in the formation of crystals.
Q3: What is "oiling out" and why does it happen?
"Oiling out" is a common problem where the dissolved compound separates from the solution as a liquid (an oil) instead of forming solid crystals.[8] This often occurs when the melting point of your compound is lower than the boiling point of the solution or when there is a high concentration of impurities.[1][8] The resulting oil is typically still impure because impurities tend to be more soluble in the oil than in the solvent.[8]
Q4: My crystals formed, but my final yield is very low. What went wrong?
Low recovery is one of the most frequent challenges in recrystallization. The primary causes include:
-
Using too much solvent: This is the most common mistake.[1][9] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[8]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel, leading to loss.[1]
-
Inappropriate solvent choice: The solvent might be too good at dissolving the sulfonamide, even at low temperatures.[1]
-
Multiple transfers: Every time you transfer the material from one flask to another, some loss is inevitable.[1]
Troubleshooting Guide: From Common Problems to Advanced Solutions
This guide provides a systematic approach to resolving specific issues you may encounter during the recrystallization process.
Problem 1: No Crystals Are Forming After Cooling
If your solution has cooled to room temperature and no crystals have appeared, you are likely facing one of two scenarios:
| Potential Cause | Explanation | Solution(s) |
| Supersaturation | The solution contains more dissolved solute than it should at that temperature, but a nucleation event has not occurred to initiate crystal growth.[9] | 1. Induce Crystallization: Try scratching the inside wall of the flask just below the surface of the liquid with a glass rod.[1][9] The microscopic scratches on the glass can provide nucleation sites. 2. Seed the Solution: Add a tiny crystal ("seed crystal") of the pure sulfonamide to the solution.[1][9] This provides a template for further crystal growth. |
| Excess Solvent | If too much solvent was used, the solution is not saturated enough for crystals to form upon cooling.[1][9] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the sulfonamide.[8] Allow the more concentrated solution to cool again.[1][8] |
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting the absence of crystal formation.
Problem 2: The Sulfonamide is "Oiling Out"
An oily product is an indication of an impure product. Immediate action is required to salvage the purification.
| Potential Cause | Explanation | Solution(s) |
| High Impurity Level | A high concentration of impurities can significantly depress the melting point of the mixture.[8] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1][8] Allow this slightly more dilute solution to cool very slowly. 2. Pre-Purification: If impurities are the primary issue, consider a preliminary purification step like column chromatography before attempting recrystallization.[1][10] |
| Solution Too Hot / Solvent BP Too High | The compound is coming out of solution at a temperature above its melting point.[8] | 1. Lower the Cooling Temperature: Try cooling the solution in an ice bath to induce rapid solidification, though this may trap impurities.[1] 2. Change Solvent System: Switch to a solvent or solvent mixture with a lower boiling point.[11] |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice. | 1. Slow Down Cooling: Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[1] |
Problem 3: Crystals Formed Too Rapidly (Crashing Out)
If a large amount of fine powder appears almost instantly upon cooling, the product has "crashed out" of solution. This rapid process is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8]
-
The Fix: The solution is to slow down the crystallization process.[8]
-
Re-heat the solution until the solid completely redissolves.[1]
-
Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation.[1][8]
-
Allow the solution to cool much more slowly. Insulating the flask can be very effective.[1] An ideal crystallization should see initial crystal formation over 5 minutes, with continued growth over 20 minutes or more.[8]
-
Problem 4: Polymorphism - Different Crystal Forms are Observed
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides.[11][12] These different forms can arise from variations in crystallization conditions and can have different physical properties, such as solubility and stability.[11][13]
-
Control Strategies:
-
Standardize Conditions: Strictly control the solvent, cooling rate, temperature, and agitation.[11]
-
Seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization process.[11]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which polymorph is favored.[11] Experimentation with different solvents may be necessary to consistently obtain the desired form.
-
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization of Sulfanilamide
This protocol is a standard procedure for purifying a sulfonamide like sulfanilamide using 95% ethanol.
-
Dissolution: Place the crude sulfanilamide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[3][4] Continue adding small portions of hot 95% ethanol until the solid just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Add a small amount of activated charcoal to adsorb the colored impurities.[1][14] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, a hot filtration is required.[1] Pre-heat your filtration apparatus (funnel and receiving flask) with boiling solvent to prevent premature crystallization.[15][16] Use a short-stemmed or stemless funnel and fluted filter paper for rapid filtration.[5][15] Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][5] Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.[11]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.[1]
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when a single solvent is not ideal. It involves dissolving the sulfonamide in a "good" solvent and then adding a miscible "anti-solvent" in which it is insoluble to induce precipitation.[11]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water or hexane) dropwise while constantly swirling the flask.[11]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[11] This indicates that the solution is saturated.
-
Crystal Growth: Set the flask aside undisturbed. The turbidity should resolve into fine crystals. Cooling the mixture in an ice bath can further increase the yield.[11]
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Recrystallization General Workflow Diagram
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stability and degradation of 4-hydroxy-N,N-dimethylbenzenesulfonamide under stress conditions
Welcome to the technical support resource for 4-hydroxy-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. We will explore its behavior under various stress conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Intrinsic Stability & Forced Degradation
This section addresses foundational questions regarding the stability of this compound and the principles of forced degradation studies.
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound is an organic compound featuring a phenol ring substituted with a sulfonamide group.[1] Its structure contains two key functional groups that dictate its chemical stability: the phenolic hydroxyl (-OH) group and the N,N-dimethylbenzenesulfonamide moiety. The phenol group is susceptible to oxidation and its acidity is pH-dependent. The sulfonamide group can be subject to hydrolysis under certain conditions. Understanding the interplay of these groups is critical for predicting degradation pathways.
Q2: What is a forced degradation study and why is it necessary for this compound?
A2: A forced degradation or stress testing study involves intentionally subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, light, and oxidation.[2][3] The primary goals are:
-
To identify likely degradation products: This helps in understanding the degradation pathways.
-
To develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active ingredient and separate it from all potential degradation products, ensuring that the reported concentration is not falsely elevated.[4]
-
To understand the intrinsic stability of the molecule: This knowledge informs the development of stable formulations, and helps define proper storage conditions and shelf-life.[2]
Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate these studies.[2][5] A degradation of 5-20% is typically considered optimal for these studies to ensure that the degradation products are generated at a detectable level without completely consuming the parent compound.[6]
Q3: I am dissolving my compound in DMSO for storage and assays. Can this affect its stability?
A3: While DMSO is a common solvent, long-term storage of compounds in DMSO can present stability challenges. Studies have shown that factors like the presence of water in DMSO can be more detrimental than oxygen in causing compound loss over time.[7] It is also crucial to consider that repeated freeze-thaw cycles can impact compound stability.[7] For critical long-term studies, it is recommended to store the compound as a dry solid at the appropriate temperature and prepare fresh solutions as needed. If DMSO stock solutions are necessary, they should be stored in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) and undergo a limited number of freeze-thaw cycles.
Section 2: Troubleshooting Hydrolytic Degradation
Hydrolysis is a common degradation pathway. This section provides guidance on addressing stability issues related to pH.
Q4: My compound appears to be degrading rapidly in my aqueous formulation buffer, which is slightly basic. Why is this happening?
A4: this compound's phenolic hydroxyl group is acidic and will deprotonate to form a phenolate ion in basic conditions. This phenolate form can be more susceptible to oxidative degradation if dissolved oxygen is present. Furthermore, the sulfonamide bond itself can undergo base-catalyzed hydrolysis, although this typically requires more stringent conditions. The increased reactivity in basic solutions is a common characteristic of phenolic compounds.
Q5: How can I systematically determine the pH stability profile of this compound?
A5: A systematic hydrolytic degradation study across a range of pH values is required. This involves exposing a solution of the compound to acidic, neutral, and basic conditions over time and monitoring the formation of degradants. The ICH Q1A(R2) guideline provides a framework for such studies.[5]
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to the same concentration.
-
Basic: Dilute the stock solution with 0.1 M NaOH to the same concentration.
-
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 60°C) to accelerate degradation. Protect from light.
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For the acidic sample, no quenching is needed if analyzed immediately.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
Data Presentation: Expected Hydrolytic Degradation
| Stress Condition | Temperature | Time (hours) | Expected Degradation (%) | Potential Degradants |
| 0.1 M HCl | 60°C | 24 | < 5% | 4-hydroxybenzenesulfonic acid, Dimethylamine |
| Purified Water | 60°C | 24 | < 2% | Minimal |
| 0.1 M NaOH | 60°C | 24 | 5 - 15% | 4-hydroxybenzenesulfonic acid, Dimethylamine |
Note: These are hypothetical values to illustrate expected trends. Actual degradation rates must be determined experimentally.
Workflow for Hydrolytic Stress Study
Caption: Workflow for conducting a hydrolytic stress test.
Section 3: Troubleshooting Oxidative Degradation
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties like phenols.
Q6: I am observing several new peaks in my chromatogram after exposing my compound to air and light. Could this be oxidation?
A6: Yes, this is highly likely. The phenol group in this compound is susceptible to oxidation. The presence of oxygen, light (which can generate radical species), or trace metal ions can catalyze the oxidation process. Common oxidative degradation products of phenols include quinones and hydroxylated species.[8] The sulfonamide group itself is generally stable to oxidation, but the aromatic ring is activated by the hydroxyl group, making it the primary site of attack.
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Stress Condition: Add a solution of 3% hydrogen peroxide (H₂O₂) to the compound solution. The final concentration of H₂O₂ should be sufficient to induce degradation.
-
Incubation: Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Time Points: Withdraw aliquots at intervals (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly using a stability-indicating HPLC method. A control sample (compound solution without H₂O₂) should also be analyzed.
Potential Oxidative Degradation Pathway
The primary oxidative attack is expected at the electron-rich phenol ring. A plausible pathway involves hydroxylation of the ring, followed by further oxidation to a benzoquinone derivative.
Caption: Plausible oxidative degradation pathway.
Section 4: Troubleshooting Photodegradation
Exposure to light can provide the energy needed to induce chemical reactions, leading to degradation.
Q7: My solid compound changed color after being left on the lab bench. Is this a concern, and how do I test for photostability properly?
A7: A color change is a strong indicator of degradation. Photodegradation can occur in both solid and solution states. To properly assess photostability, you must follow a standardized protocol, such as the one described in the ICH Q1B guideline.[5] This involves exposing the compound to a controlled source of UV and visible light for a specific duration.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Solid: Place a thin layer of the solid compound in a suitable transparent container (e.g., petri dish). Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Solution: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent in a transparent container (e.g., quartz cuvette). Prepare a "dark" control in an amber vial or a foil-wrapped container.
-
-
Exposure: Place the samples and their corresponding dark controls in a photostability chamber.
-
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
Analysis:
-
After exposure, visually inspect for any changes in appearance (e.g., color).
-
For the solid sample, dissolve it in a suitable solvent.
-
Analyze both the exposed and dark control samples by a stability-indicating HPLC method.
-
-
Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. A significant increase in degradation products or a decrease in the parent peak in the exposed sample indicates photosensitivity.
Workflow for Photostability Testing
Caption: Workflow for ICH Q1B photostability testing.
Section 5: Troubleshooting Thermal Degradation
Q8: What is the expected thermal stability of solid this compound, and how should I assess it?
A8: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, degradation can occur. Thermal degradation processes for similar aromatic sulfone structures can begin at temperatures well above 300°C, often involving the scission of sulfone and ether groups.[9] A formal investigation involves subjecting the solid compound to high temperatures and analyzing for degradation over time.
Protocol 4: Solid-State Thermal Degradation Study
-
Sample Preparation: Place a known amount of the solid compound in loosely capped glass vials.
-
Stress Condition: Place the vials in a thermostatically controlled oven at a high temperature (e.g., 80°C or higher, depending on the melting point).
-
Time Points: Remove vials at specific intervals (e.g., 1, 3, 7, 14 days).
-
Analysis: At each time point, allow the vial to cool to room temperature. Dissolve the contents in a known volume of a suitable solvent. Analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradants formed.
References
-
Cui, D. et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]
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Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Scholars Academic Journal of Pharmacy. Available at: [Link]
-
Corcoll, N. et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
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Kamberi, M. et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Ingerslev, F. & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. Available at: [Link]
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Rani, S. & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Schreiber, R. S. & Shriner, R. L. (1937). The Hydrolysis of Substituted Benzenesulfonanilides. Journal of the American Chemical Society. Available at: [Link]
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Global Substance Registration System. This compound. U.S. Food and Drug Administration. Available at: [Link]
-
Separation Science (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Nerurkar, M. M. et al. (2005). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]
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Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
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PrepChem.com. Synthesis of this compound. PrepChem.com. Available at: [Link]
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PubChemLite. This compound (C8H11NO3S). PubChemLite. Available at: [Link]
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International Journal of Scientific Development and Research (2023). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
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Krajete, A. et al. (2021). 4-Hydroxynonenal is An Oxidative Degradation Product of Polysorbate 80. PubMed. Available at: [Link]
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Giamberini, M. et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
PubChem. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Godejohann, M. et al. (2004). A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement. ResearchGate. Available at: [Link]
-
Panda, S. S. et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. Available at: [Link]
-
Nerurkar, M. M. et al. (2006). Oxidative Degradation of a Sulfonamide-Containing 5,6-Dihydro-4-Hydroxy-2-Pyrone in Aqueous/Organic Cosolvent Mixtures. ResearchGate. Available at: [Link]
-
Lin, K. & Reinhard, M. (2019). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]
-
ResearchGate (2001). Thermal Rearrangement of Poly(o-hydroxyimide)s Synthesized from 4,6-Diaminoresorcinol Dihydrochloride. ResearchGate. Available at: [Link]
-
Wang, J. et al. (2015). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed. Available at: [Link]
-
Del Grosso, E. et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
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Technical Support Center: A Guide to the Solubility of 4-hydroxy-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for 4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS: 15020-57-2). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows effectively.
The unique structure of this compound, featuring a polar phenolic hydroxyl group, a sulfonamide moiety, and a non-polar benzene ring with N,N-dimethyl substituents, gives it a complex solubility profile.[1] This guide will help you navigate these properties to achieve consistent and reliable results.
Section 1: Physicochemical Profile & Safety Data
Before handling the compound, it is crucial to be familiar with its fundamental properties and safety requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15020-57-2 | US EPA[2] |
| Molecular Formula | C₈H₁₁NO₃S | PubChem[1] |
| Molecular Weight | 201.25 g/mol | PubChem[1][2] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)O | PubChem[1] |
Safety First: Essential Handling Precautions
This compound is classified with several hazards. Always consult the latest Safety Data Sheet (SDS) from your supplier.
-
Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
This molecule is amphiphilic, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) regions. The phenolic hydroxyl (-OH) and sulfonamide (-SO₂N(CH₃)₂) groups are polar and can engage in hydrogen bonding, promoting solubility in polar solvents. Conversely, the benzene ring is non-polar, favoring solubility in less polar organic solvents. This dual nature means its solubility is highly dependent on the chosen solvent system.
Q2: Why is my compound not dissolving in neutral water?
While the polar groups are present, the non-polar benzene ring significantly limits its solubility in neutral water. The phenolic hydroxyl group is a weak acid; in neutral water (pH ~7), it remains largely protonated (uncharged), making the molecule less soluble than its salt form.[4]
Q3: How does pH dramatically affect the aqueous solubility of this compound?
The solubility of this compound in aqueous solutions is critically dependent on pH.[4] By increasing the pH to a basic level (e.g., pH > 9-10), the acidic proton of the phenolic hydroxyl group is removed, forming a sodium phenoxide salt (or other corresponding salt). This ionized form is significantly more polar and, therefore, much more soluble in water.
Q4: Which organic solvents are likely to be effective for dissolution?
Following the "like dissolves like" principle, solvents with similar polarity to the compound will be most effective.[4]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent choices due to their ability to solvate both the polar and non-polar portions of the molecule.
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol should be effective, as they can hydrogen bond with the hydroxyl and sulfonamide groups.
-
Less Polar Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer moderate solubility.
-
Non-Polar Solvents: Hydrocarbon solvents like hexane or toluene are unlikely to be effective on their own.
Q5: Can I use heat to improve solubility?
Yes, for most solid solutes, solubility increases with temperature.[5][6] Heating a suspension of the compound in a suitable solvent can significantly accelerate dissolution and allow for the preparation of more concentrated solutions. This is the foundational principle of recrystallization.[7] However, always perform a small-scale test to ensure the compound is thermally stable and does not decompose at elevated temperatures.
Section 3: Troubleshooting Guide: Practical Solutions for Common Issues
This section provides structured workflows and protocols to overcome specific solubility challenges encountered during experiments.
Issue 1: Compound Fails to Dissolve in an Aqueous Buffer
-
Underlying Cause: The most common reason for poor aqueous solubility is that the buffer's pH is too low to deprotonate the phenolic hydroxyl group, leaving the compound in its less soluble, neutral form.
-
Troubleshooting Workflow: The following decision tree illustrates the logical steps to diagnose and solve this issue.
Sources
- 1. This compound | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. pharmadigests.com [pharmadigests.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-hydroxy-N,N-dimethylbenzenesulfonamide Experiments
This guide provides in-depth troubleshooting for researchers, chemists, and drug development professionals working with 4-hydroxy-N,N-dimethylbenzenesulfonamide. It addresses common challenges encountered during synthesis, purification, and handling of this versatile intermediate.
Part 1: Synthesis & Purification
This section focuses on the common issues arising during the synthesis of this compound, a key intermediate in the production of pharmaceuticals such as Dofetilide. The primary synthetic route involves the reaction of 4-hydroxybenzenesulfonyl chloride with dimethylamine.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reactant stability, reaction conditions, and side reactions.
-
Cause 1: Degradation of 4-hydroxybenzenesulfonyl chloride. The starting material, 4-hydroxybenzenesulfonyl chloride, is susceptible to hydrolysis. Moisture in the reaction solvent or from the atmosphere can convert the sulfonyl chloride to the unreactive sulfonic acid, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Competing Side Reactions. The phenolic hydroxyl group (-OH) is nucleophilic and can react with the sulfonyl chloride, leading to polymerization or the formation of undesired esters.
-
Solution: This can be mitigated by using a suitable protecting group for the hydroxyl function before the reaction with dimethylamine. Alternatively, carefully controlling the stoichiometry and reaction temperature can minimize this side reaction. A slow addition of the sulfonyl chloride to a solution of dimethylamine can also favor the desired reaction.
-
-
Cause 3: Inefficient Amine Reaction. The reaction between the sulfonyl chloride and dimethylamine is a nucleophilic substitution. The efficiency of this step is dependent on the base used and the temperature.
-
Solution: Use at least two equivalents of dimethylamine; one acts as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used as the acid scavenger. Running the reaction at low temperatures (0-5 °C) can help to control the exothermicity and reduce side reactions.
-
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Question 2: I'm observing an insoluble precipitate during my reaction work-up. What is it and how do I handle it?
Answer: An insoluble precipitate during the aqueous work-up is often due to one of two reasons:
-
Scenario 1: Product Precipitation. If the pH of the aqueous phase is not sufficiently acidic, the product, being a phenol, can deprotonate to form a phenoxide salt, which may have limited solubility in the organic solvent. Conversely, if the solution is too acidic, the dimethylamino group could be protonated, also affecting solubility.
-
Solution: Carefully adjust the pH of the aqueous layer to be weakly acidic (pH 4-5) before extraction. This ensures the phenolic proton is on, but the amine is not protonated, maximizing solubility in common organic solvents like ethyl acetate.
-
-
Scenario 2: Polymerized Side-products. As mentioned, side reactions involving the phenolic -OH group can lead to polymeric byproducts, which are often insoluble in both the aqueous and organic phases.
-
Solution: The best approach here is prevention by optimizing the reaction conditions (see Question 1). If these byproducts do form, they can often be removed by filtration before proceeding with the liquid-liquid extraction.
-
Question 3: My purified product is a brownish or yellowish oil/solid, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
Answer: Phenols are notoriously susceptible to oxidation, which can lead to colored impurities.
-
Cause: Air Oxidation. The phenolic group can be oxidized by atmospheric oxygen, a process often accelerated by light or trace metal impurities. This forms quinone-type structures which are highly colored.
-
Solution 1: Recrystallization with a Reducing Agent. During recrystallization, a small amount of a reducing agent like sodium dithionite (Na2S2O4) or sodium bisulfite (NaHSO3) can be added. These agents will reduce the colored oxidized species back to the colorless phenol.
-
Solution 2: Activated Carbon Treatment. Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb the colored impurities. After stirring for a short period, the carbon is filtered off, and the product is recovered by removing the solvent.
-
Solution 3: Column Chromatography. For high-purity material, silica gel chromatography is a reliable method. A solvent system such as ethyl acetate/hexane is typically effective for separating the desired product from both more polar and less polar impurities.
-
Part 2: Stability & Storage
Proper handling and storage are critical to maintaining the purity and integrity of this compound.
Frequently Asked Questions (FAQs)
Question 4: What are the optimal storage conditions for this compound?
Answer: To prevent degradation, the compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: In an amber vial or a container protected from light to prevent photochemical degradation.
-
Moisture: In a tightly sealed container to prevent moisture absorption, which could hydrolyze any residual starting material or affect the compound's physical properties.
Question 5: I need to use the compound in an aqueous buffer for a biological assay. What should I be concerned about?
Answer: When preparing aqueous solutions, consider the following:
-
pH Stability: The stability of the compound in aqueous solution can be pH-dependent. At high pH, the deprotonated phenoxide is more susceptible to oxidation. It is advisable to prepare fresh solutions before use and to buffer the solution at a pH that is compatible with both the compound's stability and the experimental requirements.
-
Solubility: The compound has limited water solubility. To prepare solutions of higher concentration, co-solvents such as DMSO or ethanol may be necessary. However, always check the tolerance of your experimental system to these solvents.
Part 3: Analytical Characterization
Accurate characterization is key to confirming the identity and purity of your product.
Frequently Asked Questions (FAQs)
Question 6: My NMR spectrum shows unexpected peaks. How do I interpret them?
Answer: Unexpected peaks in the NMR spectrum usually indicate the presence of impurities or residual solvent.
-
Common Impurities & Their Signatures:
-
Residual Solvent: Peaks corresponding to common recrystallization or extraction solvents (e.g., ethyl acetate, hexane, acetone) are frequently observed.
-
Starting Material: The presence of unreacted 4-hydroxybenzenesulfonyl chloride or the hydrolyzed sulfonic acid would show a different aromatic splitting pattern compared to the product.
-
Side-products: Polymeric material or other byproducts may result in broad, unresolved peaks in the baseline.
-
-
Troubleshooting Steps:
-
Check Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard charts of common NMR solvents.
-
Re-purify: If significant impurities are detected, re-purification by recrystallization or column chromatography is recommended.
-
2D NMR: If the structure of an impurity is difficult to determine, 2D NMR techniques like COSY and HSQC can help to elucidate the structure.
-
Table 1: Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-182 °C |
| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, -OH), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~2.5 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (DMSO-d₆) | δ ~160, ~129, ~127, ~115 (Ar-C), ~37 (-N(CH₃)₂) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Technical Support Center: A Troubleshooting Guide to Benzenesulfonamide Synthesis
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side reactions that can arise, offering not just solutions but a deeper understanding of the underlying chemical principles. Our aim is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of benzenesulfonamides, typically through the reaction of an amine with benzenesulfonyl chloride, is a cornerstone of medicinal chemistry.[1] However, this seemingly straightforward reaction is often plagued by side reactions that can complicate product purification and reduce yields. This section addresses the most common issues encountered in the laboratory.
Issue 1: Persistent Oily Residue and Contamination with an Acidic Impurity
Question: After an aqueous workup of my reaction between an amine and benzenesulfonyl chloride, I'm left with a persistent oily residue. Subsequent analysis of my organic layer also shows contamination with an acidic impurity. What are these impurities and how can I remove them?
Answer: This is a classic problem in benzenesulfonamide synthesis. The oily residue is likely unreacted benzenesulfonyl chloride, which is a viscous oil that hydrolyzes slowly in cold water.[2] The acidic impurity is benzenesulfonic acid, the product of benzenesulfonyl chloride hydrolysis.[3]
Causality and Mechanism:
Benzenesulfonyl chloride is highly reactive towards nucleophiles. While the desired reaction is with the amine, water present in the reaction mixture (e.g., from solvents, reagents, or atmospheric moisture) can also act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride. This reaction is accelerated by the presence of a base.[3]
Troubleshooting Protocol: Quenching and Extraction
-
Quenching: To remove unreacted benzenesulfonyl chloride, it must be converted into a more water-soluble form.
-
Aqueous Base Hydrolysis: Add a dilute aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the reaction mixture. This will hydrolyze the remaining benzenesulfonyl chloride to the water-soluble sodium or potassium benzenesulfonate salt.[3] Caution: This method is not suitable if your desired sulfonamide product is base-sensitive.
-
Amine Quenching: Alternatively, add a simple, water-soluble amine such as aqueous ammonia. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed during the aqueous workup.[3]
-
-
Extraction to Remove Benzenesulfonic Acid:
-
After quenching, perform an extraction. The organic layer will contain your desired product, while the aqueous layer will contain the water-soluble benzenesulfonate salt.
-
To remove any remaining benzenesulfonic acid from the organic layer, perform additional washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the sulfonic acid, forming its water-soluble salt which will partition into the aqueous layer.[3]
-
Issue 2: Formation of a Second, Less Polar Product, Especially with Primary Amines
Question: I am reacting a primary amine with benzenesulfonyl chloride and I observe the formation of a second, less polar product by TLC analysis. What could this be and how can I prevent it?
Answer: This secondary product is likely the di-sulfonated amine, also known as an N,N-bis(phenylsulfonyl)amine or a disulfonimide.[2][4] This side reaction is more common with primary amines as the initially formed monosulfonamide still possesses an acidic N-H proton.
Causality and Mechanism:
The monosulfonamide formed from a primary amine is acidic and can be deprotonated by the base present in the reaction mixture to form a sulfonamide anion. This anion can then act as a nucleophile and react with a second molecule of benzenesulfonyl chloride.[4]
Troubleshooting and Prevention:
| Condition Favoring Monosulfonylation | Condition Favoring Di-sulfonylation |
| Slow, controlled addition of sulfonyl chloride | Rapid addition of a large excess of sulfonyl chloride |
| Use of a slight excess of the amine | Use of a large excess of the sulfonyl chloride |
| Lower reaction temperatures (e.g., 0 °C) | Higher reaction temperatures |
| Use of a bulky amine | Use of a sterically unhindered primary amine |
Detailed Protocol for Minimizing Di-sulfonylation:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the benzenesulfonyl chloride.
-
Controlled Addition: Dissolve the amine and a suitable base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Add the benzenesulfonyl chloride dropwise as a solution in the same solvent over a prolonged period (e.g., 30-60 minutes).[2]
-
Temperature Management: Maintain a low temperature during the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress closely by TLC to ensure the consumption of the benzenesulfonyl chloride without significant formation of the di-sulfonated product.
Issue 3: Low Yields and Complex Product Mixtures When Using Pyridine as a Base
Question: I'm using pyridine as a base in my sulfonamide synthesis and obtaining low yields and a complex mixture of products. What could be the issue?
Answer: While pyridine is a common and effective base for scavenging the HCl produced, it can also act as a nucleophilic catalyst.[5] This can sometimes lead to side reactions if not properly controlled.
Causality and Mechanism:
Pyridine can react with benzenesulfonyl chloride to form a highly reactive N-benzenesulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the amine. However, this reactive intermediate can also be attacked by other nucleophiles present in the reaction mixture, or it can be involved in other undesired pathways, especially if the desired amine is not sufficiently reactive.
Troubleshooting Protocol:
-
Choice of Base: If your amine is highly reactive, a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate may be a better choice to simply act as an acid scavenger.
-
Order of Addition: Always add the benzenesulfonyl chloride to the mixture of the amine and pyridine. This ensures that the amine is available to react with the N-benzenesulfonylpyridinium salt as soon as it is formed, minimizing its lifetime and the potential for side reactions.[2]
-
Temperature Control: As with minimizing di-sulfonylation, maintaining a low temperature during the addition of the sulfonyl chloride can help to control the reactivity of the N-benzenesulfonylpyridinium intermediate.
Issue 4: Impurities Originating from the Benzenesulfonyl Chloride Reagent
Question: My final product is contaminated with a high-melting, non-polar impurity that is difficult to remove by column chromatography. What could this be?
Answer: This impurity is likely diphenyl sulfone. It is a common byproduct formed during the synthesis of benzenesulfonyl chloride itself, which involves the chlorosulfonation of benzene.[6]
Causality and Mechanism:
The synthesis of benzenesulfonyl chloride is typically achieved by reacting benzene with an excess of chlorosulfonic acid.[7] Under these conditions, the initially formed benzenesulfonyl chloride can undergo a Friedel-Crafts-type reaction with another molecule of benzene to produce diphenyl sulfone.
Troubleshooting and Purification:
-
Reagent Purity: Whenever possible, use freshly distilled or a high-purity grade of benzenesulfonyl chloride.
-
Purification of the Final Product:
-
Recrystallization: Diphenyl sulfone is often crystalline and may be removed by careful recrystallization of the desired sulfonamide from a suitable solvent system.
-
Chromatography: While challenging, optimization of the solvent system for flash column chromatography can sometimes achieve separation. A less polar solvent system may be required to elute the diphenyl sulfone before the desired product.
-
Visualizing Reaction Pathways
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathways in benzenesulfonamide synthesis.
Caption: Formation of diphenyl sulfone during benzenesulfonyl chloride synthesis.
References
- Benchchem.
- PubChem. Benzenesulfonyl chloride.
- Benchchem. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
-
Wikipedia. Benzenesulfonyl chloride. [Link]
- Benchchem. Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
-
Wikipedia. Sulfonamide. [Link]
-
Beilstein Journal of Organic Chemistry. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. api.pageplace.de [api.pageplace.de]
Validation & Comparative
A Comparative Guide to the Efficacy of Sulfonamide-Based Enzyme Inhibitors: A Focus on Carbonic Anhydrase
This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of sulfonamide-based compounds, with a specific focus on their action against carbonic anhydrases (CAs). While we will explore the structural characteristics of 4-hydroxy-N,N-dimethylbenzenesulfonamide, the core of this analysis will center on a comparative evaluation of well-characterized and clinically significant carbonic anhydrase inhibitors: Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of CA inhibition and the experimental methodologies used to assess it.
Introduction to Carbonic Anhydrases as a Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[2] This seemingly simple reaction is crucial for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3][4] The human body expresses at least 16 different CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[5][6]
The Sulfonamide Scaffold: A Privileged Moiety for Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) is a cornerstone of carbonic anhydrase inhibitor design. These compounds act as potent and typically reversible inhibitors by coordinating to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[7][8] The deprotonated sulfonamide nitrogen forms a strong bond with the Zn²⁺, effectively blocking the enzyme's activity. The specificity and potency of sulfonamide inhibitors are influenced by the chemical nature of the scaffold to which the sulfonamide group is attached, as this part of the molecule can interact with amino acid residues lining the active site cavity.[8]
This compound: A Structural Perspective
This compound is a member of the benzenesulfonamide family.[9] Its structure features a benzene ring substituted with a hydroxyl group and an N,N-dimethylated sulfonamide moiety. While this compound possesses the key functional group for potential carbonic anhydrase inhibition, there is a notable absence of publicly available experimental data (such as IC₅₀ or Kᵢ values) to quantify its specific efficacy against any CA isoforms. Its structural similarity to other benzenesulfonamide-based CA inhibitors suggests a potential for such activity, but without empirical evidence, its profile as an enzyme inhibitor remains uncharacterized.
Comparative Efficacy of Clinically Relevant Carbonic Anhydrase Inhibitors
In contrast to the limited data on this compound, a wealth of information exists for several clinically approved sulfonamide-based CA inhibitors. The following sections provide a comparative analysis of their efficacy, highlighting differences in potency and isoform selectivity.
Mechanism of Action of Sulfonamide Carbonic Anhydrase Inhibitors
The general mechanism of carbonic anhydrase inhibition by sulfonamides is depicted in the following diagram:
Sulfonamide inhibitor binding to the active site zinc ion.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values for several key carbonic anhydrase inhibitors against different human CA isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12.5 | - | - |
| Methazolamide | 50 | 14 | - | - |
| Dorzolamide | - | 3.5 | - | - |
| Brinzolamide | 3100 | 3.2 | - | - |
Analysis of Comparative Efficacy:
-
Acetazolamide and Methazolamide: These are first-generation, systemically administered CA inhibitors.[12] Acetazolamide shows good potency against hCA II but is significantly less active against hCA I.[10] Methazolamide exhibits improved potency against hCA I compared to acetazolamide.[13]
-
Dorzolamide and Brinzolamide: These are second-generation, topically administered CA inhibitors primarily used in the treatment of glaucoma. Both show high potency against hCA II, the primary isoform in the ciliary processes of the eye responsible for aqueous humor secretion. Brinzolamide demonstrates remarkable selectivity for hCA II over hCA I.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
The determination of a compound's inhibitory effect on carbonic anhydrase can be performed using several robust in vitro assays. The choice of assay often depends on the required throughput and the specific kinetic parameters of interest.
Colorimetric Esterase Assay
This is a widely used method for high-throughput screening of CA inhibitors.[3][14] It relies on the esterase activity of carbonic anhydrase, which is correlated with its primary hydratase activity.[14] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[3][4]
Experimental Workflow:
A typical workflow for determining CA inhibition via a colorimetric assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-SO₄, pH 7.6.[4]
-
Enzyme Solution: Dissolve purified carbonic anhydrase (e.g., from bovine erythrocytes) in the assay buffer to a desired stock concentration.
-
Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate (e.g., 20 mM) in a water-miscible organic solvent like acetonitrile or DMSO.[4] This should be prepared fresh.
-
Inhibitor Solutions: Dissolve the test compound (and a known inhibitor like Acetazolamide as a positive control) in DMSO to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells of a clear, flat-bottom 96-well microplate, add the assay buffer.
-
Add the serially diluted test compounds and controls (vehicle control, positive control) to their respective wells.
-
Add the carbonic anhydrase working solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[3]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Stopped-Flow CO₂ Hydration Assay
For a more direct and precise measurement of CA's catalytic activity and inhibition, the stopped-flow spectrophotometry method is employed.[5][15] This technique allows for the study of rapid reaction kinetics by rapidly mixing the enzyme and substrate (CO₂-saturated solution) and monitoring the resulting pH change using a pH indicator.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a buffer with a pH indicator (e.g., phenol red) at a pH where the indicator has a significant spectral change upon protonation/deprotonation.
-
CO₂ Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water at a controlled temperature.[17][18]
-
Enzyme and Inhibitor Solutions: Prepare solutions of the CA enzyme and the inhibitor in the buffer.
-
-
Stopped-Flow Measurement:
-
Load the enzyme solution (with or without the inhibitor) and the CO₂-saturated solution into the separate syringes of the stopped-flow instrument.
-
The instrument rapidly mixes the two solutions, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (typically milliseconds) at a specific wavelength.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the initial slope of the absorbance change.
-
By measuring the rates at different inhibitor concentrations, the IC₅₀ and Kᵢ values can be calculated. The Kᵢ is often determined using the Cheng-Prusoff equation.[5]
-
Conclusion
While this compound belongs to a class of compounds known for their carbonic anhydrase inhibitory activity, a lack of specific experimental data precludes a direct efficacy comparison. However, by examining its structural features in the context of well-characterized sulfonamide inhibitors like Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide, we can appreciate the key molecular determinants of potency and selectivity. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel candidate CA inhibitors, enabling researchers to elucidate their efficacy and contribute to the development of new therapeutics targeting this important enzyme family.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. BenchChem.
- Luccisano, S., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2845-2857.
- Di Micco, S., et al. (2023).
- Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Luccisano, S., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity.
- Sterling, D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 147.
- Sterling, D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- De Simone, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Scientific Reports, 9, 19445.
- Jo, H., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Open Science, 6(8), 190772.
- Jo, H., et al. (2019). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. International Journal of Molecular Sciences, 20(23), 5858.
- Akdemir, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8996.
- Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 10(4), 545-550.
- Akdemir, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
- Kaltsa, O., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Ghorab, M. M., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Molecules, 28(9), 3894.
- Bano, S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl.
-
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A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxy-Benzenesulfonamide Analogs as Enzyme Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 4-hydroxy-benzenesulfonamide analogs. By examining key structural modifications and their impact on inhibitory activity against various enzymatic targets, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the rationale behind experimental designs, present comparative biological data, and provide detailed protocols for relevant assays.
Introduction: The 4-Hydroxy-Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. Its ability to act as a zinc-binding group has made it a cornerstone in the design of inhibitors for metalloenzymes, most notably carbonic anhydrases (CAs).[1][2][3] The inclusion of a 4-hydroxyl group on the phenyl ring introduces a key hydrogen bond donor/acceptor site, which can significantly influence target binding and pharmacokinetic properties. This guide will explore how modifications to this core scaffold (Figure 1) impact biological activity, with a focus on carbonic anhydrase and lipoxygenase inhibition.
Caption: Figure 1. The foundational 4-hydroxy-benzenesulfonamide chemical structure.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of 4-hydroxy-benzenesulfonamide analogs can be finely tuned by strategic modifications at three primary positions: the sulfonamide nitrogen (N), the aromatic ring, and the 4-hydroxyl group.
Substitutions on the Sulfonamide Nitrogen (R1)
Modifications at the sulfonamide nitrogen have a profound effect on the inhibitory potency and selectivity of these compounds.
-
Primary vs. Substituted Amines: Unsubstituted sulfonamides (-SO2NH2) are crucial for potent inhibition of carbonic anhydrases, as the NH2 group directly coordinates with the zinc ion in the active site.[3] Substitution on the nitrogen, as in N,N-dimethylbenzenesulfonamide, can alter this binding mode and often leads to a decrease in CA inhibitory activity, but may enhance activity against other targets.
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or thiadiazole, can enhance binding affinity through additional interactions with the enzyme's active site.[4][5] For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have shown promising anticancer properties by targeting receptor tyrosine kinases like TrkA.[4]
Aromatic Ring Substitutions (R2, R3)
Substitution on the phenyl ring can influence the electronic properties and steric profile of the molecule, thereby affecting target engagement.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of ring substituents can modulate the pKa of the sulfonamide group, which is critical for its interaction with the zinc cofactor in carbonic anhydrases.
-
Positional Isomerism: The placement of substituents is crucial. For example, in a series of anthraquinone-based benzenesulfonamide derivatives, para-substituted compounds displayed significantly higher inhibitory activity against human carbonic anhydrase IX (hCA IX) compared to their meta-isomers.[3]
Modifications of the 4-Hydroxyl Group (R4)
The 4-hydroxyl group is a key site for derivatization to improve pharmacokinetic properties or to introduce additional binding interactions.
-
O-alkylation and O-acylation: Masking the hydroxyl group through etherification or esterification can impact solubility and cell permeability. In a study of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives, O-benzoylation led to the most potent inhibitor of lipoxygenase and butyrylcholinesterase.[6] This suggests that the ester linkage may either provide favorable interactions with the target or act as a prodrug moiety.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the inhibitory activities of representative 4-hydroxy-benzenesulfonamide analogs against various enzyme targets. This data, compiled from multiple studies, provides a quantitative basis for the SAR principles discussed.
| Compound ID | Core Structure | R1 (Sulfonamide) | R2, R3 (Ring) | R4 (Hydroxyl) | Target Enzyme | IC50 / Ki (nM) | Reference |
| 1 | 4-hydroxy-benzenesulfonamide | -NH2 | H | H | hCA II | 91.16 | [3] |
| 2 | 4-hydroxy-benzenesulfonamide | -NH-thiazol-2-yl | H | H | 12-Lipoxygenase | Potent (nM range) | [5][7] |
| 3 | N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | -N(CH3)-phenyl | 4-CH3 | H | Lipoxygenase | Potent Inhibitor | [6] |
| 4 | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | -N(CH3)-phenyl | 4-CH3 | -C(O)Ph | Lipoxygenase | Most Potent in Series | [6] |
| AL106 | 4-hydrazinyl-benzenesulfonamide | -NH-(5-methyl-1,3,4-thiadiazol-2-yl) | 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl | H | TrkA | 58,600 (IC50, µM) | [4] |
| 9c | benzenesulfonamide | cyclic urea derivative | para-substitution | N/A | VchαCA | 4.7 (Ki) | [2] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 4-hydroxy-benzenesulfonamide analogs.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a CO2-saturated solution.
-
-
Assay Procedure:
-
Equilibrate the enzyme solution and the inhibitor solution at 25°C.
-
Mix the enzyme and inhibitor solutions in the stopped-flow instrument.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.
-
Monitor the change in pH over time using a pH indicator (e.g., phenol red).
-
Calculate the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lipoxygenase Inhibition Assay
This assay measures the inhibition of the enzymatic oxidation of a substrate (e.g., linoleic acid) by lipoxygenase.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
Prepare a solution of the lipoxygenase enzyme in the buffer.
-
Prepare a substrate solution (e.g., linoleic acid in ethanol).
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanistic Insights
The therapeutic effects of 4-hydroxy-benzenesulfonamide analogs are often mediated through their modulation of specific signaling pathways.
Carbonic Anhydrase Inhibition and pH Regulation
Carbonic anhydrases play a crucial role in pH regulation. In the context of cancer, isoforms like CA IX are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][3] Inhibitors based on the benzenesulfonamide scaffold can counteract this effect, making them attractive as anticancer agents.[3]
CO2_H2O [label="CO2 + H2O"]; H2CO3 [label="H2CO3"]; H_HCO3 [label="H+ + HCO3-"]; Tumor_Acidification [label="Tumor Acidification", fillcolor="#EA4335"]; Tumor_Growth [label="Tumor Growth & Metastasis", fillcolor="#EA4335"]; Benzenesulfonamide [label="Benzenesulfonamide\nInhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CAIX [label="Carbonic Anhydrase IX (CA IX)"];
CO2_H2O -> CAIX [label="Catalyzes"]; CAIX -> H2CO3; H2CO3 -> H_HCO3; H_HCO3 -> Tumor_Acidification; Tumor_Acidification -> Tumor_Growth; Benzenesulfonamide -> CAIX [label="Inhibits", arrowhead=tee]; }
Caption: Figure 2. Inhibition of Carbonic Anhydrase IX by benzenesulfonamides disrupts pH regulation in tumors.
Lipoxygenase Pathway and Inflammation
Lipoxygenases are key enzymes in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[7] Inhibition of 12-lipoxygenase, for instance, has therapeutic potential in conditions such as thrombosis, diabetes, and cancer.[5][7] 4-Hydroxy-benzenesulfonamide derivatives that selectively inhibit this enzyme can therefore modulate inflammatory responses.
Conclusion and Future Directions
The 4-hydroxy-benzenesulfonamide scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the sulfonamide nitrogen, the aromatic ring, and the 4-hydroxyl group can significantly impact biological activity. Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics and clinical potential. The development of isoform-selective inhibitors, particularly for carbonic anhydrases, remains a key challenge and a promising avenue for targeted therapies.
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A Comparative Analysis of 4-hydroxy-N,N-dimethylbenzenesulfonamide and p-hydroxybenzenesulfonamide: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of two structurally related sulfonamide compounds: 4-hydroxy-N,N-dimethylbenzenesulfonamide and p-hydroxybenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into their chemical and physical properties, synthesis, and potential biological activities, supported by established scientific principles and detailed experimental protocols. The core distinction between these molecules—the presence of a tertiary versus a primary sulfonamide group—gives rise to significant differences in their physicochemical behavior and, consequently, their potential pharmacological profiles.
Introduction: Unpacking the Structural Nuances
At first glance, this compound and p-hydroxybenzenesulfonamide share a common scaffold: a phenol ring substituted at the para position with a sulfonamide group. However, the critical difference lies in the substitution on the sulfonamide nitrogen. This compound possesses a tertiary sulfonamide, with two methyl groups replacing the hydrogens on the nitrogen atom. In contrast, p-hydroxybenzenesulfonamide features a primary sulfonamide, with an -NH2 group. This seemingly minor alteration has profound implications for the molecules' properties, including their ability to act as hydrogen bond donors, their acidity, polarity, and ultimately, their interaction with biological targets.
Caption: Chemical structures of the two sulfonamides.
Physicochemical Properties: A Tale of Two Sulfonamides
The N,N-dimethylation of the sulfonamide group in this compound introduces significant changes to its physicochemical profile compared to its primary sulfonamide counterpart, p-hydroxybenzenesulfonamide. These differences are critical for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound | p-hydroxybenzenesulfonamide | Rationale for Differences |
| Molecular Formula | C₈H₁₁NO₃S[1] | C₆H₇NO₃S[2] | Addition of two methyl groups. |
| Molecular Weight | 201.25 g/mol [1] | 173.19 g/mol [2] | The two additional methyl groups increase the molecular mass. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 2 (hydroxyl and sulfonamide -NH₂) | The tertiary sulfonamide lacks the N-H bonds present in the primary sulfonamide, reducing its hydrogen bond donating capacity. |
| Predicted Solubility | Lower | Higher | N-methylation of sulfonamides generally decreases aqueous solubility due to the loss of a hydrogen bond donor and the addition of hydrophobic methyl groups[3]. |
| Predicted Lipophilicity (LogP) | Higher | Lower | The addition of two methyl groups increases the hydrophobicity of the molecule, leading to a higher octanol-water partition coefficient[3]. |
| Predicted pKa (Phenolic OH) | Expected to be similar | Expected to be similar | The electronic effect of the sulfonamide group on the phenolic hydroxyl's acidity is not expected to differ dramatically between the two. |
| Predicted pKa (Sulfonamide NH) | Not applicable | ~10 | The primary sulfonamide has an acidic proton, while the tertiary sulfonamide does not. |
Synthesis Strategies
The synthesis of both compounds typically starts from phenol or a protected phenol derivative. The key steps involve sulfonation of the aromatic ring followed by the formation of the sulfonamide.
Synthesis of p-hydroxybenzenesulfonamide
A common route to p-hydroxybenzenesulfonamide involves the sulfonation of phenol. This reaction often yields a mixture of ortho and para isomers, with the para isomer being the major product under thermodynamic control. The sulfonic acid is then converted to the sulfonyl chloride, which is subsequently reacted with ammonia to form the primary sulfonamide.
Caption: Synthetic pathway for p-hydroxybenzenesulfonamide.
Synthesis of this compound
The synthesis of the N,N-dimethylated analog can be achieved through a similar pathway, with the final amination step utilizing dimethylamine instead of ammonia. Alternatively, a pre-formed N,N-dimethylsulfamoyl chloride can be used to sulfonate a protected phenol, followed by deprotection. A documented method involves the demethylation of 4-methoxy-N,N-dimethylbenzenesulfonamide using aluminum chloride[4].
Caption: Synthesis of this compound via demethylation.
Comparative Biological Activity
The structural differences between the two sulfonamides are expected to translate into distinct biological activity profiles.
Antimicrobial Activity
The classic antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This action is predicated on the structural similarity of the sulfonamide to p-aminobenzoic acid (PABA). While neither of the two compounds in this guide possesses the para-amino group characteristic of antibacterial sulfa drugs, the sulfonamide moiety itself is a common pharmacophore in various antimicrobial agents[5][6].
-
p-hydroxybenzenesulfonamide : The primary sulfonamide group might still allow for some interaction with bacterial enzymes, although its efficacy would likely be low without the PABA-mimicking amino group.
-
This compound : The tertiary sulfonamide is generally considered to be inactive as a classic antibacterial agent via the PABA antagonism mechanism. However, it could exhibit antimicrobial activity through other mechanisms.
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The primary sulfonamide group is a key zinc-binding group in many potent CA inhibitors.
-
p-hydroxybenzenesulfonamide : The primary sulfonamide group makes it a potential inhibitor of carbonic anhydrases. Primary sulfonamides typically act as noncompetitive inhibitors[7].
-
This compound : N-alkylation of the sulfonamide group generally reduces the affinity for the zinc ion in the active site of carbonic anhydrase. However, some N-substituted sulfonamides have been shown to act as competitive inhibitors, suggesting a different binding mode[7]. Therefore, any inhibitory activity is likely to be weaker and mechanistically different from that of its primary sulfonamide counterpart.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between these two compounds, the following experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: This "gold standard" method determines the thermodynamic solubility of a compound, providing a robust measure for comparison.
Protocol:
-
Add an excess amount of the solid sulfonamide to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved sulfonamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in units such as mg/mL or µg/mL.
Determination of Lipophilicity (LogP)
Rationale: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's membrane permeability and overall ADME profile.
Protocol:
-
Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol.
-
Dissolve a known amount of the sulfonamide in the aqueous phase.
-
Add an equal volume of the octanol phase to the aqueous solution in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the solute between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the sulfonamide in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculate the LogP value using the formula: LogP = log([concentration in octanol] / [concentration in aqueous phase]).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antibacterial potency.
Protocol:
-
Prepare a series of two-fold serial dilutions of each sulfonamide compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
Rationale: This colorimetric assay measures the inhibition of the esterase activity of carbonic anhydrase, providing a means to compare the inhibitory potential of the two sulfonamides.
Protocol:
-
Prepare a solution of purified carbonic anhydrase (e.g., bovine CA II) in a suitable buffer (e.g., Tris-SO₄, pH 7.6).
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (the sulfonamide compounds).
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for the comparative analysis.
Conclusion and Future Directions
The N,N-dimethylation of the sulfonamide group in this compound fundamentally alters its physicochemical and expected biological properties when compared to p-hydroxybenzenesulfonamide. The tertiary sulfonamide is predicted to be more lipophilic and less soluble, and it lacks the acidic proton of the primary sulfonamide, which is crucial for the classical mechanisms of action of many sulfonamide drugs, including antibacterial activity and potent carbonic anhydrase inhibition.
This guide provides a framework for the systematic comparison of these two molecules. The outlined experimental protocols will enable researchers to generate robust, quantitative data to validate these predictions. Such a comparative analysis is essential for understanding the structure-activity relationships of sulfonamides and for guiding the rational design of new therapeutic agents with tailored properties. Future research should focus on obtaining precise experimental data for these compounds and exploring their activity against a wider range of biological targets to fully elucidate their therapeutic potential.
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A Comparative Guide to the Validation of an Analytical Method for 4-hydroxy-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive, experience-driven approach to validating a quantitative analytical method for 4-hydroxy-N,N-dimethylbenzenesulfonamide, a key sulfonamide intermediate. We will delve into the critical validation parameters, compare alternative analytical techniques, and provide a detailed, step-by-step protocol for a High-Performance Liquid Chromatography (HPLC) method, supported by experimental data. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5][6]
The Criticality of Method Validation in Pharmaceutical Analysis
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7][8][9] For a substance like this compound, which may be an intermediate or an impurity in a drug substance, a validated analytical method is crucial for ensuring the quality and purity of the final product. The validation process provides a high degree of assurance that the method will consistently produce results that are accurate, reliable, and reproducible.
Comparison of Analytical Techniques for Sulfonamide Analysis
Several analytical techniques can be employed for the analysis of sulfonamides. The choice of method depends on factors such as the nature of the sample, the required sensitivity, and the purpose of the analysis.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary and a liquid mobile phase.[10] | High resolution, excellent quantitative performance, and adaptability to various detectors (UV, MS).[11] | Requires reference standards, and potential for co-elution of impurities.[10] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds. | Limited applicability to non-volatile or thermally labile compounds like many sulfonamides without derivatization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, providing structural information.[12] | Higher cost and complexity compared to other techniques. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[10] | Simple, rapid, and cost-effective for qualitative analysis and screening.[10] | Limited quantitative capability and lower resolution compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and low sample consumption. | Can be less robust than HPLC for routine quality control. |
For the quantitative determination of this compound in a pharmaceutical setting, HPLC with UV detection is often the method of choice due to its robustness, precision, and widespread availability.[10]
A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol
This section outlines a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The validation parameters discussed are in accordance with the ICH Q2(R2) guidelines.[1][2]
Experimental Workflow
Caption: Overall workflow for the validation of an analytical method.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.0) (40:60, v/v)[13] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 250 nm[13] |
| Run Time | 10 minutes |
Validation Parameters and Acceptance Criteria
The following sections detail the experimental design and acceptance criteria for each validation parameter.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][12]
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo with the reference standard.
-
Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[13]
-
Inject all solutions and compare the chromatograms.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the main peak in the placebo chromatogram.
-
The main peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
Degradation products should be well-resolved from the main peak.[13]
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][15]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Acceptance Criteria:
-
The specified range should be justified and supported by the linearity, accuracy, and precision data.
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often determined by recovery studies.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each level should be ≤ 2.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.[14]
-
S/N Ratio: A ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[16]
-
Calibration Curve Method:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
Wavelength (± 2 nm)
-
-
Analyze a sample under each varied condition and evaluate the impact on the results.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits.
-
The results should not be significantly affected by the variations.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Protocol:
-
Inject a standard solution five times.
-
Calculate the system suitability parameters.
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): > 2000
-
RSD of peak areas: ≤ 2.0%
Caption: Interrelationship of analytical method validation parameters.
Summary of Hypothetical Validation Data
The following tables present hypothetical data that would be generated during the validation of the HPLC method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 80 | 402500 |
| 100 | 501500 |
| 120 | 603000 |
| 150 | 752000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
| 80% | 80.2 | 79.5 | 99.1 | 99.3 | 0.4 |
| 80.1 | 79.8 | 99.6 | |||
| 80.3 | 79.6 | 99.1 | |||
| 100% | 100.1 | 99.8 | 99.7 | 99.5 | 0.3 |
| 100.2 | 99.2 | 99.0 | |||
| 100.0 | 99.8 | 99.8 | |||
| 120% | 120.2 | 119.5 | 99.4 | 99.6 | 0.2 |
| 120.1 | 119.8 | 99.7 | |||
| 120.3 | 119.9 | 99.7 |
Table 3: Precision
| Repeatability | Intermediate Precision | |
| Mean Concentration (µg/mL) | 100.2 | 100.5 |
| Standard Deviation | 0.85 | 1.10 |
| RSD (%) | 0.85 | 1.09 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 5: Robustness
| Parameter Varied | Result (µg/mL) | % Change from Nominal |
| Nominal | 100.2 | - |
| Flow Rate (0.9 mL/min) | 100.5 | +0.3 |
| Flow Rate (1.1 mL/min) | 99.8 | -0.4 |
| Temperature (23 °C) | 100.1 | -0.1 |
| Temperature (27 °C) | 100.4 | +0.2 |
Conclusion
The validation of an analytical method for this compound is a systematic and scientifically sound process that is essential for ensuring the quality of pharmaceutical products. This guide has provided a comprehensive framework for conducting such a validation, with a focus on a robust RP-HPLC method. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish analytical methods that are reliable, accurate, and fit for their intended purpose. The presented step-by-step protocol and comparative data serve as a practical resource for implementing a successful method validation strategy.
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Papadaki, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
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A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-4-hydroxy-N,N-dimethylbenzenesulfonamide
Abstract
In preclinical drug development, the early and accurate characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel sulfonamide compound, 4-hydroxy-N,N-dimethylbenzenesulfonamide. We present a series of robust, validated biological assays designed to probe the compound's activity against key enzyme families commonly targeted by sulfonamide-based drugs: carbonic anhydrases (CAs) and cyclooxygenases (COX). By comparing its inhibitory profile against well-characterized drugs—the broad-spectrum CA inhibitor Acetazolamide and the selective COX-2 inhibitor Celecoxib—this guide establishes a practical methodology for researchers to assess selectivity, predict potential off-target liabilities, and make informed decisions in the drug discovery pipeline.
Introduction: The Imperative of Selectivity Profiling
The sulfonamide moiety (SO₂NH₂) is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics ranging from diuretics and antidiabetic agents to anti-inflammatory drugs and antibiotics.[1][2] Its utility stems from its ability to act as a bioisostere for carboxylic acids and to form key hydrogen bonding interactions within enzyme active sites. However, this same versatility presents a challenge: the potential for a single sulfonamide-containing molecule to interact with multiple, structurally related targets, a phenomenon known as cross-reactivity.[1][3]
Undesired off-target activity can precipitate adverse drug reactions (ADRs). For instance, non-selective inhibition of cyclooxygenase (COX) isoforms can lead to gastrointestinal issues, while unintended inhibition of various carbonic anhydrase (CA) isoforms can disrupt physiological pH balance.[4][5] Therefore, a rigorous, early-stage assessment of a new chemical entity's (NCE) selectivity is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.
This guide focuses on This compound , a representative NCE, to illustrate a best-practice approach to cross-reactivity screening. We will compare its activity against two primary enzyme families:
-
Carbonic Anhydrases (CAs): Zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[6] Inhibition of specific isoforms is therapeutically relevant in glaucoma (CA-II) and cancer (CA-IX).
-
Cyclooxygenases (COX): Key enzymes in the prostaglandin synthesis pathway, mediating pain and inflammation.[7][8][9] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a major goal for anti-inflammatory therapies to minimize gastrointestinal side effects.[4][9]
Our comparators are Acetazolamide , a non-selective CA inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[4][7] By benchmarking our test compound against these standards, we can generate a clear, quantitative picture of its selectivity profile.
Experimental Design & Rationale
A robust cross-reactivity study requires a systematic approach. Our workflow is designed to move from broad screening to specific, quantitative characterization.
Caption: Inhibition profile of the test compound.
-
Primary Activity: The test compound is a potent inhibitor of the tumor-associated isoform CA-IX (IC50 = 25 nM), comparable in potency to Acetazolamide. This suggests potential utility as an anti-cancer agent.
-
On-Target Selectivity: It demonstrates a 6-fold selectivity for CA-IX over the ubiquitous CA-II isoform. While this indicates a preferential interaction, the inhibition of CA-II at 150 nM is still significant and could be a source of off-target effects, a point requiring further investigation in cellular and in vivo models. In contrast, Acetazolamide shows no selectivity between these two isoforms.
-
Off-Target Cross-Reactivity: The compound exhibits very weak, likely clinically insignificant, inhibition of both COX-1 and COX-2. [10][11]Its COX-1/COX-2 selectivity index is close to 1, indicating no preferential binding. This profile is dramatically different from Celecoxib, which is a highly potent and selective COX-2 inhibitor with a selectivity index approaching 1000. [4][7]The lack of potent COX inhibition is a favorable characteristic, suggesting a low risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel sulfonamide, this compound. Our findings indicate that this compound is a potent and moderately selective inhibitor of carbonic anhydrase IX, with minimal activity against cyclooxygenase enzymes.
Key Takeaways for Drug Development Professionals:
-
Primary Target Validation: The potent inhibition of CA-IX warrants further exploration of this compound in oncology-focused cellular models to confirm target engagement and anti-proliferative effects.
-
Off-Target Risk Assessment: The 6-fold selectivity over CA-II is a good starting point, but further profiling against a broader panel of CA isoforms is recommended to build a more complete safety profile.
-
Favorable Safety Profile vs. COX: The negligible activity against COX-1 and COX-2 suggests a low probability of NSAID-like gastrointestinal toxicity.
By employing the objective, data-driven comparison methods outlined here, researchers can effectively de-risk drug candidates, prioritize resources, and accelerate the development of safer, more effective therapeutics.
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A Comparative Guide to the Antimicrobial Spectrum of Sulfonamide Derivatives
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the antimicrobial spectrum of various sulfonamide derivatives, supported by experimental data and methodologies. Our goal is to offer a clear, objective resource that explains the nuances of sulfonamide activity and informs experimental design.
Introduction: The Enduring Legacy of Sulfonamides
The discovery of sulfonamides in the 1930s marked a turning point in medicine, heralding the dawn of the antimicrobial era.[1] These synthetic compounds were the first effective systemic antibacterial agents, dramatically reducing mortality from once-lethal infections.[1] While the advent of other antibiotic classes and the rise of antimicrobial resistance have refined their clinical applications, sulfonamides remain a vital part of our therapeutic arsenal, particularly in combination therapies.[1]
This guide will delve into the comparative antimicrobial spectrum of key sulfonamide derivatives, providing a framework for understanding their activity against a range of clinically relevant pathogens.
Mechanism of Action: Targeting Folate Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[2][3] Bacteria must synthesize their own folate, as they cannot utilize exogenous sources, making this pathway an excellent target for selective toxicity.[3][4]
Structurally similar to the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS.[2][5][6] This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). THF is the biologically active form of folate, essential for the synthesis of purines, thymidine, and certain amino acids – the fundamental building blocks of DNA, RNA, and proteins.[3][7] By disrupting this vital pathway, sulfonamides halt bacterial growth and replication.[7][8]
Caption: Sulfonamides competitively inhibit DHPS.
Comparative Antimicrobial Spectrum of Sulfonamide Derivatives
While sulfonamides share a common mechanism of action, variations in their chemical structure can influence their pharmacokinetic properties and antimicrobial potency. The following table summarizes the in vitro activity of three commonly studied sulfonamide derivatives—Sulfacetamide, Sulfadiazine, and Sulfamethoxazole—against a selection of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from various scientific studies. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Bacterial Species | Gram Stain | Sulfacetamide (MIC µg/mL) | Sulfadiazine (MIC µg/mL) | Sulfamethoxazole (MIC µg/mL) |
| Staphylococcus aureus | Positive | 256 - 512[9] | 64 - 512[10] | 16 - >1024[4][9][11] |
| Streptococcus pneumoniae | Positive | Generally susceptible[12] | - | Susceptible |
| Escherichia coli | Negative | >1024[12] | 64 - >1024 | 16 - >1024[13] |
| Klebsiella pneumoniae | Negative | - | Weak activity[14] | Weak activity[14] |
| Proteus mirabilis | Negative | - | Moderate activity[14] | Moderate activity[14] |
| Enterobacter spp. | Negative | - | Moderate activity[14] | Moderate activity[14] |
| Pseudomonas aeruginosa | Negative | Generally resistant[14] | Generally resistant[14] | Generally resistant[14] |
| Haemophilus influenzae | Negative | Susceptible[12] | - | Susceptible |
Note on Combination Therapy: The antimicrobial activity of sulfonamides, particularly sulfamethoxazole, is significantly enhanced when used in combination with trimethoprim.[15][16] Trimethoprim inhibits dihydrofolate reductase, the subsequent enzyme in the folate synthesis pathway, resulting in a synergistic and often bactericidal effect.[16] This combination, known as co-trimoxazole, has a broader spectrum of activity and is effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15]
Experimental Protocol: Determining the Antimicrobial Spectrum
A standardized and reproducible methodology is paramount for accurately assessing the antimicrobial spectrum of any compound. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the sulfonamide derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent is critical to ensure the compound remains solubilized throughout the assay.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations across the plate.
-
Include a positive control well containing only broth and the bacterial inoculum (to confirm bacterial growth) and a negative control well with only broth (to check for contamination).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the bacterium.
-
Caption: Workflow for MIC determination via broth microdilution.
Mechanisms of Resistance to Sulfonamides
The clinical utility of sulfonamides has been challenged by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:
-
Altered Dihydropteroate Synthase (DHPS): The most common mechanism involves mutations in the chromosomal folP gene, which encodes for DHPS. These mutations result in an altered enzyme with a reduced affinity for sulfonamides, while still being able to bind PABA and maintain its function.
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry sulfonamide resistance genes (sul1, sul2, and sul3). These genes encode for alternative, highly resistant forms of DHPS.
-
Increased Production of PABA: Some resistant bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.
-
Decreased Drug Permeability or Active Efflux: Alterations in the bacterial cell membrane can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.
Conclusion
Sulfonamide derivatives continue to be a valuable class of antimicrobial agents. Understanding the nuances of their antimicrobial spectrum is crucial for their effective use in research and clinical settings. This guide provides a comparative overview of the activity of key sulfonamides, a detailed protocol for assessing their spectrum, and an explanation of resistance mechanisms. As the challenge of antimicrobial resistance evolves, a thorough understanding of established antibiotic classes like sulfonamides will be indispensable in the development of new therapeutic strategies.
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 4-hydroxy-N,N-dimethylbenzenesulfonamide
For drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with diverse pharmacological potential.[1][2] This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of a novel sulfonamide derivative, 4-hydroxy-N,N-dimethylbenzenesulfonamide. We will explore the critical experimental considerations, from initial cell-free assays to whole-animal models, and delve into the scientific rationale behind potential discrepancies between these two essential stages of drug discovery.
Unveiling a Compound's Potential: The In Vitro Efficacy Profile
In vitro studies are the foundational step in characterizing the biological activity of a new chemical entity. They offer a controlled environment to elucidate the mechanism of action and determine the intrinsic potency of a compound like this compound.
Target-Based Assays: Pinpointing the Molecular Interaction
Many sulfonamides exert their effects by inhibiting specific enzymes.[3][4] A logical first step is to screen this compound against a panel of relevant enzymes. Given the structural similarities to other benzenesulfonamides, key targets could include carbonic anhydrases (CAs), which are implicated in various cancers, and bacterial dihydropteroate synthase, the classic target for antimicrobial sulfonamides.[3][5]
Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC₅₀ (µM) | Positive Control |
| Carbonic Anhydrase IX | Fluorometric | 5.2 | Acetazolamide |
| Dihydropteroate Synthase (S. aureus) | Colorimetric | 15.8 | Sulfamethoxazole |
Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay
-
Reagents: Recombinant human CA IX, 4-nitrophenyl acetate (substrate), assay buffer (e.g., Tris-HCl), this compound, and a known inhibitor (e.g., acetazolamide).
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control.
-
In a 96-well plate, add the CA IX enzyme to each well.
-
Add the diluted compounds to the respective wells and incubate.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate, which produces the yellow-colored 4-nitrophenolate, by measuring the absorbance at 400 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell-Based Assays: Assessing the Effect on a Cellular Level
While enzyme assays reveal direct target engagement, cell-based assays provide insights into a compound's ability to penetrate cell membranes and exert a biological effect in a more complex environment. Based on the enzymatic activity, relevant cell lines should be chosen. For a compound showing CA IX inhibition, a cancer cell line known to overexpress this enzyme, such as a triple-negative breast cancer cell line (e.g., MDA-MB-231), would be appropriate.[3]
Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | GI₅₀ (µM) | Positive Control |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 12.5 | Doxorubicin |
| MCF-10A (Normal Breast) | MTT Assay | > 100 | Doxorubicin |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture MDA-MB-231 and MCF-10A cells in appropriate media and conditions.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a positive control (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value, the concentration that inhibits cell growth by 50%.
Caption: Workflow for in vitro efficacy assessment.
From the Benchtop to the Organism: The In Vivo Evaluation
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living organism, with its intricate systems of absorption, distribution, metabolism, and excretion (ADME), presents numerous hurdles for a drug candidate.
Animal Models: Simulating the Disease State
The choice of the animal model is critical and should be guided by the intended therapeutic application. For an anticancer agent targeting CA IX, a xenograft mouse model would be the gold standard.[1]
Table 3: Hypothetical In Vivo Antitumor Efficacy Data for this compound
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| MDA-MB-231 Xenograft | Vehicle Control | 0 | - |
| 4-hydroxy-N,N-dimethyl-\nbenzenesulfonamide (50 mg/kg) | 45 | < 0.05 |
Experimental Protocol: Murine Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or intraperitoneally) and the vehicle control daily for a specified duration.
-
-
Efficacy Endpoint:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the vehicle control group and perform statistical analysis.
Caption: Workflow for in vivo efficacy assessment.
Bridging the Divide: Why In Vitro and In Vivo Results May Differ
It is not uncommon to observe a discrepancy between the promising potency of a compound in a cell culture plate and its performance in a living animal. Understanding the potential reasons for this is crucial for optimizing drug candidates.
-
Pharmacokinetics and Metabolism: A compound's journey through the body is a major determinant of its efficacy. Sulfonamides are known to be metabolized by the liver, primarily through N-acetylation and oxidation.[5][6] This metabolic transformation can either inactivate the compound or, in some cases, generate more active or even toxic metabolites.[7] Poor oral bioavailability, rapid clearance, or extensive metabolism can all lead to insufficient drug concentration at the target site, resulting in diminished in vivo activity despite excellent in vitro potency.
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound fraction of the drug is free to distribute into tissues and interact with its target. High plasma protein binding can significantly reduce the effective concentration of a drug in vivo.
-
Off-Target Effects: The controlled environment of an in vitro assay minimizes the chances of off-target interactions. In a whole organism, a compound can interact with numerous other molecules, leading to unforeseen side effects or a different pharmacological profile.
-
The Tumor Microenvironment: In the case of anticancer drugs, the in vivo tumor microenvironment is far more complex than a monolayer of cells in a dish. Factors such as hypoxia, altered pH, and the presence of stromal cells can all influence drug efficacy.
Conclusion: An Integrated Approach to Drug Discovery
The evaluation of this compound, like any novel drug candidate, requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide essential information on a compound's mechanism and intrinsic potency, in vivo models are indispensable for understanding its behavior in a complex biological system. A thorough understanding of pharmacokinetic and pharmacodynamic principles is paramount to interpreting the results from both settings and making informed decisions in the drug development process. By embracing this integrated and scientifically rigorous approach, researchers can more effectively bridge the gap between a promising molecule and a potential new medicine.
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Benchmarking 4-hydroxy-N,N-dimethylbenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
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Abstract
In the landscape of drug discovery, the thorough evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical development. This guide provides a comprehensive comparative analysis of a novel compound, 4-hydroxy-N,N-dimethylbenzenesulfonamide (hereafter referred to as Compound X), against two well-established drugs, Acetazolamide and Dorzolamide. The primary focus of this investigation is the inhibitory activity against human Carbonic Anhydrase II (hCA II), a ubiquitous metalloenzyme and a significant drug target for various pathologies, including glaucoma, epilepsy, and altitude sickness.[1][2][3] This document details the scientific rationale, experimental protocols, comparative data, and mechanistic insights, offering a rigorous framework for researchers, scientists, and drug development professionals to assess the potential of Compound X.
Introduction: The Rationale for Carbonic Anhydrase II Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] The zinc ion in the active site is essential for the enzyme's catalytic activity.[4][7] This reaction is fundamental to pH regulation, CO2 transport, and fluid balance across various tissues.[5][8] Specifically, the inhibition of Carbonic Anhydrase II (CA II) has proven therapeutic benefits. For instance, in the ciliary processes of the eye, inhibiting CA II reduces the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[8][9][10] In the kidneys, CA inhibition leads to diuresis by preventing the reabsorption of bicarbonate.[8][11][12]
The sulfonamide functional group is a well-established pharmacophore known to target the active site of carbonic anhydrases.[13] Many sulfonamide-based drugs are competitive inhibitors that bind to the zinc ion within the enzyme's active site.[14] Given that this compound (Compound X) possesses this key structural motif, we hypothesize its potential as a CA II inhibitor. This guide benchmarks its in vitro efficacy against two widely used carbonic anhydrase inhibitors:
-
Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[8][11][15][16]
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in ophthalmic solutions to treat glaucoma and ocular hypertension.[9][17][18]
Experimental Design & Methodologies
To ensure a robust and objective comparison, a standardized in vitro colorimetric assay was employed to determine the inhibitory potency of each compound against recombinant human Carbonic Anhydrase II.
Principle of the Assay
The chosen assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product, p-nitrophenol.[14][19] The rate of this reaction is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[14] The presence of an inhibitor will decrease the rate of pNPA hydrolysis, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol
Materials:
-
Recombinant Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl Acetate (pNPA)
-
Compound X (this compound)
-
Acetazolamide (Reference Standard)
-
Dorzolamide Hydrochloride (Reference Standard)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of Compound X, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the hCA II stock solution in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
To each well of a 96-well plate, add 80 µL of assay buffer.
-
Add 10 µL of the respective compound dilution (or solvent for control wells).
-
Add 5 µL of the diluted hCA II enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction: Add 5 µL of the pNPA substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings taken every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitors.
-
Normalize the rates relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Rationale for Experimental Choices
The selection of a colorimetric assay based on pNPA hydrolysis was driven by its robustness, high-throughput capability, and reproducibility.[14] This method provides a straightforward and reliable means of comparing the relative potencies of different inhibitors under identical conditions. The use of well-characterized drugs like Acetazolamide and Dorzolamide as positive controls serves to validate the assay's performance and provides a clinically relevant context for the results obtained with Compound X.
Comparative Data Analysis
The inhibitory activities of Compound X, Acetazolamide, and Dorzolamide against human Carbonic Anhydrase II were determined and are summarized below.
| Compound | Chemical Structure | IC50 (nM) against hCA II |
| Compound X | This compound | Hypothetical Value: 25.8 nM |
| Acetazolamide | 12.1 nM | |
| Dorzolamide | 3.5 nM |
Note: The IC50 value for Compound X is a hypothetical, yet plausible, value for the purpose of this comparative guide. The values for Acetazolamide and Dorzolamide are representative of those found in the scientific literature.
Mechanistic Insights and Visualizations
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors act by coordinating to the Zn(II) ion in the active site of carbonic anhydrase. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby preventing the hydration of carbon dioxide. The general mechanism is depicted below.
Caption: Mechanism of Carbonic Anhydrase II inhibition by sulfonamides.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative screening process.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Interpretation and Discussion
Based on the hypothetical data, Compound X demonstrates potent inhibitory activity against human Carbonic Anhydrase II with an IC50 value of 25.8 nM. When benchmarked against the established drugs, its potency is approximately half that of Acetazolamide (12.1 nM) and roughly seven times less potent than Dorzolamide (3.5 nM).
-
Comparison with Acetazolamide: Acetazolamide is administered systemically, and its use can be associated with side effects due to the inhibition of carbonic anhydrase in various tissues, such as the kidneys.[11] While Compound X is less potent, further studies into its pharmacokinetic profile and tissue distribution would be necessary to determine if it offers a more favorable therapeutic window or a different side-effect profile.
-
Comparison with Dorzolamide: Dorzolamide is a topical agent designed for high potency within the eye to effectively lower intraocular pressure.[9][17] The significantly higher potency of Dorzolamide is a key feature for its clinical application. For Compound X to be considered a viable alternative for ophthalmic use, formulation strategies to enhance its ocular bioavailability or structural modifications to improve its intrinsic potency would be required.
The N,N-dimethylbenzenesulfonamide moiety of Compound X is crucial for its interaction with the enzyme's active site. The hydroxyl group on the phenyl ring may also contribute to its binding affinity through additional interactions with amino acid residues in the active site pocket. Further structural biology studies, such as X-ray crystallography, would be invaluable in elucidating the precise binding mode of Compound X and guiding future lead optimization efforts.
Conclusion
This guide provides a foundational framework for the comparative evaluation of this compound (Compound X) as a potential carbonic anhydrase inhibitor. The presented experimental protocol is a robust and validated method for determining inhibitory potency. The hypothetical results position Compound X as a potent inhibitor of hCA II, warranting further investigation. Future studies should focus on selectivity profiling against other carbonic anhydrase isoforms, determining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in relevant disease models. This comprehensive approach will be essential in fully defining the therapeutic potential of this novel chemical entity.
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A Senior Application Scientist's Guide to the Statistical Analysis of 4-hydroxy-N,N-dimethylbenzenesulfonamide and Its Analogs
This guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to 4-hydroxy-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, establishes self-validating systems for data integrity, and provides a practical guide to comparing the target compound with a key structural analog, 4-hydroxybenzenesulfonamide.
Introduction: The Rationale for Comparative Analysis
This compound is a sulfonamide derivative of interest in synthetic and medicinal chemistry.[1] Its utility is often assessed relative to other compounds in terms of purity, stability, and ease of quantification. A rigorous statistical comparison against a suitable alternative is therefore not merely an academic exercise, but a critical step in establishing its viability for a given application.
For the purpose of this guide, we will compare this compound (Compound A) with 4-hydroxybenzenesulfonamide (Compound B). The latter serves as an excellent comparator due to its structural similarity, differing only by the absence of the two methyl groups on the sulfonamide nitrogen. This subtle structural change can influence physicochemical properties such as polarity, solubility, and chromatographic behavior, making a comparative analysis particularly insightful.
Physicochemical Properties: A Foundation for Method Development
Understanding the fundamental properties of each compound is paramount in designing effective analytical methodologies. The choice of solvent, chromatographic column, and mobile phase composition are all predicated on these characteristics.
| Property | This compound (A) | 4-hydroxybenzenesulfonamide (B) | Data Source |
| Molecular Formula | C₈H₁₁NO₃S | C₆H₇NO₃S | PubChem CID 84760[1], ChemicalBook CAS 1576-43-8[2] |
| Molecular Weight | 201.25 g/mol | 173.19 g/mol | PubChem CID 84760[1], ChemicalBook CAS 1576-43-8[2] |
| General Appearance | Solid | Crystalline Solid | Inferred from typical small organic molecules |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) | Soluble in water and alcohol | Inferred from structure, PubChem CID 4765[3] |
The N,N-dimethylation in Compound A increases its lipophilicity compared to Compound B. This suggests that in a reverse-phase high-performance liquid chromatography (RP-HPLC) system, Compound A will be retained longer on the non-polar stationary phase. This anticipated difference in retention time is a key parameter we will exploit for their separation and quantification.
Experimental Design: A Validated Approach to Data Generation
To ensure the integrity of our comparative analysis, we will employ a validated RP-HPLC method. The principles for this validation are drawn from the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[4][5][6]
The Analytical Workflow
Caption: Experimental and analytical workflow diagram.
Detailed RP-HPLC Protocol
This protocol is a representative method for the analysis of sulfonamides and has been adapted from established, validated procedures.[7][8][9][10][11]
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound (Compound A), reference standard.
-
4-hydroxybenzenesulfonamide (Compound B), reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example:
-
Start with 10% Acetonitrile, hold for 2 minutes.
-
Ramp to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 2 minutes.
-
Return to 10% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solutions to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quality Control (QC) Samples: Prepare samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.
Illustrative Data for Comparative Analysis
The following tables contain simulated, yet realistic, data that would be obtained from the execution of the protocol described above. This data will form the basis of our statistical comparison.
Linearity Data
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
Table 1: Linearity Data for Compounds A and B
| Concentration (µg/mL) | Peak Area (mAU*s) - Compound A | Peak Area (mAU*s) - Compound B |
|---|---|---|
| 1 | 15,234 | 18,056 |
| 5 | 76,170 | 90,280 |
| 10 | 151,980 | 181,120 |
| 25 | 380,550 | 452,500 |
| 50 | 760,100 | 906,000 |
| 100 | 1,522,000 | 1,810,000 |
Precision Data
Precision is assessed by performing repeated analyses of the same sample. Here, we analyze a 25 µg/mL sample six times.
Table 2: Precision (Repeatability) Data for Compounds A and B
| Injection # | Peak Area (mAU*s) - Compound A | Peak Area (mAU*s) - Compound B |
|---|---|---|
| 1 | 380,550 | 452,500 |
| 2 | 381,200 | 451,900 |
| 3 | 379,900 | 453,100 |
| 4 | 382,100 | 452,800 |
| 5 | 380,150 | 453,500 |
| 6 | 381,500 | 451,600 |
Statistical Analysis: From Data to Decision
With our illustrative data, we can now perform a statistical comparison. This analysis is crucial for objectively determining if there are significant differences in the analytical performance for each compound.
Decision Framework for Statistical Tests
Caption: Decision tree for selecting statistical tests.
Analysis of Linearity
We use linear regression to analyze the data in Table 1. The key outputs are the coefficient of determination (R²) and the equation of the line (y = mx + c).[12]
-
Rationale: An R² value close to 1.0 indicates a strong linear relationship, which is essential for accurate quantification. The slope (m) represents the sensitivity of the method for that compound.
Table 3: Linear Regression Results
| Parameter | Compound A | Compound B |
|---|---|---|
| Slope (m) | 15,210 | 18,095 |
| Y-intercept (c) | 450 | 320 |
| R² | 0.9999 | 0.9999 |
-
Interpretation: Both compounds exhibit excellent linearity, with R² values exceeding the typical acceptance criterion of >0.995. The higher slope for Compound B suggests a greater response (sensitivity) at the same concentration under these specific chromatographic conditions.
Analysis of Precision
Using the data from Table 2, we calculate descriptive statistics and then compare the variances using an F-test.[13]
-
Rationale: The Relative Standard Deviation (%RSD) is a measure of precision; a lower value indicates better precision. The F-test determines if the difference in precision between the two compounds is statistically significant.
Table 4: Precision Statistics
| Parameter | Compound A | Compound B |
|---|---|---|
| Mean Peak Area | 380,900 | 452,567 |
| Standard Deviation (SD) | 895.8 | 751.5 |
| %RSD | 0.235% | 0.166% |
-
F-test Calculation:
-
F = (Variance of A) / (Variance of B) = (SD_A)² / (SD_B)²
-
F = (895.8)² / (751.5)² = 802457.6 / 564752.2 = 1.42
-
Degrees of Freedom: (n-1) for numerator and denominator = 5.
-
Critical F-value (α=0.05): From F-tables, the critical value is 5.05.
-
-
Interpretation: Since our calculated F-value (1.42) is less than the critical F-value (5.05), we conclude that there is no statistically significant difference in the precision of the measurements for Compound A and Compound B at the 95% confidence level. Both methods demonstrate excellent precision, with %RSD values well below the typical acceptance limit of 2%.
Conclusion and Recommendations
This guide has outlined a comprehensive, statistically grounded approach to the comparative analysis of this compound and its structural analog, 4-hydroxybenzenesulfonamide.
Based on our analysis of the illustrative data:
-
Both compounds can be reliably quantified using a standard RP-HPLC method.
-
The analytical method demonstrates excellent linearity and precision for both analytes.
-
While there is no significant difference in the precision of the measurements, the method shows slightly higher sensitivity for 4-hydroxybenzenesulfonamide (Compound B).
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A Comparative Guide to the Biological Activities of Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), allows for extensive chemical modification. These modifications give rise to a diverse range of biological activities, making this class of compounds a fertile ground for drug discovery and development.[1][2][3] This guide provides a comparative analysis of the multifaceted biological activities of substituted benzenesulfonamides, supported by experimental data and methodological insights to aid researchers in this dynamic field.
Enzyme Inhibition: A Primary Mechanism of Action
A predominant mechanism through which substituted benzenesulfonamides exert their therapeutic effects is by inhibiting specific enzymes. This targeted inhibition is crucial for treating a variety of diseases.[4]
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic and potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes.[4][6] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the Zn(II) ion within the CA active site in its deprotonated form.[7] Inhibition of different CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[4]
Several benzenesulfonamide-based drugs, including acetazolamide, methazolamide, and zonisamide, are clinically used as CA inhibitors for the treatment of epilepsy.[7] Novel benzenesulfonamide derivatives have been synthesized and shown to be effective and safe CA inhibitors with valuable anticonvulsant properties, making them promising leads for new antiepileptic drugs.[7]
Structure-activity relationship (SAR) studies have revealed that substituents on the benzenesulfonamide ring can form additional contacts with hydrophobic and hydrophilic regions of the CA active site, thereby influencing binding affinity and selectivity.[5] For instance, the nature of "tails" appended to the sulfonamide core significantly impacts their inhibitory profile against various CA isoforms.[8][9] Click chemistry has been a valuable tool in synthesizing libraries of benzenesulfonamide derivatives with diverse tails, leading to the discovery of potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[8][9]
Table 1: Comparative Inhibitory Activity (Kᵢ) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [10] |
| Compound 4e (thiazolone-based) | - | - | 3.58 (IC₅₀) | - | [10] |
| Compound 4g (thiazolone-based) | - | - | 5.54 (IC₅₀) | - | [10] |
| Glycoconjugate 6 | - | - | 9.9 | - | [11] |
| Glycoconjugate 14 | - | - | 8.4 | - | [11] |
| Glycoconjugate 17 | - | 2.3 | - | - | [11] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity, while Kᵢ is the inhibition constant.
Other Enzyme Targets
Beyond carbonic anhydrases, substituted benzenesulfonamides have been shown to inhibit other clinically relevant enzymes:
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LO): Certain N-phenylbenzenesulfonamide derivatives have demonstrated potent dual inhibition of mPGES-1 and 5-LO, enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[12]
-
Glyoxalase I (Glx-I): A series of 1,4-benzenesulfonamide derivatives have been identified as potent inhibitors of Glx-I, an enzyme overexpressed in cancer cells, making it a promising target for cancer therapy.[13]
-
Membrane-Bound Phospholipase A2: Novel 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides have been evaluated as potent inhibitors of this enzyme, which is implicated in myocardial infarction.[14]
Anticancer Activity
The antiproliferative properties of substituted benzenesulfonamides have been extensively investigated, revealing multiple mechanisms of action against various cancer types.[15]
Tubulin Polymerization Inhibition
A series of benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-proliferative activity by targeting tubulin.[16] One potent compound, BA-3b, displayed IC₅₀ values ranging from 0.007 to 0.036 μM against a panel of seven cancer cell lines, including three drug-resistant lines.[16] The mechanism was confirmed through dynamic tubulin polymerization and tubulin intensity assays.[16]
Cell Cycle Arrest
Quinazoline sulfonates, structurally similar to some tyrosine kinase inhibitors, have been shown to induce strong cell cycle arrest in the G2/M phase in various cancer cell lines, including leukemia and colon cancer.[17]
Kinase Inhibition
Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like the tropomyosin receptor kinase A (TrkA) family, which are potential targets for glioblastoma (GBM) treatment.[18] Compound AL106, a benzenesulfonamide derivative, showed a significant cytotoxic effect on GBM cells with an IC₅₀ value of 58.6 µM, while exhibiting less toxicity in non-cancerous cells compared to cisplatin.[18]
Table 2: Comparative Anticancer Activity (IC₅₀) of Benzenesulfonamide Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BA-3b | Various | Multiple | 0.007 - 0.036 | [16] |
| AL106 | U87 | Glioblastoma | 58.6 | [18] |
| 4e | MDA-MB-231 | Breast Cancer | 3.58 | [10] |
| 4e | MCF-7 | Breast Cancer | 4.58 | [10] |
| 4g | MDA-MB-231 | Breast Cancer | 5.54 | [10] |
| 4g | MCF-7 | Breast Cancer | 2.55 | [10] |
Antimicrobial Activity
The "sulfa drugs," a class of synthetic bacteriostatic antimicrobials, were among the first effective treatments for bacterial infections.[1] Modern research continues to explore benzenesulfonamide derivatives for their antimicrobial potential to combat rising antibiotic resistance.[1]
Hybrid molecules combining the benzenesulfonamide scaffold with other antimicrobial moieties, such as thiazole, have shown potent activity against both Gram-positive and Gram-negative bacteria.[19] For instance, an isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans.[19]
Furthermore, some benzenesulfonamide derivatives have exhibited significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa.[1] The incorporation of a chloro-substituted imidazole derivative into the benzenesulfonamide moiety has been shown to enhance antimicrobial and antitubercular activity.[1]
Anti-inflammatory Activity
Substituted benzenesulfonamides have demonstrated significant anti-inflammatory properties through various mechanisms.
Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have shown potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds exhibiting greater inhibition than the standard drug indomethacin.[20] The mechanism involves the suppression of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, CRP) and oxidative stress markers.[20]
Additionally, certain 1,3,5-trisubstituted pyrazolines bearing a benzenesulfonamide moiety have been found to be more active than celecoxib in the same rat paw edema model.[21] Some of these compounds also exhibited COX-1 and COX-2 inhibitory activity.[21]
Antiviral Activity
The benzenesulfonamide scaffold has also been a fruitful starting point for the development of antiviral agents.
Anti-influenza Activity
Derivatives of benzenesulfonamide have been identified as potent inhibitors of the H5N1 influenza A virus.[22] One compound, 11k, exhibited excellent antiviral activity with an EC₅₀ value of 0.47 μM, comparable to the reference drug amantadine.[22] These compounds are thought to act as M2 proton channel inhibitors.[22] Another series of benzenesulfonamide derivatives were identified as potent anti-influenza hemagglutinin (HA) inhibitors, preventing the virus from fusing with the host endosome membrane.[23]
Activity Against Dengue and Zika Viruses
By targeting the host calcium/calmodulin-dependent kinase II (CaMKII), researchers have developed benzenesulfonamide derivatives with antiviral activity against Dengue (DENV) and Zika (ZIKV) viruses.[24][25] One lead compound inhibited CaMKII with an IC₅₀ of 0.79 μM and showed EC₅₀ values of 1.52 μM and 1.91 μM against DENV and ZIKV infections, respectively.[24][25]
Anti-HIV Activity
Structural modifications of the known HIV-1 capsid (CA) inhibitor PF-74 have led to the development of benzenesulfonamide-containing phenylalanine derivatives with improved anti-HIV-1 activities.[26] One derivative, 11l, was 5.78-fold more potent than PF-74 against HIV-1 and also showed significant activity against HIV-2.[26]
Other Notable Biological Activities
The therapeutic potential of substituted benzenesulfonamides extends to several other areas:
-
Anticonvulsant Activity: Novel benzenesulfonamide derivatives have shown promising anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, with high effectiveness and low toxicity.[27][28]
-
Antidiabetic/Hypoglycemic Activity: Several series of benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic properties.[29][30][31] Some N-(4-phenylthiazol-2-yl)benzenesulfonamides showed significant blood glucose-lowering activity in a streptozotocin-induced diabetic rat model.[29][30][31] Sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups have also exhibited potent hypoglycemic effects.[32]
-
Amyloid-β Aggregation Inhibition: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide, a key factor in Alzheimer's disease, suggesting their potential as therapeutic agents for this neurodegenerative disorder.[33]
Experimental Protocols
General Synthesis of Benzenesulfonamide Derivatives
A common synthetic route involves the reaction of an appropriate arylsulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine. The specific substituents on both the sulfonyl chloride and the amine determine the final structure and biological activity of the derivative.
Workflow for Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides
Caption: General synthetic scheme for N-(4-phenylthiazol-2-yl)benzenesulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against various CA isoforms is typically determined by assaying the CA-catalyzed hydration of CO₂.[11] The assay follows the change in pH due to the formation of bicarbonate and protons.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibitory activity.
In Vivo Anticonvulsant Activity Screening
The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are standard models for evaluating the anticonvulsant activity of novel compounds.[27][28]
Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for MES and scPTZ anticonvulsant screening.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. The ease of synthesis and the ability to fine-tune pharmacological properties through substitution make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the design of isoform-selective inhibitors to minimize off-target effects and the development of hybrid molecules that target multiple pathways involved in complex diseases. The continued application of computational methods, such as QSAR and molecular docking, will undoubtedly accelerate the discovery of next-generation benzenesulfonamide-based drugs.[34]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. Available at: [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC - PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-hydroxy-N,N-dimethylbenzenesulfonamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-hydroxy-N,N-dimethylbenzenesulfonamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your confidence in managing this specific chemical waste stream by explaining not just the "how," but the critical "why" behind each procedure, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not benign and presents multiple risks that dictate its handling and disposal pathway. Its GHS (Globally Harmonized System) classification reveals that it is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[1] These properties mean that improper disposal could lead to health risks for personnel and harmful contamination of ecosystems.
The primary objective of the following disposal protocols is to prevent human exposure and environmental release. This is achieved by treating the compound, and anything it contaminates, as regulated hazardous waste.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15020-57-2 | PubChem[1] |
| Molecular Formula | C₈H₁₁NO₃S | PubChem[1] |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[1] |
Core Principles of Compliant Chemical Waste Management
All disposal procedures for this compound are governed by universal principles mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Adherence to these core tenets ensures safety and legal compliance.
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the quantities of chemical required for your research and maintain a clear inventory to avoid purchasing duplicates.[4]
-
Segregation : Never mix incompatible waste streams.[2] this compound waste should be kept separate from strong oxidizing agents and other reactive chemicals.[5] Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
-
Containerization : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[2][6]
-
Labeling : Every waste container must be accurately and clearly labeled the moment waste is first added.[6] This is a critical safety measure for all personnel who may handle the container.
-
Point-of-Generation Management : Hazardous waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) at or near the point of its generation and under the control of laboratory personnel.[2][4]
Step-by-Step Disposal Protocols
Follow these detailed procedures based on the form of the waste. The fundamental principle is that the chemical, and any material it has contaminated, must be disposed of as hazardous waste.
Protocol 3.1: Unused or Off-Specification Solid Chemical
This protocol applies to the pure, solid form of this compound.
-
Personal Protective Equipment (PPE) : Before handling, ensure you are wearing a lab coat, safety glasses or goggles, and nitrile gloves.
-
Container Selection : The best practice is to designate the original manufacturer's container for disposal. If this is not feasible, use a new, clean, wide-mouthed polyethylene container clearly labeled for waste.
-
Labeling : Affix a hazardous waste label to the container. The label must include:
-
The full, unabbreviated chemical name: "Waste this compound"
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage : Keep the sealed waste container in your designated SAA.
-
Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full waste container. Do not attempt to dispose of this yourself.
Protocol 3.2: Contaminated Solid Waste
This category includes disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, contaminated paper towels, and bench protectors.
-
PPE : Wear standard laboratory PPE while handling contaminated items.
-
Container Selection : Use a designated solid hazardous waste container, which can be a sturdy plastic bag or a lined cardboard box. This container must be kept closed when not in use.
-
Labeling : The container must be clearly labeled "Solid Waste Contaminated with this compound" along with appropriate hazard symbols.
-
Collection : Place all contaminated solid materials directly into this container immediately after use. Do not dispose of these items in the regular trash.[2]
-
Disposal : Once the container is full, seal it and arrange for pickup through your EH&S office.
Protocol 3.3: Aqueous and Organic Solutions
This protocol applies when this compound has been dissolved in a solvent for experimental use.
-
Characterize the Waste : The entire solution is now hazardous waste. Its classification depends on both the solute (this compound) and the solvent. For example, a solution in ethanol would be both toxic and flammable.
-
Container Selection : Use a dedicated, chemically compatible liquid waste container (e.g., a high-density polyethylene carboy). Never use metal containers for acidic solutions or glass containers for hydrofluoric acid solutions.[3]
-
Labeling : Label the liquid waste container with the full names and approximate percentages of ALL constituents, including the solvent(s). For example: "Waste: 95% Ethanol, 5% this compound."
-
Collection : Pour the waste solution into the container using a funnel. Keep the container sealed with a proper cap at all times, except when adding waste.[6] Fill containers to no more than 90% capacity to allow for vapor expansion.[3]
-
Storage and Disposal : Store the container in secondary containment within your SAA and contact EH&S for disposal when it is full.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash.
-
Rationale : While not formally a P-listed acute hazardous waste, the compound's known toxicity warrants adopting the conservative and protective "triple rinse" procedure to ensure thorough decontamination.[6]
-
Procedure : a. Select a solvent that readily dissolves the compound (e.g., methanol, acetone, or water). b. Add an amount of the solvent equal to about 5-10% of the container's volume, cap the container, and shake vigorously. c. Pour the resulting liquid, known as rinseate, into the appropriate liquid hazardous waste container as described in Protocol 3.3. The rinseate is hazardous waste. [6] d. Repeat this rinsing process two more times for a total of three rinses.
-
Final Disposal : After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove all original chemical and hazard labels.[6] The container can now be disposed of in the regular laboratory glass or plastic recycling bin, or as regular trash, depending on institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly categorizing and handling waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
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Navigating the Safe Handling of 4-hydroxy-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-hydroxy-N,N-dimethylbenzenesulfonamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Compound: Hazard Profile of this compound
This compound is a sulfonamide compound that presents several potential hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[2] While there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) for this specific compound, this does not imply it is without risk.[3][4][5] Therefore, a conservative approach of minimizing all routes of exposure to the lowest reasonably practicable level is essential.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, PPE is crucial for safeguarding against residual and accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the serious eye irritation potential, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions. Standard safety glasses do not provide a sufficient seal and are not adequate.
-
Face Shield: When there is a significant risk of splashes, such as during bulk transfers or when working with larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6]
Skin and Body Protection: A Barrier Against Irritation
Preventing skin contact is critical to avoid irritation.
-
Gloves:
-
Material: Nitrile gloves are a suitable initial choice for handling this compound in solid form and for preparing solutions.[7] However, it is imperative to consult the glove manufacturer's chemical resistance data for specific breakthrough times, especially when working with solvents. For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[2] When handling highly hazardous materials, it is best practice to wear two pairs of gloves.[8] Gloves should be changed regularly, with recommendations often ranging from every 30 to 60 minutes, and immediately if contamination is suspected.[9]
-
-
Laboratory Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.
-
Chemical-Resistant Gown: For procedures with a higher risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[8]
Respiratory Protection: Preventing Inhalation of Particulate Matter
As a fine powder, this compound can easily become airborne, posing an inhalation hazard that can lead to respiratory tract irritation.[1]
-
For Weighing and Small-Scale Handling: When handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator may be sufficient to protect against airborne particulates.[9]
-
For Larger Quantities or in Case of Spills: In situations where dust generation is likely or during spill cleanup, a higher level of respiratory protection is warranted. This may include a half-mask or full-face respirator with P100 (HEPA) filters.[10] For environments with potential for both particulates and vapors (e.g., during a spill involving a solvent), a combination cartridge may be necessary.[11]
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Quantities | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 Respirator (in well-ventilated area) |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | In a chemical fume hood |
| Bulk Transfer/High-Risk Operations | Face Shield & Goggles | Double-gloved with Nitrile | Chemical-Resistant Gown | Half-mask respirator with P100 filters |
| Spill Cleanup | Face Shield & Goggles | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Gown | Full-face respirator with combination cartridges |
Operational Plans: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Weighing and Handling Workflow
The following workflow is designed to minimize the generation and dispersal of airborne powder.
Caption: A workflow for the safe handling of this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work that may generate dust or aerosols of this compound should be conducted in a properly functioning chemical fume hood.[2][7] This is the most effective way to control airborne contaminants at the source.
-
Vented Balance Enclosure: For weighing procedures, a vented balance enclosure (also known as a powder containment hood) can provide a high level of protection while maintaining the accuracy of the balance.
-
Local Exhaust Ventilation (LEV): If a fume hood is not feasible, a well-designed LEV system with a capture hood placed close to the source of dust generation can be an effective alternative.
Disposal Plans: Responsible Management of Chemical Waste
Proper disposal is crucial to protect both personnel and the environment.
-
Chemical Waste: All solid waste contaminated with this compound, as well as solutions containing the compound, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE and Labware: Disposable PPE (gloves, gowns, etc.) and contaminated labware (weighing boats, pipette tips, etc.) should be placed in a designated hazardous waste bag for disposal.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, your immediate actions are critical.
-
Small Spills (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.[12]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then rinse with water.[13]
-
Place all cleanup materials in a hazardous waste bag.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
Restrict access to the area.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[14]
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can build a robust safety culture that protects your team and ensures the integrity of your research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
